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3-(3-Methylisoxazol-5-yl)propan-1-ol

Cat. No.: B009439
CAS No.: 105658-49-9
M. Wt: 141.17 g/mol
InChI Key: WLKCJYLGRDETLU-UHFFFAOYSA-N
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Description

3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS 105658-49-9) is a versatile isoxazole derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, is characterized by its isoxazole ring, a privileged scaffold in medicinal chemistry. Research Applications and Value: Key Synthetic Intermediate: This compound is a crucial building block for the synthesis of more complex molecules. Its structure allows for further functionalization, particularly through alkylation and acylation reactions of its hydroxyl group, enabling the introduction of diverse functional groups and the creation of complex molecular architectures . Pharmaceutical Development: It is extensively utilized in the pharmaceutical and agrochemical industries as a precursor in the development of potential drug candidates. The isoxazole moiety is known to impart desirable pharmacological properties, making this compound a key component in drug discovery pipelines . Physical and Chemical Data: CAS Number: 105658-49-9 Molecular Formula: C7H11NO2 Molecular Weight: 141.17 g/mol SMILES: OCCCC1=CC(C)=NO1 Storage: Sealed in dry, 2-8°C Safety Information: This product is classified with the signal word "Danger" and carries the hazard statement H301: Toxic if swallowed . Appropriate personal protective equipment (PPE) is recommended. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information . Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B009439 3-(3-Methylisoxazol-5-yl)propan-1-ol CAS No. 105658-49-9

Properties

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCJYLGRDETLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434043
Record name 3-(3-methylisoxazol-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105658-49-9
Record name 3-(3-methylisoxazol-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylisoxazol-5-yl)propan-1-ol, with the CAS number 105658-49-9, is a heterocyclic compound featuring a 3-methylisoxazole core linked to a propan-1-ol side chain at the 5-position.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities.[3][4] Isoxazole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[5] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the isoxazole nitrogen and oxygen) in this compound suggests its potential for forming specific interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data for characterization, and a discussion of the potential applications of this compound in the context of drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized from available sources and theoretical calculations.

PropertyValueSource
CAS Number 105658-49-9[1]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Appearance Liquid[2]
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol[1]
Synonyms 3-(3-Methyl-5-isoxazolyl)-1-propanol, 3-Methyl-5-isoxazolepropanol[1]
Boiling Point Not reported
Density Not reported
Solubility Expected to be soluble in polar organic solvents.

Synthesis of this compound

A highly plausible and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] For the synthesis of this compound, the logical precursors would be acetonitrile oxide (the 1,3-dipole) and pent-4-yn-1-ol (the dipolarophile). The nitrile oxide is typically generated in situ from a stable precursor, such as acetaldoxime, to avoid its rapid dimerization.[7]

G cluster_0 Step 1: In Situ Generation of Acetonitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition Acetaldoxime Acetaldoxime Acetonitrile_Oxide Acetonitrile Oxide (reactive intermediate) Acetaldoxime->Acetonitrile_Oxide Oxidation NCS N-Chlorosuccinimide (NCS) NCS->Acetonitrile_Oxide Base Base (e.g., Triethylamine) Base->Acetonitrile_Oxide Target_Molecule This compound Acetonitrile_Oxide->Target_Molecule [3+2] Cycloaddition Pentynol Pent-4-yn-1-ol Pentynol->Target_Molecule

Figure 1: Synthetic workflow for this compound.
Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established procedures for 1,3-dipolar cycloadditions.

Materials:

  • Acetaldoxime

  • Pent-4-yn-1-ol

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve acetaldoxime (1.0 equivalent) and pent-4-yn-1-ol (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • In Situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1-2 hours. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low and minimize its dimerization to furoxan.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Structural Elucidation and Characterization

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show characteristic signals for the methyl group on the isoxazole ring, the isoxazole proton, and the three methylene groups of the propanol side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.3s3H-CH₃ (isoxazole)The methyl group at the 3-position of the isoxazole ring is expected to be a singlet in this range.[8]
~ 6.1s1HIsoxazole C4-HThe proton on the isoxazole ring at the 4-position typically appears as a singlet in this region.[9]
~ 3.7t2H-CH₂-OHThe methylene group attached to the hydroxyl group will be a triplet due to coupling with the adjacent methylene group.
~ 2.8t2HIsoxazole-CH₂-The methylene group adjacent to the isoxazole ring will be a triplet, coupled to the central methylene group.
~ 2.0p2H-CH₂-CH₂-CH₂-The central methylene group will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups.
~ 1.5-2.5br s1H-OHThe hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C5 (isoxazole)The carbon at the 5-position of the isoxazole ring, attached to the side chain, is expected to be significantly downfield.[8]
~ 160C3 (isoxazole)The carbon at the 3-position, attached to the methyl group, will also be downfield.[8]
~ 100C4 (isoxazole)The carbon at the 4-position of the isoxazole ring typically resonates around this value.[8]
~ 61-CH₂-OHThe carbon bearing the hydroxyl group is expected in this region.
~ 30-CH₂-CH₂-CH₂-The central carbon of the propyl chain.
~ 25Isoxazole-CH₂-The carbon of the propyl chain attached to the isoxazole ring.
~ 11-CH₃ (isoxazole)The methyl carbon on the isoxazole ring is expected to be the most upfield signal.[8]
Predicted Key IR Absorption Data

The IR spectrum will be characterized by a strong, broad absorption for the hydroxyl group and characteristic peaks for the isoxazole ring.

Wavenumber (cm⁻¹)Assignment
~ 3600-3200 (broad)O-H stretch
~ 2950-2850C-H stretch (aliphatic)
~ 1600-1550C=N stretch (isoxazole)
~ 1450-1400C=C stretch (isoxazole)
~ 1100-1000C-O stretch
Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 141. Fragmentation would likely involve cleavage of the propanol side chain, with characteristic losses of H₂O, C₃H₇O, and fragmentation of the isoxazole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the isoxazole ring and the primary alcohol functional group. The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

G cluster_0 Core Scaffold cluster_1 Biological Activities Isoxazole Isoxazole Ring Anticancer Anticancer Isoxazole->Anticancer Leads to Antimicrobial Antimicrobial Isoxazole->Antimicrobial Leads to Anti_inflammatory Anti-inflammatory Isoxazole->Anti_inflammatory Leads to Neuroprotective Neuroprotective Isoxazole->Neuroprotective Leads to

Figure 2: The isoxazole core as a versatile scaffold in drug discovery.

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding, and its metabolic stability. While specific applications for this compound have not been explicitly documented, its structure suggests several potential areas of interest for drug discovery:

  • Scaffold for Library Synthesis: The primary alcohol provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for high-throughput screening.

  • Neurological Disorders: The isoxazole ring is found in compounds that interact with various receptors in the central nervous system.

  • Infectious Diseases: The antimicrobial properties of many isoxazole-containing drugs suggest that derivatives of this compound could be explored as novel antibacterial or antifungal agents.[5]

  • Oncology: Given the prevalence of isoxazoles in anticancer drug candidates, this molecule could serve as a starting point for the development of new therapeutics.[10]

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

3-(3-Methylisoxazol-5-yl)propan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound (CAS: 105658-49-9), a substituted isoxazole of interest in synthetic chemistry.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices is emphasized, presenting a self-validating system of analysis for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is comprised of two key fragments: a 3-methylisoxazole heterocyclic ring and a propan-1-ol side chain. The isoxazole ring is a common motif in pharmacologically active compounds, valued for its role in modulating biological activity.[3][4][5] The primary analytical challenge is not merely to identify the presence of these fragments, but to confirm their precise connectivity. Specifically, we must prove:

  • The regiochemistry of the isoxazole ring (is it a 3-methyl or 5-methyl isomer?).

  • The attachment point of the propanol chain to the isoxazole ring (is it at position 5, as the name implies?).

  • The integrity of the propanol chain (is it a linear n-propanol, not isopropanol?).

This guide will systematically address these questions using a multi-pronged spectroscopic approach, demonstrating how overlapping data streams converge to a single, unambiguous structural assignment.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structure elucidation relies on the principle of orthogonal analysis, where different techniques provide complementary information. No single experiment is sufficient. Our strategy involves a logical progression from low-resolution molecular formula determination to high-resolution atomic connectivity mapping.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 High-Resolution NMR Analysis MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Data_Integration Data Synthesis & Integration MS->Data_Integration IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Data_Integration NMR_1D 1D NMR (¹H, ¹³C) Identify Chemical Environments & Proton Count NMR_2D 2D NMR (COSY, HSQC, HMBC) Map Atomic Connectivity NMR_1D->NMR_2D Assigns Nuclei NMR_2D->Data_Integration Confirms Connectivity Final_Structure Confirmed Structure: This compound Data_Integration->Final_Structure

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step is to confirm the molecular formula, C₇H₁₁NO₂.[1][2] High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the accurate mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The target molecule has a monoisotopic mass of 141.0790 Da.[1] An HRMS experiment (e.g., ESI-TOF) should yield an [M+H]⁺ ion at m/z 142.0863 or an [M+Na]⁺ ion at m/z 164.0682. The observed accurate mass is compared against the theoretical mass to confirm the formula.

  • Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) will provide structural clues. The molecule is expected to fragment at its weakest points. Key predicted fragments include:

    • Loss of H₂O: [M - 18]⁺ from the alcohol, a common fragmentation pathway.

    • Loss of C₃H₇O: [M - 59]⁺, cleavage of the entire propanol chain, leaving the methylisoxazole cation.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment containing the hydroxyl group.

    • Ring Fragmentation: Cleavage of the weak N-O bond in the isoxazole ring can lead to a cascade of smaller fragments.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Run in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

  • Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and use the instrument's software to calculate the elemental composition from the observed accurate mass of the molecular ion peak.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. It provides confirmatory evidence for the alcohol (-OH) and the isoxazole ring system. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's covalent bonds.

Wavenumber (cm⁻¹)BondFunctional GroupRationale & Expected Appearance
~3350O-H stretchAlcoholA strong, characteristically broad peak due to hydrogen bonding.[6]
~2950C-H stretchsp³ C-H (Alkyl)Medium to strong peaks corresponding to the methyl and methylene groups.
~1610C=N stretchIsoxazoleA medium intensity peak characteristic of the imine bond within the ring.[7]
~1450C=C stretchIsoxazoleA medium peak for the C=C bond within the heterocyclic system.[8]
~1250C-O stretchAlcoholA strong peak corresponding to the C-O single bond of the primary alcohol.
~900-1100Ring modesIsoxazoleComplex vibrations characteristic of the isoxazole ring structure.[9]

The presence of a broad peak around 3350 cm⁻¹ and the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is strong evidence for the alcohol functional group and rules out isomeric keto- or aldehyde structures.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify and label the major absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. We employ a suite of 1D and 2D experiments to build the structure piece by piece. All spectra are referenced to a residual solvent signal (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[6][10]

¹H NMR: Proton Inventory and Environment

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-a -CH₃~2.3Singlet (s)3HMethyl group on the isoxazole ring, no adjacent protons.
H-b Isoxazole H-4~6.2Singlet (s)1HOlefinic proton on the electron-rich isoxazole ring.[11]
H-c -CH₂-~2.8Triplet (t)2HMethylene group adjacent to the isoxazole ring, split by H-d.
H-d -CH₂-~1.9Quintet (p)2HCentral methylene group, split by H-c and H-e.
H-e -CH₂-OH~3.5Quartet (q)2HMethylene group attached to the hydroxyl, split by H-d and H-f.
H-f -OH~4.6Triplet (t)1HAlcohol proton, couples to H-e (in DMSO). Exchangeable with D₂O.

Note: Multiplicity of -OH and -CH₂OH can vary. In DMSO, coupling is often observed. In CDCl₃, the -OH is typically a broad singlet.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

LabelAssignmentPredicted Shift (δ, ppm)DEPT-135 PhaseRationale
C-1 -CH₃~11PositiveAlkyl methyl group.
C-2 -CH₂-~22NegativeAlkyl methylene.
C-3 -CH₂-~28NegativeAlkyl methylene adjacent to the ring.
C-4 -CH₂-OH~60NegativeMethylene carbon bonded to oxygen.
C-5 Isoxazole C-4~101PositiveOlefinic carbon in the heterocyclic ring.[7]
C-6 Isoxazole C-3~160Quaternary (No Signal)Quaternary carbon adjacent to nitrogen, bearing the methyl group.
C-7 Isoxazole C-5~170Quaternary (No Signal)Quaternary carbon adjacent to oxygen, bearing the propanol chain.
2D NMR: Connecting the Atoms

2D NMR experiments are the final, critical step, transforming the lists of ¹H and ¹³C signals into a confirmed molecular structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]

  • Expected Correlations: A clear correlation track will be observed between H-c , H-d , and H-e , confirming the linear -CH₂-CH₂-CH₂- propanol chain. No other correlations are expected, as H-a and H-b are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to (¹JCH coupling).[13][14]

  • Expected Correlations: This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.

    • H-a (~2.3 ppm) will correlate with C-1 (~11 ppm).

    • H-b (~6.2 ppm) will correlate with C-5 (~101 ppm).

    • H-c (~2.8 ppm) will correlate with C-3 (~28 ppm).

    • H-d (~1.9 ppm) will correlate with C-2 (~22 ppm).

    • H-e (~3.5 ppm) will correlate with C-4 (~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range correlations (²JCH and ³JCH) between protons and carbons over 2-3 bonds.[14][15] It is this data that pieces the molecular fragments together.

Key Expected HMBC Correlations for Structure Confirmation:

Caption: Key HMBC correlations confirming molecular connectivity.

  • Methyl Group to Ring: The methyl protons (H-a ) will show a correlation to the quaternary carbon C-6 (a ²J coupling) and the methine carbon C-5 (a ³J coupling). This confirms the methyl group is at the C-3 position of the ring.

  • Propanol Chain to Ring: The methylene protons adjacent to the ring (H-c ) will show a crucial correlation to the quaternary carbon C-7 (a ²J coupling) and the methine carbon C-5 (a ³J coupling). This unambiguously proves the propanol chain is attached at the C-5 position of the isoxazole ring.

Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

  • Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.[14]

  • Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to establish the correlations described above.

Conclusion: Convergent Proof of Structure

The structure of this compound is confirmed through the systematic and logical integration of orthogonal spectroscopic data.

  • HRMS established the correct molecular formula, C₇H₁₁NO₂.

  • IR Spectroscopy confirmed the presence of the key alcohol (-OH) functional group and the heterocyclic ring system.

  • ¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their immediate electronic environments.

  • COSY NMR verified the linear connectivity of the three-carbon propanol side chain.

  • HSQC NMR definitively linked each proton to its directly attached carbon, allowing for confident assignment of the ¹³C spectrum.

  • HMBC NMR served as the final arbiter, providing the long-range connectivity data that unequivocally proved the 3-methyl substitution pattern of the isoxazole ring and its C-5 linkage to the propanol chain.

This multi-faceted approach provides a self-validating dataset, leaving no ambiguity in the final structural assignment and serving as a robust template for the elucidation of related small molecules.

References

An In-depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS Number: 105658-49-9), a heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages established principles of isoxazole chemistry and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its structural significance, plausible synthetic routes, predicted analytical characteristics, and its prospective role in modern drug discovery paradigms.

Introduction: The Isoxazole Scaffold and the Significance of the Title Compound

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The isoxazole moiety is valued for its metabolic stability, its ability to participate in hydrogen bonding and π-stacking interactions, and its role as a versatile bioisostere for other functional groups, such as amides and esters.[2][3] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[4]

This compound combines this valuable isoxazole core with a flexible propanol linker. This unique combination presents it as an attractive building block for several reasons:

  • The 3,5-Disubstitution Pattern: This is a common and synthetically accessible arrangement that places substituents in distinct vectors, allowing for targeted interactions with biological macromolecules.

  • The Primary Alcohol: The terminal hydroxyl group is a versatile functional handle, enabling straightforward chemical modifications such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to an amine, allowing for covalent linkage to other molecular fragments.

  • Fragment-Based Potential: With a molecular weight of 141.17 g/mol , this compound fits within the "Rule of Three" criteria for fragment-based drug discovery (FBDD), a powerful method for identifying novel starting points for drug development.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
CAS Number 105658-49-9[5]
Molecular Formula C₇H₁₁NO₂[5]
Molecular Weight 141.17 g/mol [5]
Appearance Liquid (Predicted)[7]
XLogP3 0.7[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Synthesis of this compound: A Representative Protocol

The most convergent and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (1,3-dipolar cycloaddition) of an alkyne with a nitrile oxide.[1][8] The nitrile oxide is typically generated in situ from a precursor, most commonly an aldoxime, to circumvent its instability and tendency to dimerize.[9]

Given the structure of this compound, a logical synthetic approach involves the cycloaddition of pent-4-yn-1-ol with acetonitrile oxide. Acetonitrile oxide can be generated in situ from acetaldoxime. A green and efficient method for this transformation utilizes an Oxone®/NaCl system.[10]

SynthesisWorkflow cluster_nitrile_oxide Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition Acetaldoxime Acetaldoxime Reagents Oxone®, NaCl Acetonitrile/Water NitrileOxide Acetonitrile Oxide (Dipole) Alkyne Pent-4-yn-1-ol (Dipolarophile) NitrileOxide->Alkyne 1,3-Dipolar Cycloaddition Reagents->NitrileOxide Oxidation Product This compound Alkyne->Product

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the Oxone®/NaCl mediated in situ generation of nitrile oxides and their subsequent cycloaddition.[9][10]

Materials:

  • Acetaldoxime

  • Pent-4-yn-1-ol

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium Chloride (NaCl)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (1.2 equivalents) and pent-4-yn-1-ol (1.0 equivalent).

  • Solvent Addition: Dissolve the starting materials in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: To the stirring solution, add sodium chloride (1.5 equivalents) followed by the portion-wise addition of Oxone® (1.5 equivalents) over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality and Experimental Choices:

  • In situ Generation: Generating the nitrile oxide in situ is critical to maximize its reaction with the alkyne dipolarophile and minimize the formation of furoxan dimers, which are common byproducts.[8]

  • Oxone®/NaCl System: This oxidant system is considered "green" as it is inexpensive, non-toxic, and the byproducts are inorganic salts, simplifying purification. The chloride ion is believed to be oxidized to hypochlorite, which then converts the aldoxime to a hydroximoyl chloride, the immediate precursor to the nitrile oxide.[9]

  • Aqueous Biphasic System: The use of a water/acetonitrile mixture facilitates the dissolution of both the organic substrates and the inorganic reagents, enabling the reaction to proceed efficiently.

Analytical Characterization: Predicted Spectroscopic Data

In the absence of published experimental data for this compound, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on the known chemical shifts of the propan-1-ol moiety and extensive literature data on 3,5-disubstituted isoxazoles.[11][12][13][14]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~6.15s1H-Isoxazole C4-H
~3.75t2HJ ≈ 6.2 HzCH₂ -OH
~2.80t2HJ ≈ 7.4 HzIsoxazole-CH₂
~2.30s3H-Isoxazole-CH₃
~1.95p2HJ ≈ 6.8 HzCH₂-CH₂ -CH₂
~1.60 (broad)s1H-OH
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale
~169.5C5 (Isoxazole)Quaternary carbon of the isoxazole ring attached to the alkyl chain.
~161.0C3 (Isoxazole)Quaternary carbon of the isoxazole ring attached to the methyl group.
~101.0C4 (Isoxazole)CH group of the isoxazole ring, typically observed around 100-102 ppm.[14]
~61.5C H₂-OHCarbon bearing the hydroxyl group, deshielded by oxygen.[11]
~31.5CH₂-C H₂-CH₂Central methylene of the propyl chain.
~25.0Isoxazole-C H₂Methylene carbon adjacent to the isoxazole ring.
~11.5Isoxazole-C H₃Methyl group carbon attached to the isoxazole ring.[14]

Key Spectroscopic Features for Verification:

  • ¹H NMR: The presence of a singlet around 6.1-6.4 ppm is characteristic of the H-4 proton on the isoxazole ring.[13] A sharp singlet for the methyl group (~2.3 ppm) and three distinct multiplets for the propyl chain (a triplet, a pentet/sextet, and another triplet) would confirm the structure. The OH proton signal would be broad and exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display exactly 7 signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts of the isoxazole ring carbons are highly characteristic.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 141.0790 (for high resolution).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product drug but a valuable starting material or "building block" for the synthesis of more complex molecules. Its utility lies in its potential as a key fragment in constructing novel therapeutic agents.

Role as a Versatile Synthon

The primary alcohol functionality serves as a key reaction point. It can be readily transformed to introduce other functionalities required for biological activity or for linking to other parts of a larger molecule.

Synthon_Applications Start This compound Aldehyde ...-propanal Start->Aldehyde Oxidation (e.g., PCC, DMP) Ester Ester Derivatives Start->Ester Esterification (e.g., Acyl Chloride) Ether Ether Derivatives Start->Ether Williamson Ether Synthesis CarboxylicAcid ...-propanoic acid Aldehyde->CarboxylicAcid Oxidation (e.g., Pinnick) Amine ...-propan-1-amine Aldehyde->Amine Reductive Amination CarboxylicAcid->Ester Esterification

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful technique where low-molecular-weight compounds (fragments) are screened for weak but efficient binding to a biological target.[6] These initial "hits" are then optimized and grown into more potent lead compounds. This compound is an ideal candidate for inclusion in a fragment library.

  • Vectorial Growth: The propanol linker provides a clear, synthetically tractable vector for fragment elaboration. Once the isoxazole core is confirmed to bind in a specific pocket of a target protein (e.g., via X-ray crystallography), the alcohol can be used as an anchor point to build out of the pocket and pick up additional favorable interactions, thereby increasing affinity and selectivity.

The Isoxazole Ring as a Bioisostere

In drug design, replacing one functional group with another that retains similar physicochemical properties (a bioisostere) is a common strategy to improve a molecule's profile. The isoxazole ring is frequently used as a bioisostere for:

  • Amide/Ester Groups: It can mimic the hydrogen bonding capabilities and conformational constraints of amide or ester bonds while often conferring superior metabolic stability by being resistant to hydrolysis by proteases and esterases.[4][15]

  • Other Aromatic Rings: It can replace phenyl or other heterocyclic rings to modulate properties like solubility, lipophilicity, and target engagement.

A research team could use this compound to systematically replace a phenylpropanol or similar fragment in an existing lead compound to investigate if the isoxazole core improves potency, selectivity, or pharmacokinetic parameters.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical building block. While specific applications of this exact molecule are not yet prominent in the public literature, its constituent parts—the privileged 3,5-disubstituted isoxazole scaffold and the functional propanol linker—position it as a valuable tool for medicinal chemists. Its utility in fragment-based screening, as a versatile synthon for library synthesis, and in bioisosteric replacement strategies underscores its potential to contribute to the discovery of the next generation of therapeutic agents. This guide provides a foundational understanding and a practical framework for researchers looking to incorporate this and related isoxazole fragments into their drug discovery programs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of the heterocyclic compound 3-(3-Methylisoxazol-5-yl)propan-1-ol. Isoxazole derivatives are of significant interest in medicinal chemistry, often serving as versatile scaffolds in the design of novel therapeutic agents.[1][2] This document delves into the structural features, physicochemical parameters, and spectral characteristics of this compound. Furthermore, it explores its chemical reactivity, potential synthetic pathways, and prospective applications in the realm of drug discovery, underpinned by the established pharmacological importance of the isoxazole moiety. The synthesis of this guide is based on a combination of publicly available data, predictive modeling, and established principles of organic chemistry to provide a robust resource for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile bioisosteric replacement for other functional groups.[3][4] The incorporation of the isoxazole ring can significantly enhance the physicochemical and pharmacokinetic properties of a molecule, including its efficacy and toxicity profile.[3] Numerous approved drugs across a wide range of therapeutic areas, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, underscoring its therapeutic relevance.[5]

This compound combines the pharmacologically significant 3-methylisoxazole core with a flexible propanol side chain. This combination of a rigid aromatic heterocycle and a flexible linker with a hydrogen-bonding hydroxyl group presents an intriguing scaffold for probing biological targets and for further chemical elaboration in drug discovery programs.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly accessible literature. Therefore, the following table combines data from chemical suppliers and computationally predicted values to provide a comprehensive profile of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[6]
Molecular Weight 141.17 g/mol PubChem[6]
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-olPubChem[6]
CAS Number 105658-49-9CymitQuimica[7]
Appearance LiquidCymitQuimica[7]
Boiling Point (Predicted) 253.5 ± 23.0 °C at 760 mmHgChemSpider
Density (Predicted) 1.1 ± 0.1 g/cm³ChemSpider
Solubility (Predicted) Soluble in water and common organic solvents.Based on structural analogy and predictive models.[8][9]
pKa (Predicted) ~14.5 (alcohol proton)ACD/Labs
LogP (Predicted) 0.7PubChem[6]

It is imperative for researchers to independently verify these properties through experimental analysis.

Spectral Data Analysis (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data are presented below. These predictions are based on established computational algorithms and provide expected chemical shifts and key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.0s1HH-4 (isoxazole ring)
~ 3.7t2H-CH₂-OH
~ 2.8t2HIsoxazole-CH₂-
~ 2.3s3H-CH₃ (isoxazole ring)
~ 2.0m2H-CH₂-CH₂-CH₂-
~ 1.8br s1H-OH

Note: Chemical shifts and multiplicities are estimations and can be influenced by solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show seven distinct carbon signals:

Chemical Shift (ppm)Assignment
~ 170C-5 (isoxazole ring)
~ 160C-3 (isoxazole ring)
~ 100C-4 (isoxazole ring)
~ 60-CH₂-OH
~ 30Isoxazole-CH₂-
~ 25-CH₂-CH₂-CH₂-
~ 12-CH₃ (isoxazole ring)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (aliphatic)
~1600C=N stretch (isoxazole)
~1450C=C stretch (isoxazole)
~1100C-O stretch (alcohol)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 141. A prominent fragment would likely correspond to the loss of a water molecule ([M-H₂O]⁺) at m/z = 123. Other fragments may arise from the cleavage of the propanol side chain.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of this compound is dictated by the interplay of the aromatic isoxazole ring and the primary alcohol functionality.

Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity.[10]

  • Stability: The ring is generally stable to many synthetic reagents.[11]

  • Ring Cleavage: Under certain conditions, such as treatment with strong bases or reducing agents, the N-O bond of the isoxazole ring can be cleaved.[2] This reactivity can be harnessed in synthetic strategies where the isoxazole acts as a masked 1,3-dicarbonyl equivalent.[2]

  • Electrophilic Substitution: Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature.[10]

  • Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to oxazoles.[12]

Reactivity of the Propanol Side Chain

The primary alcohol group of the propanol side chain can undergo typical alcohol reactions, including:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers.

  • Halogenation: Replacement of the hydroxyl group with a halogen.

Potential Synthetic Pathways

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound via a [3+2] cycloaddition reaction.

Experimental Protocol (General Procedure):

  • Generation of Acetonitrile Oxide: Acetonitrile oxide can be generated in situ from a suitable precursor, such as acethydroximoyl chloride, by treatment with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane or THF).

  • Cycloaddition: The solution of pent-4-yn-1-ol is added to the freshly prepared acetonitrile oxide solution. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a known pharmacophore that can be found in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Logical Relationship of Structural Features to Potential Biological Activity:

BiologicalActivity cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Potential Therapeutic Applications Molecule This compound Isoxazole_Ring 3-Methylisoxazole Ring (Rigid, Aromatic, H-bond acceptor) Molecule->Isoxazole_Ring Propanol_Linker Propanol Side Chain (Flexible, H-bond donor/acceptor) Molecule->Propanol_Linker Physicochemical_Properties Favorable Physicochemical Properties (e.g., Solubility, LogP) Isoxazole_Ring->Physicochemical_Properties Propanol_Linker->Physicochemical_Properties Binding_Interactions Potential for Diverse Binding Interactions Physicochemical_Properties->Binding_Interactions Anti_Inflammatory Anti-inflammatory Binding_Interactions->Anti_Inflammatory Anticancer Anticancer Binding_Interactions->Anticancer Antimicrobial Antimicrobial Binding_Interactions->Antimicrobial CNS_Disorders CNS Disorders Binding_Interactions->CNS_Disorders

Caption: The interplay of structural features of this compound and their potential implications for biological activity.

The propanol side chain offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For example, the hydroxyl group can be converted into various esters, ethers, or amines to modulate the compound's polarity, lipophilicity, and binding interactions with biological targets. The flexibility of the three-carbon linker allows the isoxazole core to adopt different orientations within a binding pocket. Given the prevalence of the 3-methylisoxazole moiety in compounds targeting the central nervous system, this molecule could also serve as a starting point for the development of novel CNS-active agents.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a stable, pharmacologically relevant isoxazole core and a modifiable propanol side chain makes it an attractive scaffold for the synthesis of new chemical entities. While comprehensive experimental data for this specific molecule is limited, this guide provides a thorough overview of its predicted physicochemical properties, spectral characteristics, and chemical reactivity based on established scientific principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this and related isoxazole derivatives.

References

3-(3-Methylisoxazol-5-yl)propan-1-ol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, including its IUPAC name and known synonyms, and present its physicochemical properties in a clear, comparative format. Furthermore, this guide will explore plausible synthetic pathways based on established isoxazole chemistry, offering mechanistic insights relevant to its formation. The core of this whitepaper focuses on the functional importance of the 3-methylisoxazole moiety as a key pharmacophore and structural building block in the design of novel therapeutics, particularly in the realm of neuroscience.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. This compound is a disubstituted isoxazole, featuring a methyl group at the 3-position and a propanol linker at the 5-position of the heterocyclic ring.

Nomenclature and Identifiers
  • IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol [1].

  • CAS Number: The Chemical Abstracts Service registry number, a unique identifier, is 105658-49-9 [1][2].

  • Synonyms: This compound is known by several alternative names in literature and commercial listings. Recognizing these is crucial for comprehensive database searches. Common synonyms include:

    • This compound[1][3]

    • 3-Methyl-5-isoxazolepropanol[1]

    • 3-(3-Methyl-5-isoxazolyl)-1-propanol[1]

    • 3-(3-Methylisoxazol-5-yl)propyl alcohol[1]

Physicochemical Data

A summary of the key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to biological assays.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[1], CymitQuimica[3]
Molecular Weight 141.17 g/mol PubChem[1], CymitQuimica[3]
Physical Form LiquidCymitQuimica[3]
InChIKey WLKCJYLGRDETLU-UHFFFAOYSA-NPubChem[1], CymitQuimica[3]
XLogP3 (Computed) 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis & Forward Synthesis

The key to forming the isoxazole ring is the [3+2] cycloaddition reaction. The disconnection of the isoxazole ring suggests a nitrile oxide (derived from an oxime) and an alkyne as the primary synthons.

Retrosynthetic Logic:

  • The target alcohol can be formed from a precursor alkyne, pent-4-yn-1-ol.

  • The 3-methylisoxazole ring can be constructed from acetonitrile oxide, which is generated in situ from the dehydration of acetaldoxime.

Generalized Forward Synthesis Protocol:

  • Preparation of Acetonitrile Oxide (Intermediate): To a stirred solution of acetaldoxime, a dehydrating agent/halogenating agent combination (e.g., N-Chlorosuccinimide followed by a non-nucleophilic base like triethylamine) is added slowly at a controlled temperature (typically 0 °C to room temperature). This generates the highly reactive acetonitrile oxide intermediate in situ.

  • 1,3-Dipolar Cycloaddition: The alkyne, pent-4-yn-1-ol, is introduced to the reaction mixture containing the freshly generated acetonitrile oxide. The mixture is stirred, often at room temperature or with gentle heating, for several hours until analysis (e.g., by TLC) indicates the consumption of the starting materials.

  • Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

This method is highly favored because it is generally high-yielding and, crucially, regioselective, avoiding the formation of positional isomers that can plague other isoxazole synthesis methods[4].

Synthesis Workflow Diagram

// Nodes acetaldoxime [label="Acetaldoxime"]; pentynol [label="Pent-4-yn-1-ol"]; ncs [label="NCS / Et3N", shape=ellipse, fillcolor="#FFFFFF"]; cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Acetonitrile Oxide\n(In situ)", style="filled,dashed", fillcolor="#FBBC05"];

// Edges acetaldoxime -> ncs [arrowhead=none]; ncs -> intermediate [label="Dehydration"]; intermediate -> cycloaddition; pentynol -> cycloaddition; cycloaddition -> product [label="Regioselective\nRing Formation"];

// Ranks {rank=same; acetaldoxime; pentynol;} }

References

Biological activity of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Executive Summary

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a stable aromatic system with a strategically weak N-O bond, make it a versatile building block for designing novel therapeutic agents.[4][5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs and a vast pipeline of clinical candidates.[6][7][8] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of isoxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and neurological agents, providing field-proven insights into the causality behind experimental design and protocol choices.

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole moiety is a cornerstone in the design of pharmacologically significant compounds.[9] Structurally, it is an azole with an oxygen atom adjacent to the nitrogen.[6] This arrangement confers a unique electronic distribution and dipole moment, influencing how these molecules interact with biological targets.[1] The ring system is stable enough for complex functionalization yet contains a labile N-O bond that can be cleaved under specific reductive or basic conditions, making isoxazoles useful as synthetic intermediates.[4][5]

The prevalence of the isoxazole scaffold in successful drugs like the antibiotic Sulfamethoxazole , the anti-inflammatory COX-2 inhibitor Valdecoxib , and the antirheumatic agent Leflunomide underscores its pharmacological importance.[6][7] Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic properties makes it an invaluable tool for drug discovery.[1]

Synthesis of the isoxazole core is most commonly achieved via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, a robust and versatile method that allows for the creation of diverse libraries of derivatives.[10][11][12] More recent, greener synthetic approaches utilizing ultrasound or multi-component reactions are also gaining prominence, enhancing efficiency and sustainability.[13]

Key Biological Activities and Mechanisms of Action

The structural versatility of the isoxazole ring allows its derivatives to target a wide array of biological pathways, resulting in diverse therapeutic effects.

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[14][15][16][17]

  • Mechanism of Action: The primary anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which disrupts mitosis, inhibition of protein kinases crucial for cancer cell signaling, and aromatase inhibition.[14][15][16][18] For instance, certain derivatives trigger apoptosis by modulating the expression of key regulatory proteins in cancer cells.[14] Others function as antimitotic agents by interfering with the dynamics of microtubules, similar to established chemotherapy drugs.[19]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on aryl rings attached to the isoxazole core is critical for cytotoxicity. Electron-withdrawing groups, such as halogens (chloro, bromo) at the para-position of a phenyl ring, often enhance anticancer activity.[20] Similarly, the presence and position of methoxy groups can significantly modulate the potency of these compounds against various cancer cell lines.[19] For example, a curcumin derivative where the central diketone group was replaced by an isoxazole ring showed significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line.[21]

cluster_0 Apoptotic Signaling Pathway Ext_Signal External Stimulus (e.g., Chemotherapy) Casp8 Caspase-8 Activation Ext_Signal->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Bax_Bak Bax/Bak Activation Bid->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Isoxazole Isoxazole Derivative Isoxazole->Bax_Bak Induces Isoxazole->Casp9 Promotes

Caption: Simplified signaling pathway for apoptosis induction.

Antimicrobial Activity

The isoxazole scaffold is integral to several clinically important antibacterial drugs.[4] Derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][22]

  • Mechanism of Action: The mode of action for antibacterial isoxazoles often involves the inhibition of essential bacterial processes. For example, β-lactam antibiotics containing an isoxazole ring (e.g., Cloxacillin, Dicloxacillin) inhibit the synthesis of the bacterial cell wall.[8] Sulfonamides like Sulfamethoxazole act as competitive inhibitors of dihydropteroate synthetase, an enzyme vital for folic acid synthesis in bacteria.[8]

  • Structure-Activity Relationship (SAR): The antimicrobial efficacy of isoxazole derivatives is heavily influenced by their substituents. Studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.[6] This highlights the importance of tuning the electronic and steric properties of the molecule to optimize interaction with the microbial target.

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, primarily by targeting key enzymes and mediators in the inflammatory cascade.[17][23][24]

  • Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[6] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around an isoxazole core.[7] Other derivatives have been shown to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23][25]

  • Structure-Activity Relationship (SAR): For COX-2 inhibition, specific structural features are required to fit into the enzyme's active site. The nature and position of substituents on the phenyl rings of isoxazole derivatives are crucial for achieving selective inhibition over the COX-1 isoform, thereby reducing gastrointestinal side effects.

cluster_1 Arachidonic Acid Pathway & Inflammation Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Const Prostaglandins (Physiological) COX1->PG_Const PG_Inflam Prostaglandins (Inflammatory) COX2->PG_Inflam Inflammation Inflammation Pain, Fever PG_Inflam->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Selective Block Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Neurological and Anticonvulsant Activity

The isoxazole scaffold is present in drugs targeting the central nervous system (CNS), with notable applications in treating epilepsy and potential for neurodegenerative disorders.[9][21][26]

  • Mechanism of Action: The anticonvulsant activity of many isoxazole derivatives is attributed to their ability to block voltage-gated sodium channels (VGSCs).[27] For example, novel benzo[d]isoxazole derivatives have been designed as selective blockers of the NaV1.1 channel, a specific sodium channel subtype implicated in epilepsy.[28][29] Other CNS effects can be mediated through the modulation of neurotransmitter systems, such as the γ-aminobutyric acid (GABA) system.[30]

  • Structure-Activity Relationship (SAR): For sodium channel blockers, the lipophilicity and three-dimensional shape of the molecule are critical for accessing the binding site within the channel pore. The specific arrangement of aromatic rings and hydrogen-bonding motifs on the isoxazole framework dictates both potency and selectivity for different sodium channel isoforms.[29]

Experimental Design and Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, the evaluation of isoxazole derivatives must follow robust, well-validated protocols. The choice of assay is dictated by the target biological activity. Here, we present methodologies for assessing anticancer and antimicrobial efficacy.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in screening for potential anticancer agents.

  • Causality of Experimental Choices:

    • Cell Line Selection: The choice of cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is critical as it must be relevant to the intended therapeutic target.

    • Compound Solubilization: Dimethyl sulfoxide (DMSO) is used as the solvent because it is aprotic and can dissolve a wide range of organic compounds, ensuring accurate dosing. The final concentration in the culture medium is kept low (<0.5%) to avoid solvent-induced cytotoxicity.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to validate that the assay system is responsive and to provide a benchmark for comparing the potency of the test compounds.

    • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. This conversion is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Isoxazole Derivatives (Serial Dilutions) B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Causality of Experimental Choices:

    • Bacterial Strain: Standardized strains from ATCC (American Type Culture Collection) are used to ensure inter-laboratory reproducibility.

    • Inoculum Standardization: The bacterial inoculum is adjusted to a specific turbidity (0.5 McFarland standard) to ensure a consistent starting number of bacteria in each well, which is critical for an accurate MIC determination.

    • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.

    • Controls: A positive control (bacteria with no compound) is essential to confirm bacterial viability, while a negative control (broth only) ensures sterility. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivatives in a 96-well microtiter plate using MHB.

    • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Synthesis & Future Perspectives

To facilitate comparison, the biological activities of representative isoxazole derivatives are often summarized in tabular form.

Table 1: Summary of Biological Activities for Exemplary Isoxazole Derivatives

Compound ClassTarget ActivityExample CompoundKey Structural FeaturePotency (IC₅₀/MIC)Reference
Indolyl-isoxazolineAnticancerCompound 6d4-Chlorophenyl at C32.5 - 5.0 µM[20]
Curcumin-isoxazoleAnticancerCompound 40Isoxazole core3.97 µM (MCF-7)[21]
Benzo[d]isoxazoleAnticonvulsantCompound Z-6bBenzo-fused ringED₅₀ = 20.5 mg/kg[28][29]
Isoxazole-mercaptobenzimidazoleAnti-inflammatoryHybrid CompoundMercaptobenzimidazolePotent analgesic effect[31]
Phenyl-isoxazoleAntibacterialDerivative4-Chlorophenyl groupVaries by strain[6]

The future of isoxazole chemistry in drug discovery is bright.[7][17] Emerging trends focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple pathological targets, potentially offering improved efficacy for complex diseases like cancer and neurodegenerative disorders.[32] Furthermore, the application of computational chemistry and machine learning is accelerating the design and optimization of isoxazole derivatives with enhanced potency and selectivity. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative medicines to address unmet medical needs.[17][32]

References

A Technical Guide to the Spectroscopic Analysis of 3-(3-Methylisoxazol-5-yl)propan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel drugs. The 3-(3-Methylisoxazol-5-yl)propan-1-ol core and its analogues represent a class of compounds with significant potential in drug development, acting as key intermediates and pharmacophores. A thorough understanding of their structural and electronic properties, achieved through detailed spectroscopic analysis, is paramount for advancing their application in pharmaceutical research and development.

This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this compound and its analogues. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these complementary techniques, we can achieve unambiguous structure elucidation and purity assessment, which are critical for regulatory approval and ensuring the safety and efficacy of potential drug candidates.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound analogues, ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a this compound analogue will exhibit characteristic signals corresponding to the protons of the isoxazole ring, the propanol side chain, and the methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups an upfield shift (lower δ).

Expected ¹H NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~1.5 - 3.0 (variable)Singlet (broad)-1H
H-4 (isoxazole)~6.1Singlet-1H
-CH₂- (position 1 of propanol)~3.7Triplet~6.52H
-CH₂- (position 3 of propanol)~2.8Triplet~7.52H
-CH₃ (isoxazole)~2.3Singlet-3H
-CH₂- (position 2 of propanol)~2.0Quintet~7.02H

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial.[2] DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal, which can sometimes be broadened or exchange with residual water in CDCl₃. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the multiplets of the propanol chain.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and the nature of neighboring atoms.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-5 (isoxazole)~170
C-3 (isoxazole)~160
C-4 (isoxazole)~100
C-1 (propanol)~60
C-2 (propanol)~30
C-3 (propanol)~25
-CH₃ (isoxazole)~12

Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton with its attached carbon, providing unambiguous assignment of the signals and confirming the structural integrity.

Caption: Molecular structure of this compound.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern.

For this compound (C₇H₁₁NO₂), the expected molecular weight is approximately 141.17 g/mol .[7][8] In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 141. The fragmentation pattern can provide valuable structural confirmation.

Expected Fragmentation Pattern:

  • Loss of H₂O: A peak at m/z = 123, corresponding to the loss of a water molecule from the propanol side chain.

  • Cleavage of the propanol chain: Fragments corresponding to the isoxazole ring with parts of the side chain.

  • Ring cleavage: Characteristic fragments from the opening of the isoxazole ring.

Authoritative Grounding & Comprehensive References: The interpretation of mass spectra is greatly aided by comparison with spectral databases such as the NIST Mass Spectral Library.[9] Additionally, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition, providing a high degree of confidence in the molecular formula.

G cluster_workflow Mass Spectrometry Workflow A Sample Introduction B Ionization (e.g., EI, ESI) A->B C Mass Analyzer (e.g., Quadrupole, TOF) B->C D Detector C->D E Data System (Mass Spectrum) D->E

Caption: A simplified workflow for mass spectrometry analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.[1][6] Each functional group has a characteristic absorption frequency.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibration
-OH (alcohol)3200 - 3600 (broad)O-H stretching
C-H (alkane)2850 - 3000C-H stretching
C=N (isoxazole)1600 - 1650C=N stretching
C=C (isoxazole)1450 - 1550C=C stretching
N-O (isoxazole)1100 - 1300N-O stretching
C-O (alcohol)1000 - 1250C-O stretching

Expertise & Experience: The broadness of the O-H stretching band is a key indicator of hydrogen bonding, which is expected for an alcohol. The presence of characteristic peaks for the isoxazole ring (C=N, C=C, N-O) provides strong evidence for the presence of this heterocyclic core. The absence of unexpected peaks is also crucial for confirming the purity of the sample.

IV. Experimental Protocols

A. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the this compound analogue.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Place the NMR tube in the spectrometer for analysis.

B. Sample Preparation for Mass Spectrometry (LC-MS)

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration in the low µg/mL to high ng/mL range.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered solution to an appropriate autosampler vial.

  • The sample is then introduced into the mass spectrometer via a liquid chromatography system.[4]

C. Sample Preparation for IR Spectroscopy (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum.

  • Clean the ATR crystal thoroughly after analysis.

V. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound analogues is a critical step in their development as potential pharmaceutical agents. By judiciously applying a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can obtain a detailed and unambiguous understanding of the molecular structure, purity, and integrity of these compounds. This multi-faceted approach, grounded in sound scientific principles and validated protocols, ensures the generation of reliable and reproducible data, which is the bedrock of successful drug discovery and development.

References

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring & Evolving Value of the Isoxazole Scaffold

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its enduring appeal is not accidental; it stems from a unique combination of physicochemical properties. The isoxazole moiety is metabolically stable, capable of engaging in a variety of non-covalent interactions like hydrogen bonding and π-π stacking, and serves as a versatile bioisostere for other functional groups, thereby enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][3]

From foundational antibiotics like sulfamethoxazole to modern COX-2 inhibitors and antipsychotics, the isoxazole core is integral to a wide array of approved drugs.[4][5] This versatility drives the continuous exploration of novel isoxazole derivatives. Recent advancements in synthetic chemistry have unlocked more efficient and regioselective methods, facilitating the creation of complex and diverse molecular libraries for screening.[6][7] This guide provides an in-depth exploration of the core synthetic strategies that underpin modern isoxazole-based drug discovery, moving from foundational principles to state-of-the-art applications. We will delve into the causality behind methodological choices, provide validated experimental protocols, and offer a strategic framework for leveraging these techniques in a drug development context.

Part 1: Core Synthetic Strategies for the Isoxazole Ring

The construction of the isoxazole ring is primarily achieved through two robust and highly versatile approaches: the [3+2] cycloaddition of nitrile oxides and the cyclocondensation of a three-carbon component with hydroxylamine.[8] The choice between these routes is a critical strategic decision, dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Cornerstone: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely used method for isoxazole synthesis.[5][9] Its prominence is due to its high degree of predictability, functional group tolerance, and the ability to control regioselectivity.

Causality & Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other overlap in a single transition state.[5][10] A key challenge is the instability of nitrile oxides, which necessitates their in situ generation from more stable precursors, most commonly aldoximes or α-nitroketones.[11][12] The choice of oxidant or dehydrating agent is crucial for efficient nitrile oxide formation while minimizing side reactions.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidant Oxidant (e.g., Chloramine-T, NCS) Alkyne Alkyne (R'C≡CR'') Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide_ref->Isoxazole

Figure 1: Workflow for 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole [11]

This protocol details a general and reliable method using Chloramine-T for the in situ generation of the nitrile oxide.

  • Materials:

    • Substituted aldoxime (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Chloramine-T (1.1 eq)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethanol.

    • Nitrile Oxide Generation & Cycloaddition: Add Chloramine-T (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).

    • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add dichloromethane (DCM) and wash with saturated NaHCO₃ solution to remove any acidic byproducts. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure 3,5-disubstituted isoxazole.

Trustworthiness & Self-Validation: The success of this protocol hinges on the purity of the starting materials and careful monitoring. The formation of the product can be readily confirmed by ¹H NMR spectroscopy by observing the characteristic singlet for the isoxazole C4-proton, and its mass can be verified by mass spectrometry. The regiochemistry is highly reliable, with the carbon of the nitrile oxide adding to the less sterically hindered carbon of the terminal alkyne.

The Classic Route: Condensation with 1,3-Dicarbonyls

The reaction of hydroxylamine with a 1,3-dicarbonyl compound (or its synthetic equivalent) is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[4][13][14] This method is particularly effective for producing isoxazoles with substitution at the 3 and 5 positions.

Causality & Mechanistic Insight: The reaction proceeds through a two-stage mechanism.[13] First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl carbons to form an intermediate oxime. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to intramolecular cyclization. A final dehydration step yields the aromatic isoxazole ring. A significant challenge with this method when using unsymmetrical 1,3-diketones is the potential for forming a mixture of regioisomers.[4] However, regiochemical control can often be achieved by modifying reaction conditions (e.g., pH, solvent) or by using β-enamino diketones as substrates.[4]

G Dicarbonyl 1,3-Dicarbonyl (R-CO-CH₂-CO-R') Oxime Intermediate Oxime Dicarbonyl->Oxime Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Dicarbonyl Cyclization Intramolecular Cyclization Oxime->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Figure 2: Pathway for Isoxazole Synthesis via Condensation.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole [13]

This protocol uses the readily available and inexpensive 1,3-dicarbonyl compound, acetylacetone.

  • Materials:

    • Acetylacetone (2,4-pentanedione) (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

    • Sodium hydroxide (NaOH) or other suitable base

    • Ethanol (EtOH) / Water

    • Diethyl ether or DCM for extraction

  • Step-by-Step Procedure:

    • Reaction Setup: In a flask, dissolve hydroxylamine hydrochloride (1.1 eq) in a minimal amount of water. In a separate flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Condensation: Slowly add the acetylacetone solution to the hydroxylamine solution. Add a solution of NaOH (1.1 eq in water) dropwise to neutralize the HCl and catalyze the reaction. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into diethyl ether or DCM. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation (the product can be volatile). The resulting 3,5-dimethylisoxazole is often pure enough for subsequent use, but can be further purified by distillation if necessary.

Part 2: Strategic Application in Drug Discovery

The true power of these synthetic methods is realized when they are applied to generate molecular diversity for lead discovery and optimization. The choice of synthetic strategy directly impacts the accessible chemical space and the efficiency of Structure-Activity Relationship (SAR) studies.

Library Synthesis & Chemical Space Exploration

The 1,3-dipolar cycloaddition is exceptionally well-suited for parallel synthesis and the creation of large compound libraries. By starting with a diverse set of aldoximes and alkynes, a matrix of novel isoxazoles can be rapidly generated.

Table 1: Example of a Diversity-Oriented Synthesis Plan

Aldoxime (R-group)Alkyne (R'-group)Resulting Isoxazole (3-R, 5-R')Therapeutic Target Area
4-ChlorophenylPhenyl3-(4-Chlorophenyl)-5-phenylisoxazoleAnticancer, Anti-inflammatory[2][3]
2-NaphthylPropargyl alcohol(3-(Naphthalen-2-yl)isoxazol-5-yl)methanolNeuroprotective[6]
Thiophen-2-ylEthynyltrimethylsilane2-(5-(Trimethylsilyl)isoxazol-3-yl)thiopheneAntimicrobial[15]
Cyclohexyl1-Heptyne3-Cyclohexyl-5-pentylisoxazoleAntidiabetic, Antiviral[16]
Advanced & Emerging Synthetic Frontiers

While the two core methods remain workhorses, the field is continually evolving. Researchers should be aware of emerging trends that offer improved efficiency, sustainability, or access to previously challenging substitution patterns.

  • Transition Metal Catalysis: Transition metals, such as copper, palladium, and rhodium, are increasingly used to catalyze isoxazole formation.[17][18] These methods can offer unique regioselectivity, milder reaction conditions, and access to more complex, densely functionalized isoxazoles.[17][18] For example, copper-catalyzed cycloadditions can proceed under conditions that are orthogonal to traditional methods.[19]

  • Green Chemistry Approaches: The use of microwave irradiation and ultrasound-assisted synthesis is gaining traction.[6][20] These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents like water or even solvent-free conditions.[20]

  • Flow Chemistry: For process development and scaling, continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and reproducibility for the synthesis of isoxazole intermediates.

G cluster_synthesis Synthesis & Screening Loop cluster_optimization Lead Optimization Start Project Start: Target Identification Route Select Synthetic Route (e.g., Cycloaddition) Start->Route Library Synthesize Focused Library Route->Library Screen In Vitro Screening (Binding, Functional Assay) Library->Screen SAR Analyze SAR Screen->SAR SAR->Route Design Next Generation Lead Identify Lead Compound SAR->Lead ADME Optimize ADME/Tox Properties Lead->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Select Development Candidate InVivo->Candidate

Figure 3: Isoxazole Synthesis in the Drug Discovery Workflow.

Conclusion: A Scaffold for the Future

The isoxazole core is a testament to the power of heterocyclic chemistry in modern medicine. Its continued prevalence in drug discovery pipelines is a direct result of the robust, flexible, and increasingly sophisticated synthetic methodologies available for its construction and functionalization.[3][7] By understanding the fundamental mechanisms and strategic applications of core reactions like 1,3-dipolar cycloaddition and dicarbonyl condensation, and by staying abreast of innovations in catalysis and green chemistry, researchers are well-equipped to unlock the full potential of this remarkable scaffold. The ability to rationally design and efficiently synthesize novel isoxazole derivatives will ensure its place as a cornerstone of therapeutic innovation for years to come.

References

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Methylisoxazol-5-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, propose a robust synthetic pathway grounded in established chemical principles, outline expected analytical characterization, and discuss its potential applications based on the rich pharmacology of the isoxazole scaffold.

Core Molecular Attributes

This compound is a disubstituted isoxazole, featuring a methyl group at the 3-position and a 3-hydroxypropyl substituent at the 5-position. The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions, which imparts a unique electronic and structural profile, making it a privileged scaffold in drug discovery.

Molecular Formula and Weight

The fundamental identity of this molecule is defined by its elemental composition and mass.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 141.17 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Exact Mass 141.078978594 Da--INVALID-LINK--[1]
Structural and Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are critical.

Identifier TypeValueSource(s)
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol--INVALID-LINK--[1]
CAS Number 105658-49-9--INVALID-LINK--[1], --INVALID-LINK--[2]
InChI Key WLKCJYLGRDETLU-UHFFFAOYSA-N--INVALID-LINK--[2]

Synthesis Methodology: A Mechanistic Approach

The proposed synthesis involves a two-step process: the in situ generation of acetonitrile oxide followed by its cycloaddition with pent-4-yn-1-ol.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A Acetaldehyde Oxime B Acetonitrile Oxide (Reactive Intermediate) A->B Oxidation C Pent-4-yn-1-ol D This compound (Final Product) B->D Oxidant Oxidizing Agent (e.g., NCS, NaOCl) Oxidant->B C->D caption Proposed Synthetic Workflow via [3+2] Cycloaddition.

Caption: Proposed Synthetic Workflow via [3+2] Cycloaddition.

Causality Behind Experimental Choices
  • Choice of Precursors: Acetaldehyde oxime is selected as the precursor for acetonitrile oxide due to its commercial availability and ease of handling. Pent-4-yn-1-ol is the ideal dipolarophile as it contains the terminal alkyne necessary for the cycloaddition and the propyl alcohol side chain of the target molecule. The hydroxyl group is generally stable under these reaction conditions.

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization.[3] Therefore, generating the nitrile oxide in situ (in the reaction mixture) ensures that it is trapped by the alkyne as it is formed, maximizing the yield of the desired isoxazole.

  • Oxidizing Agent: Mild oxidizing agents such as N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) are commonly used to convert aldoximes to nitrile oxides. These reagents are effective and generally do not interfere with the alkyne or alcohol functional groups.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and final product characterization.

Materials and Equipment:

  • Acetaldehyde oxime

  • Pent-4-yn-1-ol

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-yn-1-ol (1.0 equivalent) and acetaldehyde oxime (1.1 equivalents) in a suitable solvent like dichloromethane.

  • Base Addition: Add a base such as triethylamine (1.2 equivalents) to the solution. The base will neutralize the HCl generated during the oxidation step.

  • Nitrile Oxide Generation and Cycloaddition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of N-Chlorosuccinimide (1.1 equivalents) in the same solvent via a dropping funnel over 30-60 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (pent-4-yn-1-ol) will indicate the reaction's progression. The reaction is typically stirred at room temperature for several hours after the addition is complete.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (alcohol)3600 - 3200Strong, Broad
C-H (sp³ alkyl)3000 - 2850Strong
C=N (isoxazole ring)~1600Medium
C-O (alcohol)1260 - 1000Strong
N-O (isoxazole ring)~900Medium-Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for structural elucidation.

  • ¹H NMR (Expected Chemical Shifts, δ in ppm):

    • ~6.1 ppm (1H, singlet): Proton on the isoxazole ring (C4-H).

    • ~3.7 ppm (2H, triplet): Methylene group adjacent to the hydroxyl group (-CH₂-OH).

    • ~2.8 ppm (2H, triplet): Methylene group adjacent to the isoxazole ring (isoxazole-CH₂-).

    • ~2.3 ppm (3H, singlet): Methyl group on the isoxazole ring (-CH₃).

    • ~2.0 ppm (2H, multiplet): Central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

    • Variable (1H, broad singlet): Hydroxyl proton (-OH).

  • ¹³C NMR (Expected Chemical Shifts, δ in ppm):

    • ~170 ppm: C5 of the isoxazole ring (substituted).

    • ~160 ppm: C3 of the isoxazole ring (substituted).

    • ~100 ppm: C4 of the isoxazole ring.

    • ~61 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

    • ~30 ppm: Central methylene carbon of the propyl chain.

    • ~25 ppm: Methylene carbon attached to the isoxazole ring.

    • ~12 ppm: Methyl carbon on the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 141.08.

  • Common Fragmentation Patterns: Expect to see fragments corresponding to the loss of water (M-18), and cleavage of the propyl side chain.

Potential Applications in Drug Discovery and Research

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[4] The diverse biological activities associated with isoxazole derivatives suggest several potential research avenues for this compound.

G cluster_Applications Potential Therapeutic Areas Central Isoxazole Scaffold (e.g., this compound) AntiInflammatory Anti-inflammatory Agents (e.g., COX-2 Inhibition) Central->AntiInflammatory Analgesic Properties Anticancer Anticancer Agents Central->Anticancer Antiproliferative Effects Antimicrobial Antimicrobial Agents Central->Antimicrobial Antibacterial/Antifungal Neuroprotective Neuroprotective Agents Central->Neuroprotective CNS Activity caption Pharmacological Potential of the Isoxazole Core.

Caption: Pharmacological Potential of the Isoxazole Core.

  • Anti-inflammatory and Analgesic: The structural similarity to known COX-2 inhibitors makes this compound a candidate for screening in inflammation and pain models.

  • Anticancer: Many isoxazole derivatives have demonstrated potent anticancer activity.[5] This compound could be evaluated for its effects on various cancer cell lines.

  • Antimicrobial: The isoxazole ring is a key component of sulfa drugs.[2] this compound could be tested for activity against a panel of bacterial and fungal pathogens.

  • Neuroprotective: Certain isoxazoles exhibit activity in the central nervous system.[4] This molecule could be explored in models of neurodegenerative diseases.

The propan-1-ol side chain provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies, which is a critical step in the drug development process.

Conclusion

This compound, with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol , represents a valuable building block for chemical and pharmaceutical research. While specific experimental data for this compound is scarce, its synthesis is readily achievable through established cycloaddition methodologies. Its structural features, particularly the presence of the versatile isoxazole core, make it a promising candidate for investigation across a range of therapeutic areas. This guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and exploration in future research endeavors.

References

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylisoxazol-5-yl)propan-1-ol is a heterocyclic compound featuring a substituted isoxazole ring linked to a propanol side chain. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and safety considerations of this compound, with a focus on its relevance in drug discovery and development.

Chemical Identification and Properties

A unique and unambiguous identifier for any chemical substance is its InChIKey. This allows for precise identification across different databases and publications.

InChIKey: WLKCJYLGRDETLU-UHFFFAOYSA-N [2]

The International Chemical Identifier (InChI) provides a layered, textual representation of the molecule's structure.

InChI: InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[2]
Molecular Weight 141.17 g/mol PubChem[2]
Appearance LiquidCymitQuimica[3]
Purity Typically ≥95.0%CymitQuimica[3]
CAS Number 105658-49-9PubChem[2]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound could be envisioned to start from commercially available starting materials, proceeding through the formation of a key isoxazole intermediate followed by functional group manipulation.

G A Pent-4-yn-1-ol D [3+2] Cycloaddition A->D B Acetonitrile Oxide (in situ) B->D C This compound D->C

References

A Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Commercial Availability, Properties, and Handling of a Key Isoxazole Building Block

Introduction

For researchers, scientists, and professionals in drug development, access to novel and well-characterized chemical building blocks is paramount to the advancement of their work. One such compound of interest is 3-(3-Methylisoxazol-5-yl)propan-1-ol, a heterocyclic alcohol incorporating the versatile isoxazole scaffold. The isoxazole ring system is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals, valued for its ability to participate in various non-covalent interactions and serve as a bioisostere for other functional groups.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety and handling, and potential research applications of this compound to support its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research. This compound is a liquid at room temperature with a molecular weight of 141.17 g/mol .[2] Key identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[2]
Molecular Weight 141.17 g/mol PubChem[2]
CAS Number 105658-49-9PubChem[2]
Appearance LiquidCymitQuimica[3]
Purity ≥95.0%CymitQuimica[3]
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-olPubChem[2]
InChI Key WLKCJYLGRDETLU-UHFFFAOYSA-NCymitQuimica[3]
Synonyms 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol, 3-Methyl-5-isoxazolepropanolPubChem[2]

Commercial Availability

As of early 2026, this compound is available as a research chemical from a select number of specialized suppliers. The primary source identified is CymitQuimica , a distributor for the brand Fluorochem .[3] Additionally, BLDpharm lists the compound in their catalog. The availability from these suppliers in various quantities allows for procurement for a range of research needs, from initial screening to larger-scale synthetic efforts.

A summary of a representative commercial offering is provided below:

SupplierBrandCatalog NumberAvailable QuantitiesPrice (EUR)
CymitQuimicaFluorochem10-F064512100mg, 250mg, 500mg, 1g, 2g, 5g, 10g57.00 - 782.00

Note: Pricing is subject to change and should be verified with the supplier.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, general safety precautions for isoxazole-containing compounds and alcohols should be strictly followed. Based on the SDS for structurally related compounds, such as 3-Hydroxy-5-methylisoxazole, the following guidelines are recommended.[4]

Hazard Identification (Anticipated):

  • Harmful if swallowed.

  • May cause skin irritation or an allergic skin reaction.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Suspected of damaging fertility or the unborn child.

  • Toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate filter may be necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Synthesis and Research Applications

The isoxazole moiety is a cornerstone in medicinal chemistry, and this compound represents a valuable building block for the synthesis of more complex molecules. The primary alcohol functionality provides a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions.

A plausible synthetic approach to this compound could involve the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne, a common method for isoxazole synthesis.

While specific, peer-reviewed synthetic procedures and direct applications of this compound are not extensively documented in readily available literature, the utility of this compound can be inferred from the broad applications of the isoxazole scaffold in drug discovery.[1] The 3-methyl-5-substituted isoxazole motif is present in a number of compounds with diverse biological activities.

Potential Research Workflow:

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery context.

G cluster_procurement Procurement & QC cluster_synthesis Synthetic Elaboration cluster_application Application in Drug Discovery start Identify Commercial Supplier (e.g., CymitQuimica, BLDpharm) qc Quality Control (Verify Purity and Identity) start->qc reagent This compound oxidation Oxidation reagent->oxidation esterification Esterification / Etherification reagent->esterification substitution Nucleophilic Substitution reagent->substitution library Compound Library Synthesis oxidation->library esterification->library substitution->library screening Biological Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead

Caption: A conceptual workflow for the use of this compound.

Conclusion

This compound is a commercially available research chemical that holds potential as a versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. While a specific, dedicated Safety Data Sheet is not readily accessible, adherence to standard laboratory safety protocols for related chemical classes should ensure its safe handling. The primary alcohol functionality provides a convenient point for chemical modification, enabling the incorporation of the 3-methylisoxazole moiety into a diverse range of molecular architectures. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of compounds such as this compound is likely to increase.

References

Methodological & Application

Application Note: 1H and 13C NMR Spectral Analysis of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methylisoxazol-5-yl)propan-1-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the isoxazole ring, a scaffold found in various bioactive molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such small molecules.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, offering insights into spectral interpretation and a comprehensive protocol for data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals working with isoxazole derivatives and other heterocyclic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this compound is not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of structurally related compounds, including substituted isoxazoles and alkyl alcohols.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the methyl group on the isoxazole ring, the heterocyclic proton, and the three methylene groups of the propanol chain, in addition to the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.05s1HH-4 (isoxazole)The proton on the C4 of the isoxazole ring is expected to be a singlet and appear in the aromatic region, downfield due to the electronic environment of the heterocycle.[4]
~3.75t, J ≈ 6.5 Hz2H-CH₂-OH (c)The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen and is expected to be a triplet due to coupling with the adjacent methylene group.
~2.85t, J ≈ 7.5 Hz2HIsoxazole-CH₂- (a)The methylene group directly attached to the isoxazole ring is deshielded by the ring and appears as a triplet due to coupling with the adjacent methylene group.
~2.30s3H-CH₃ (isoxazole)The methyl group on the isoxazole ring is expected to be a sharp singlet in the typical alkyl region.[4]
~1.95p, J ≈ 7.0 Hz2H-CH₂- (b)The central methylene group of the propanol chain will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups.
Variablebr s1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent; it often appears as a broad singlet and will exchange with D₂O.[5]

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are approximate values.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each of the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C-5 (isoxazole)The carbon at position 5 of the isoxazole ring, attached to the propanol side chain, is expected to be the most downfield of the ring carbons.[4]
~160.5C-3 (isoxazole)The carbon at position 3 of the isoxazole ring, bearing the methyl group, will also be significantly downfield.[4]
~101.0C-4 (isoxazole)The carbon at position 4 of the isoxazole ring, bonded to a proton, will be the most upfield of the ring carbons.[4]
~61.5-CH₂-OH (c)The carbon of the methylene group attached to the hydroxyl group is deshielded by the oxygen atom.[6]
~31.0-CH₂- (b)The central methylene carbon of the propanol chain.
~25.0Isoxazole-CH₂- (a)The methylene carbon directly attached to the isoxazole ring.
~11.5-CH₃ (isoxazole)The methyl carbon on the isoxazole ring will be the most upfield signal.[4]

Note: Chemical shifts (δ) are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocols

To obtain high-quality NMR spectra for structural verification and analysis, the following protocols are recommended.

I. Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR data.[7]

  • Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Use a clean, dry, high-quality 5 mm NMR tube.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used.

    • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[7]

Figure 1: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

III. Data Processing and Analysis

Accurate data processing is essential for the correct interpretation of NMR spectra.

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS is used, reference its signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas in the ¹H spectrum to determine the relative number of protons for each signal.

G cluster_workflow NMR Data Acquisition & Processing Acquisition Data Acquisition (FID Signal) Processing Data Processing Acquisition->Processing Fourier Transform, Phasing, Baseline Correction Analysis Spectral Analysis Processing->Analysis Peak Picking, Integration, Coupling Analysis Structure Structure Confirmation Analysis->Structure

Figure 2: General workflow for NMR data acquisition and analysis.

Structural Confirmation and Advanced NMR Techniques

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the title compound, cross-peaks are expected between the protons of the adjacent methylene groups in the propanol chain (a-b and b-c).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would confirm the assignments made in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For instance, the protons of the methylene group 'a' should show a correlation to C-5 and C-4 of the isoxazole ring, and the methyl protons should show correlations to C-3 and C-4 of the ring, providing definitive evidence for the connectivity of the molecule.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently acquire, process, and interpret the NMR spectra of this and related isoxazole derivatives. The use of advanced 2D NMR techniques will further solidify the structural assignment, which is a critical step in the characterization of novel compounds for drug discovery and development.

References

Mass spectrometry fragmentation of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of 3-(3-Methylisoxazol-5-yl)propan-1-ol via Electrospray Ionization Tandem Mass Spectrometry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical note provides a detailed protocol and theoretical framework for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Isoxazole derivatives are foundational scaffolds in modern drug discovery, and understanding their gas-phase fragmentation behavior is critical for structural confirmation, metabolite identification, and impurity profiling.[1][2] We present a predictive fragmentation pathway based on established chemical principles, detailing the characteristic cleavages of both the alkyl alcohol side chain and the isoxazole heterocyclic core. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the characterization of small polar molecules.

Introduction: The Significance of Isoxazole Moieties

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from COX-2 inhibitors to beta-lactamase-resistant antibiotics.[1] The compound of interest, this compound (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ), combines this heterocyclic system with a flexible propanol side chain.[3][4] Accurate structural elucidation is paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Tandem mass spectrometry (MS/MS), particularly with a soft ionization technique like electrospray ionization (ESI), is an indispensable tool for this purpose.[5][6] ESI is well-suited for polar analytes, readily generating a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[7] Subsequent collision-induced dissociation (CID) of this precursor ion provides a reproducible fragmentation "fingerprint" that is rich in structural information. This note outlines the expected fragmentation pathways, explaining the chemical rationale behind each bond cleavage.

Experimental Protocol: LC-MS/MS Analysis

This section describes a self-validating protocol for acquiring high-quality MS/MS spectra of the target analyte.

Sample and Reagent Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting efficient protonation of the analyte in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) coupled to a liquid chromatography (LC) system. Direct infusion may also be used for initial method development.

Mass Spectrometry Parameters

The following parameters serve as a robust starting point for method optimization.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Optimal for ionizing polar, thermally labile small molecules like the target analyte.[5][7]
Polarity Positive Ion ModeThe nitrogen atom in the isoxazole ring and the alcohol's oxygen are sites for protonation.
Capillary Voltage 3.5 - 4.0 kVCreates a stable electrospray plume for efficient ion generation.
Drying Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8.0 L/minAssists in solvent evaporation without causing thermal degradation.
Nebulizer Pressure 30 - 40 psigEnsures the formation of a fine, consistent aerosol.
MS1 Scan Range m/z 50 - 300Covers the expected precursor ion (m/z 142.08) and its potential fragments.
Precursor Ion m/z 142.0863The theoretical exact mass of the protonated molecule, [C₇H₁₁NO₂ + H]⁺.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy 10 - 40 eV (Ramped)A range of energies is used to observe both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations.

Predicted Fragmentation Pathways and Discussion

The fragmentation of the protonated this compound ion (m/z 142.08) is governed by the distinct chemical properties of its two constituent parts: the propanol chain and the methylisoxazole ring.

Primary Fragmentation of the Propanol Side Chain

Alcohols frequently undergo two characteristic fragmentation reactions in the gas phase: α-cleavage and dehydration.[8][9][10]

  • Neutral Loss of Water ([M+H - H₂O]⁺): This is often the most facile and prominent fragmentation pathway for protonated alcohols. The elimination of a water molecule (18.01 Da) is a low-energy process that leads to the formation of a stable carbocation. This will produce a significant fragment ion at m/z 124.07 .

Fragmentation of the Isoxazole Heterocycle

The isoxazole ring contains a relatively weak N-O bond, which serves as a common initiation site for ring cleavage upon collisional activation.[1][2][11][12]

  • Ring Cleavage and Loss of Acetonitrile ([M+H - C₂H₃N]⁺): A well-documented pathway for 3-methylisoxazole derivatives involves ring opening followed by rearrangement to eliminate a stable neutral molecule, acetonitrile (CH₃CN, 41.03 Da).[13][14] This pathway would result in a fragment ion at m/z 101.05 .

  • Cleavage at the Ring-Chain Linkage: Benzylic-type cleavage at the C-C bond between the isoxazole ring and the propyl chain is also a plausible event due to the stability of the resulting heterocyclic cation.[15] This would generate a protonated 5-methyl-3-methylisoxazole ion at m/z 96.04 .

The interplay of these pathways is visualized in the fragmentation scheme below.

Fragmentation_Pathway cluster_side_chain Side Chain Fragmentation cluster_ring Ring Fragmentation M [M+H]⁺ m/z 142.08 This compound F1 Fragment A m/z 124.07 M->F1 - H₂O F2 Fragment B m/z 101.05 M->F2 - CH₃CN (Ring Cleavage) F3 Fragment C m/z 96.04 M->F3 - C₃H₆O (Benzylic Cleavage)

Caption: Predicted Fragmentation Workflow of Protonated this compound.

Summary of Key Diagnostic Ions

The table below summarizes the expected primary fragment ions, which serve as diagnostic markers for the structure of the parent compound.

Theoretical m/zProposed FormulaDescription of Neutral LossOrigin of Fragment
142.0863[C₇H₁₂NO₂]⁺-Precursor Ion ([M+H]⁺)
124.0757[C₇H₁₀NO]⁺H₂O (18.01 Da)Dehydration of propanol chain
101.0498[C₅H₆O₂]⁺CH₃CN (41.03 Da)Isoxazole ring cleavage
96.0444[C₅H₆NO]⁺C₃H₆O (58.04 Da)Cleavage of the propanol side chain

Conclusion

The structural characterization of this compound by ESI-MS/MS is predicted to yield a rich and informative spectrum. The fragmentation pattern is dominated by two highly characteristic and diagnostically useful pathways: the neutral loss of water from the propanol side chain to produce an ion at m/z 124.07, and cleavage of the isoxazole ring to eliminate acetonitrile, resulting in an ion at m/z 101.05. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this and related structures in complex matrices, accelerating workflows in drug metabolism, process chemistry, and quality control.

References

High-performance liquid chromatography (HPLC) method for 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 3-(3-Methylisoxazol-5-yl)propan-1-ol by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a key structural motif in numerous pharmaceutical agents.[1] The isoxazole scaffold is integral to several clinically approved drugs, highlighting its importance in medicinal chemistry.[2] As an intermediate or a potential metabolite in drug development, the ability to accurately and reliably quantify this compound is crucial for process monitoring, quality control, and pharmacokinetic studies.[3]

This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The methodology is designed for researchers, scientists, and drug development professionals, providing a detailed protocol with explanations for the experimental choices to ensure scientific integrity and reproducibility.

Principle of Separation: A Rationale-Driven Approach

The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound possesses a moderately polar character, stemming from the hydrophilic propanol group and the relatively more hydrophobic methylisoxazol moiety.[4] This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[5][6]

In this RP-HPLC method, the separation is achieved based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[7][8]

  • Stationary Phase Selection : A C18 (octadecylsilane) bonded silica column was chosen. The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the non-polar regions of the analyte, primarily the methylisoxazole ring, leading to its retention.[9][10] This type of stationary phase is the most common and versatile for separating a wide range of non-polar to moderately polar compounds.[7][11]

  • Mobile Phase Selection : The mobile phase consists of a mixture of water and acetonitrile, a common polar solvent system in RP-HPLC.[12] Acetonitrile is often preferred due to its low viscosity and UV transparency at lower wavelengths.[5] A gradient elution, where the proportion of acetonitrile is increased over time, is employed. This ensures that the analyte is eluted with a sharp, symmetrical peak shape and allows the method to be suitable for analyzing mixtures with varying polarities.

  • Mobile Phase Modifier : A small concentration (0.1%) of formic acid is added to the aqueous component of the mobile phase. This serves a critical function: it acidifies the mobile phase, suppressing the ionization of residual silanol groups on the silica-based stationary phase.[5] This minimizes secondary ionic interactions between the analyte (particularly the nitrogen atom in the isoxazole ring) and the stationary phase, which are a common cause of peak tailing and poor reproducibility.

  • Detection : The isoxazole ring contains a chromophore that absorbs UV light.[13][14] While the maximal absorbance (λmax) for this specific molecule is not widely published, related isoxazole structures show significant absorbance in the low UV range.[13][15] A detection wavelength of 220 nm is selected to provide high sensitivity for the π-π* electronic transitions within the heterocyclic ring.

HPLC Method Parameters

All critical quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterSpecification
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm
Run Time 15 minutes

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reagent preparation, sample handling, and system operation. Following these steps carefully is essential for achieving accurate and reproducible results.[16]

Protocol 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 1000 mL of HPLC-grade water into a clean, sterile glass media bottle.

    • Using a calibrated pipette, carefully add 1.0 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 15 minutes using a vacuum degasser or by sonication to prevent bubble formation in the HPLC system.[17]

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

    • Ensure the solvent is degassed prior to use.

  • Sample Diluent:

    • Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • This ensures that the solvent in which the sample is dissolved is compatible with the initial mobile phase conditions, preventing peak distortion.[17]

Protocol 2: Standard and Sample Solution Preparation
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the Sample Diluent.

    • Vortex or sonicate the flask until the standard is completely dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the Sample Diluent. Mix well.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the Sample Diluent and mix thoroughly.

    • Transfer an aliquot of the working standard solution into an HPLC vial.

  • Sample Preparation:

    • Prepare the sample by dissolving it in the Sample Diluent to achieve an expected concentration within the calibration range (e.g., similar to the working standard).

    • Filter the final sample solution through a 0.45 µm nylon or PTFE syringe filter directly into an HPLC vial. This crucial step removes particulates that could clog the column and interfere with the analysis.[16][18]

HPLC Analysis Workflow

The diagram below outlines the logical flow of the entire analytical process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation & Filtration reagent_prep->sample_prep system_setup HPLC System Setup (Method Parameters) sample_prep->system_setup sst_run System Suitability Test (SST Run) system_setup->sst_run sample_run Sample Sequence Run sst_run->sample_run integration Peak Integration & Identification sample_run->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report Generation quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the HPLC system's performance must be verified before sample analysis. This is accomplished through a System Suitability Test (SST).

  • System Suitability Test (SST): Inject the Working Standard Solution five times. The results should meet the following criteria:

    • Peak Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Furthermore, for routine application in a regulated environment, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: Demonstrating that the peak for the analyte is free from interference from excipients, impurities, or degradation products.

  • Linearity: Analyzing a series of standards across a range of concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy & Precision: Assessing the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By utilizing a common C18 stationary phase with a gradient elution of water and acetonitrile modified with formic acid, this method offers excellent peak shape and reliable quantification. The detailed protocols for reagent preparation, sample handling, and system operation are designed to ensure high-quality, reproducible data, making this method a valuable tool for pharmaceutical research, development, and quality control.

References

Application Notes & Protocols: A Strategic Framework for the In Vitro Biological Characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Phased Investigation

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The subject of this guide, 3-(3-Methylisoxazol-5-yl)propan-1-ol, is a novel isoxazole derivative whose biological profile is yet to be characterized. The absence of existing data necessitates a structured, hypothesis-driven approach to its initial pharmacological profiling[4].

This document provides a comprehensive, multi-phase framework for the initial in vitro biological evaluation of this compound. We eschew a rigid, one-size-fits-all approach in favor of a logical, tiered screening cascade. This strategy is designed to first establish a foundational understanding of the compound's interaction with cells (cytotoxicity and viability) before proceeding to more specific, target-oriented mechanistic assays. This ensures that resources are deployed efficiently and that subsequent, more complex experiments are built upon a solid, validated empirical foundation. The protocols herein are detailed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Proposed Experimental Workflow: A Tiered Screening Cascade

The logical flow for characterizing a novel compound begins with broad, foundational questions and progressively narrows to specific mechanisms. Our proposed workflow reflects this industry-standard paradigm.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Class Screening & Hit Identification cluster_2 Phase 3: Mechanism of Action (MoA) & Potency A Compound QC (Purity, Identity, Solubility) B Tier 1A: Cytotoxicity Assessment (e.g., LDH Release Assay) A->B Primary Screening C Tier 1B: Cell Viability/Proliferation (e.g., MTT or WST-1 Assay) A->C Primary Screening D Enzyme Inhibition Panel (e.g., COX-1/COX-2 Assay) B->D Proceed with non-cytotoxic concentrations E GPCR Activity Profiling (e.g., CRE-Luciferase Reporter Assay) B->E Proceed with non-cytotoxic concentrations F Receptor Binding Screen (e.g., Radioligand Displacement) B->F Proceed with non-cytotoxic concentrations C->D Proceed with non-cytotoxic concentrations C->E Proceed with non-cytotoxic concentrations C->F Proceed with non-cytotoxic concentrations G IC50 Determination (Dose-Response Curves) D->G Based on 'Hit' Data H Kinetic Enzyme Assays (e.g., Lineweaver-Burk Plot) D->H Based on 'Hit' Data I Downstream Signaling Analysis (Pathway-specific readouts) D->I Based on 'Hit' Data E->G Based on 'Hit' Data E->H Based on 'Hit' Data E->I Based on 'Hit' Data F->G Based on 'Hit' Data F->H Based on 'Hit' Data F->I Based on 'Hit' Data

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.

Phase 1: Foundational Assays - Cytotoxicity and Viability

Causality: Before assessing for specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. Cytotoxicity can produce false positives in subsequent assays; for example, a compound that kills cells will appear to inhibit a metabolic enzyme simply because there are fewer viable cells. Therefore, these assays define the safe and interpretable concentration window for all future experiments.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes into the culture medium.[5][6] It is a direct measure of cell lysis.

Materials:

  • Selected cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • LDH Assay Kit (commercially available)

  • 96-well clear, flat-bottom cell culture plates

  • Positive Control: Lysis Buffer (provided in most kits)

  • Vehicle Control: DMSO

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Test Wells: Compound dilutions.

    • Untreated Control: Medium with vehicle (DMSO) only.

    • Maximum LDH Release Control: Medium with vehicle, to be treated with Lysis Buffer later.

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Lysis of Control Wells: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and incubate.

  • Assay Procedure:

    • Centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Presentation:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity)

Concentration (µM)Absorbance (490nm)Corrected Absorbance% Cytotoxicity
Untreated Control0.1500.1000%
Max Release Control0.9500.900100%
0.10.1550.1050.6%
10.1620.1121.5%
100.2300.18010.0%
1000.7900.74080.0%

Phase 2: Target Class Screening

Causality: Once a non-cytotoxic concentration range is established (e.g., below 10 µM from the table above), the compound can be screened against representative biological targets. Given the known activities of isoxazole derivatives, assays for cyclooxygenase (COX) inhibition and general G-Protein Coupled Receptor (GPCR) activation are logical starting points.[1][7]

Protocol: COX-1/COX-2 Enzyme Inhibition Assay

Principle: This is a direct enzymatic assay that measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[1][8] Inhibition is typically detected by monitoring the colorimetric oxidation of a probe molecule.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Inhibitor Screening Assay Kit (commercially available)

  • Arachidonic Acid (substrate)

  • Heme

  • Assay Buffer (e.g., Tris-HCl)

  • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

  • This compound

  • 96-well plate and microplate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzymes and preparing the substrate solution.

  • Plate Setup: Add the following to separate wells for both COX-1 and COX-2 enzymes:

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of the test compound (at desired concentration, e.g., 10 µM).

    • Positive Control Wells: Same as inhibitor wells, but using SC-560 or Celecoxib.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately read the plate in kinetic mode at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes. The rate of reaction is determined from the initial linear portion of the absorbance curve.

Data Analysis:

  • Calculate the reaction rate (V₀) for each well.

  • Calculate the percent inhibition: % Inhibition = 100 * (V₀_uninhibited - V₀_inhibited) / V₀_uninhibited

  • Compare the inhibition of COX-1 vs. COX-2 to determine selectivity.

Protocol: GPCR Activation Reporter Assay (CRE-Luciferase)

Principle: This cell-based assay is a powerful tool to screen for compounds that modulate GPCR signaling.[9][10] It uses a cell line engineered to express a luciferase reporter gene under the control of a cAMP Response Element (CRE). Activation of Gs-coupled GPCRs increases cAMP, leading to CRE activation and light production, while Gi-coupled receptor activation decreases cAMP and light production.[11][12]

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gs-Coupled GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE Promoter CREB->CRE Binds to Luc Luciferase Gene CRE->Luc Drives Transcription Light Luminescent Signal Luc->Light Produces Light (with substrate) Ligand Test Compound (Agonist) Ligand->GPCR

Figure 2: Signaling cascade for a Gs-coupled GPCR luciferase reporter assay.

Materials:

  • HEK293 cell line stably expressing a CRE-luciferase reporter construct

  • Complete culture medium

  • This compound

  • Positive Control: Forskolin (a direct activator of adenylate cyclase)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the CRE-luciferase cells in a 96-well white plate at 2 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of compound dilutions (prepared in medium) to the cells. Include wells for untreated and positive controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase enzyme.

  • Assay Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold induction of the signal relative to the untreated (vehicle) control: Fold Induction = RLU_Treated / RLU_Untreated (RLU = Relative Light Units)

  • A significant fold induction suggests potential Gs-agonist activity, while a significant decrease below baseline may suggest Gi-agonist activity (this is often better tested by observing inhibition of a forskolin-stimulated signal).

Phase 3: Potency and Mechanism of Action (MoA)

Causality: If a "hit" is identified in Phase 2 (e.g., >50% inhibition in the COX assay), the next logical step is to determine its potency (IC₅₀) and, if applicable, its mechanism of inhibition. An IC₅₀ value is the concentration of an inhibitor required to reduce the activity of a target by 50% and is a critical parameter for ranking compound efficacy.

Protocol: IC₅₀ Determination for Enzyme Inhibition

Principle: This protocol is an extension of the initial enzyme screen. Instead of a single concentration, a range of inhibitor concentrations is tested to generate a dose-response curve, from which the IC₅₀ value is calculated.[13]

Protocol:

  • Follow the same procedure as the enzyme inhibition assay (Section 4.1).

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of this compound. A typical range would be from 100 µM down to 5 nM.

  • Run the assay and calculate the % Inhibition for each concentration point.

Data Analysis & Presentation:

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).

  • The IC₅₀ is the concentration at which the curve passes through the 50% inhibition mark.

ParameterValueInterpretation
IC₅₀ (COX-1)25.3 µMModerate inhibition of COX-1
IC₅₀ (COX-2)1.2 µMPotent inhibition of COX-2
Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)21.1Compound is ~21-fold selective for COX-2

References

The Versatile Scaffold: Application Notes for 3-(3-Methylisoxazol-5-yl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents. Its prevalence in approved drugs stems from a unique combination of physicochemical properties. The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1] Furthermore, the isoxazole ring is often employed as a bioisostere for other functional groups, like amides or esters, to enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune biological activity.[2][3]

This guide focuses on a specific, yet highly versatile, building block: 3-(3-methylisoxazol-5-yl)propan-1-ol . The presence of a primary alcohol provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space. The 3-methyl group on the isoxazole ring can influence the electronic properties and steric interactions of the scaffold, while the propanol linker offers conformational flexibility, which can be critical for optimal binding to a target protein. These structural features make this compound an attractive starting point for the development of novel therapeutics across various disease areas.

Synthesis of the Scaffold: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted isoxazoles is a well-established process in organic chemistry. A common and effective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol outlines a plausible and adaptable synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from a commercially available aldehyde.

Step 1: Synthesis of Acetaldehyde Oxime

  • To a stirred solution of acetaldehyde (1.0 eq) in ethanol at 0 °C, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetaldehyde oxime, which can be used in the next step without further purification.

Step 2: [3+2] Cycloaddition to form this compound

  • In a well-ventilated fume hood, dissolve acetaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve pent-4-yn-1-ol (1.2 eq) in THF.

  • To the solution of pent-4-yn-1-ol, add a base such as triethylamine (1.5 eq) and cool to 0 °C.

  • Slowly add the in situ generated hydroximoyl chloride solution to the alkyne solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Applications of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold serves as a valuable starting point for the development of a diverse range of therapeutic agents. The following sections detail its application in different areas, drawing upon the established utility of closely related 3-methylisoxazole derivatives.

Development of Anti-inflammatory Agents

Chronic inflammation is a key component of numerous diseases. The 3-methylisoxazole scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

Rationale: The primary alcohol of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, allowing for the introduction of various pharmacophores known to interact with targets in the inflammatory cascade. For example, the scaffold can be elaborated to generate inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Workflow for Developing Isoxazole-Based Anti-inflammatory Agents:

G start This compound Scaffold oxidation Oxidation to Aldehyde/Carboxylic Acid start->oxidation amination Conversion to Amine start->amination amide_coupling Amide Coupling with Bioactive Amines/Acids oxidation->amide_coupling amination->amide_coupling synthesis Synthesis of Isoxazole Derivatives amide_coupling->synthesis screening In vitro Anti-inflammatory Screening (e.g., COX inhibition assay) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In vivo Efficacy Studies (e.g., animal models of inflammation) lead_opt->in_vivo

Caption: Workflow for developing anti-inflammatory agents.

Protocol 2: In Vitro COX Inhibition Assay

  • Prepare a stock solution of the synthesized this compound derivatives in DMSO.

  • Use a commercial COX-1 and COX-2 inhibitor screening assay kit.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percent inhibition for each compound and determine the IC50 values.

Antitubercular Drug Discovery

Tuberculosis remains a global health threat, and new drugs are urgently needed. The 5-methylisoxazole moiety has been identified in compounds with promising activity against Mycobacterium tuberculosis.[4]

Rationale: The this compound scaffold can be used to generate a library of compounds for screening against M. tuberculosis. The propanol linker can be modified to introduce various lipophilic or polar groups to optimize cell wall penetration and target engagement in the bacterium.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

CompoundR-groupMIC (µM) against M. tuberculosis H37Rv
9 4-Chlorophenyl6.25
10 2,4-Dichlorophenyl3.125
13 4-Nitrophenyl6.25
14 4-Trifluoromethylphenyl3.125

Data adapted from a study on related isoxazole derivatives.[4]

Protocol 3: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • In a 96-well microplate, add Middlebrook 7H9 broth supplemented with OADC.

  • Add the test compounds in serial dilutions.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Incubate the plates at 37 °C for 7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Modulators of the Dopamine Transporter (DAT)

The dopamine transporter is a key target for the treatment of various neurological and psychiatric disorders, including depression and substance abuse. Bioisosteric replacement of the ester group in cocaine with an isoxazole ring has led to the discovery of potent and selective DAT inhibitors.[5]

Rationale: The this compound scaffold can be incorporated into bicyclic systems, mimicking the tropane skeleton of cocaine, to explore novel DAT inhibitors. The propanol side chain allows for the introduction of various substituents to probe the binding pocket of the transporter.

Signaling Pathway:

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Vesicle Synaptic Vesicle Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal Signal Transduction DA_Receptor->Signal Isoxazole_Inhibitor Isoxazole-based DAT Inhibitor Isoxazole_Inhibitor->DAT Blocks

Caption: Mechanism of action of DAT inhibitors.

Table 2: DAT Inhibitory Activity of 2-(3-Methylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octane Analogs

Compound3-Aryl SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
6b 4-Fluorophenyl7.2>10,000>1389
6c 4-Chlorophenyl7.0>10,000>1428

Data from a study on related isoxazole-based DAT inhibitors.[5]

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous 3-methylisoxazole scaffolds, several key SAR trends can be inferred, which can guide the design of new derivatives from this compound:

  • Substitution at the 5-position of the isoxazole: The propanol chain at the 5-position is a key vector for modification. Elongating or shortening the chain, or introducing rigidity through cyclization, can significantly impact potency and selectivity for a given target.

  • Modification of the propanol hydroxyl group: Conversion of the alcohol to ethers, esters, or amines allows for the introduction of a wide range of functional groups. For example, in the context of DAT inhibitors, introducing aryl groups via an ether linkage could lead to additional π-π interactions within the binding site.

  • Bioisosteric replacement of the isoxazole ring: While the 3-methylisoxazole is a robust scaffold, replacing it with other five-membered heterocycles (e.g., oxadiazole, triazole, or even a different regioisomer of isoxazole) can be a valuable strategy to modulate physicochemical properties and biological activity.[2]

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry campaigns. Its synthetic accessibility and the presence of a versatile functional handle in the form of a primary alcohol allow for the facile generation of diverse chemical libraries. By leveraging the known biological activities of related 3-methylisoxazole derivatives in areas such as inflammation, infectious diseases, and neuroscience, researchers can rationally design and synthesize novel compounds with the potential for improved therapeutic efficacy. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to exploit the full potential of this privileged scaffold.

References

Derivatization of 3-(3-Methylisoxazol-5-yl)propan-1-ol for bioactivity screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of 3-(3-Methylisoxazol-5-yl)propan-1-ol for Bioactivity Screening Libraries

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for drug design. This application note provides a detailed guide for the strategic derivatization of this compound, a versatile starting material for generating a focused library of novel chemical entities. We present robust, field-proven protocols for converting the terminal hydroxyl group into a diverse set of esters and ethers. The rationale behind modulating physicochemical properties through this derivatization is discussed, and detailed, step-by-step methodologies for synthesis, purification, and characterization are provided. The ultimate goal is to equip researchers with the tools to efficiently build and screen a library of related compounds to uncover novel structure-activity relationships (SAR).

Introduction: The Rationale for Derivatization

The core structure, this compound, combines the bioactive isoxazole moiety with a flexible three-carbon linker terminating in a primary alcohol.[4] This alcohol serves as a highly convenient chemical handle for modification. Simple derivatization at this position into esters and ethers can profoundly alter the molecule's properties without disrupting the core isoxazole pharmacophore.

Why Derivatize?

  • Modulation of Lipophilicity: Converting a polar alcohol to a less polar ester or ether systematically increases the molecule's lipophilicity (logP). This is critical for tuning membrane permeability and influencing how the compound interacts with hydrophobic pockets in biological targets.

  • Altering Hydrogen Bonding Capacity: The parent alcohol can act as both a hydrogen bond donor and acceptor. Ester and ether derivatives can only act as hydrogen bond acceptors, a subtle but crucial change that can dictate binding selectivity.

  • Improving Metabolic Stability: Primary alcohols are often susceptible to rapid oxidation in vivo. Masking the hydroxyl group as an ester or ether can prevent this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

  • Exploring Structure-Activity Relationships (SAR): By systematically varying the R-group in the ester or ether functionality (e.g., changing alkyl chain length, introducing aromatic rings, or adding other functional groups), researchers can probe the steric and electronic requirements of the target's binding site.

The following diagram illustrates the central concept of building a chemical library from a single, versatile scaffold.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Core Scaffold This compound B Esterification A->B Derivatization C Etherification A->C Derivatization D Ester Library (Diverse R groups) B->D E Ether Library (Diverse R' groups) C->E F Bioactivity Screening (e.g., Antimicrobial, Anticancer) D->F E->F G SAR Analysis F->G

Caption: Library generation from a core scaffold.

Protocol I: Esterification via Acyl Halide

This protocol is preferred over Fischer esterification for library synthesis due to its rapid reaction times, irreversibility, and generally high yields.[5] It involves the reaction of the alcohol with a reactive acyl halide (e.g., an acyl chloride) in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials and Reagents
  • This compound

  • Acyl halide of choice (e.g., Acetyl chloride, Benzoyl chloride, Valeryl bromide)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Experimental Protocol
  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add pyridine or TEA (1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Acyl Halide Addition: Add the desired acyl halide (1.2 eq.) dropwise to the stirred solution over 5-10 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acyl halide and neutralize the acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization & Data

The formation of the ester can be confirmed by spectroscopic methods.

  • ¹H NMR: Disappearance of the broad -OH singlet; the triplet corresponding to the -CH₂-O- protons will shift downfield by approximately 0.5-1.0 ppm.

  • ¹³C NMR: Appearance of a new carbonyl carbon (C=O) signal around 170-175 ppm.

  • FTIR: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch (~1735 cm⁻¹).

R-Group (from R-COCl)Product NameExpected Yield (%)Key ¹H NMR Shift (δ ppm, -CH₂-O-CO-)
-CH₃3-(3-Methylisoxazol-5-yl)propyl acetate85-95~4.15 (t)
-Ph3-(3-Methylisoxazol-5-yl)propyl benzoate80-90~4.35 (t)
-(CH₂)₃CH₃3-(3-Methylisoxazol-5-yl)propyl pentanoate85-95~4.12 (t)

Protocol II: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It proceeds via an Sₙ2 mechanism where a strong base first deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide of choice (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add NaH (1.2 eq.).

  • Solvent: Add anhydrous THF or DMF to suspend the NaH.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. Stir at 0 °C for 30-60 minutes. Hydrogen gas evolution will be observed.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating (e.g., 40-50 °C) depending on the reactivity of the alkyl halide. Monitor by TLC.

  • Work-up (Quenching): Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by flash column chromatography.

Characterization & Data
  • ¹H NMR: Disappearance of the -OH singlet; appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.3 ppm for a methyl ether, or aromatic signals for a benzyl ether).

  • FTIR: Disappearance of the broad O-H stretch.[6]

  • Mass Spectrometry: The molecular weight of the product will confirm the addition of the alkyl group.[8]

R'-Group (from R'-X)Product NameExpected Yield (%)Key ¹H NMR Shift (δ ppm, -O-R')
-CH₃5-(3-Methoxypropyl)-3-methylisoxazole75-85~3.30 (s, 3H)
-CH₂Ph5-(3-(Benzyloxy)propyl)-3-methylisoxazole80-90~4.50 (s, 2H), 7.25-7.40 (m, 5H)
-CH₂CH=CH₂5-(3-(Allyloxy)propyl)-3-methylisoxazole70-85~5.90 (m, 1H), 5.25 (m, 2H), 4.00 (d, 2H)

Overall Workflow and Screening

A successful library synthesis project requires a systematic workflow from synthesis to biological evaluation.

G A Starting Material This compound B Parallel Synthesis Esterification & Etherification Protocols A->B C Purification Flash Chromatography B->C D Characterization (NMR, MS, IR) C->D E Library of Pure Derivatives (Plate & Store) D->E F Primary Bioactivity Screen (e.g., MIC Assay) E->F G Identify 'Hits' F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: Comprehensive workflow for library synthesis and screening.

Protocol Example: Antibacterial Screening (Broth Microdilution)

Isoxazole derivatives have shown significant potential as antibacterial agents.[1][9] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is a standard starting point.

  • Preparation: Prepare stock solutions of each synthesized derivative in DMSO (e.g., 10 mg/mL).

  • Inoculum: Grow a culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a concentration of ~5 x 10⁵ CFU/mL.

  • Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound stock solution in the broth to achieve a range of final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the derivatization of this compound. The detailed protocols for esterification and etherification are robust, scalable, and suitable for generating a diverse chemical library. By applying these synthetic methods and subsequent biological screening strategies, researchers can effectively explore the chemical space around this privileged isoxazole scaffold, paving the way for the discovery of novel bioactive lead compounds.

References

Application Notes and Protocols for the Purification of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(3-methylisoxazol-5-yl)propan-1-ol, a key heterocyclic building block in medicinal chemistry and materials science. The inherent polarity of this molecule, conferred by the propanol side chain, necessitates a robust purification strategy to remove synthetic byproducts and unreacted starting materials. This guide details a systematic approach centered on normal-phase flash column chromatography, a widely applicable and scalable technique. We will delve into the underlying principles of the separation, provide step-by-step protocols for both analytical and preparative stages, and offer troubleshooting guidance to address common challenges.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a substituted isoxazole ring and a primary alcohol. The isoxazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The propanol chain offers a versatile handle for further chemical elaboration. The successful synthesis of this compound is often followed by the critical step of purification, which is paramount to ensure the integrity of subsequent reactions and the reliability of biological or material characterization data.

Due to the presence of a hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring, this compound is a polar compound. This polarity dictates the choice of purification methodology. While techniques like distillation or recrystallization can be effective for certain compounds, flash column chromatography on a polar stationary phase offers superior resolution for the types of polar impurities typically encountered in its synthesis.

The Principle of Normal-Phase Chromatography

The purification protocol outlined herein is based on the principles of normal-phase adsorption chromatography.[1][2] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase. The separation of a mixture's components is governed by their differential affinities for the stationary and mobile phases.[2][3]

  • Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide, with its surface populated by acidic silanol groups (Si-OH). These silanol groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A non-polar or moderately polar solvent, or a mixture of such solvents, is continuously passed through the stationary phase.

  • Separation Mechanism: When a mixture is introduced onto the column, its components engage in a dynamic equilibrium between being adsorbed onto the polar silica gel and being dissolved in the mobile phase.[1] Polar compounds, like our target molecule, will interact more strongly with the stationary phase and thus move through the column more slowly. Less polar impurities will have a weaker affinity for the silica gel and will be carried along more readily by the mobile phase, eluting from the column first. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically elute compounds of increasing polarity, thereby achieving separation.

G A A (Polar) Silica Silica Gel Surface (Si-OH) A->Silica B B (Less Polar) B->Silica Moderate Adsorption C C (Non-Polar) C->Silica Weak Adsorption MobilePhase Mobile Phase (Non-Polar) MobilePhase->A Weak Interaction MobilePhase->B Moderate Interaction MobilePhase->C Elution Elution Order ElutedC C ElutedB B ElutedA A

Figure 1. Principle of Normal-Phase Chromatographic Separation.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography but on a smaller, faster scale.[1] The goal is to find a mobile phase composition that provides a good separation between the target compound and its impurities, with an ideal retardation factor (Rf) of approximately 0.2-0.4 for the target compound.

Protocol for TLC Method Development
  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254). With a pencil, gently draw a light line about 1 cm from the bottom of the plate (the origin).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Make the spot as small as possible to ensure good resolution.

  • Developing the Plate: Prepare a developing chamber by adding a small amount of the chosen mobile phase to the bottom and placing a piece of filter paper to help saturate the chamber with solvent vapors. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds like isoxazoles will appear as dark spots.[2]

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄ in water. Briefly dip the plate into the stain and then gently heat it with a heat gun. Alcohols and other oxidizable groups will appear as yellow/brown spots on a purple background.

  • Rf Calculation: The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • Optimization: Adjust the ratio of the polar to non-polar solvent in the mobile phase until the desired Rf value is achieved.

Solvent System (Non-polar:Polar) Polarity Application Notes
Hexane:Ethyl AcetateLow to HighA standard and versatile system. Start with a 4:1 or 3:1 ratio and increase the proportion of ethyl acetate for more polar compounds.[4][5]
Dichloromethane:MethanolHighEffective for very polar compounds. Use with caution as >10% methanol can dissolve silica gel.[4][5]
Toluene:Ethyl AcetateLow to MediumCan offer different selectivity for aromatic compounds.

Table 1. Common Mobile Phases for TLC Analysis of Polar Compounds.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate air pressure to force the mobile phase through the column, speeding up the separation.[1][6]

Step-by-Step Protocol
  • Column Selection and Packing:

    • Choose a glass column of appropriate size (a rule of thumb is to use 40-60 g of silica gel per 1 g of crude material).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using a regulated air or nitrogen line.

    • Begin elution with the starting solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, move from 80:20 to 70:30, then 60:40 Hexane:Ethyl Acetate. This will help to elute the more polar target compound after less polar impurities have been washed off.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot the starting material, and several fractions on a single TLC plate for direct comparison.

    • Fractions containing only the spot corresponding to the pure product should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents using a rotary evaporator under reduced pressure to yield the purified this compound.

G start Crude Product tlc TLC Analysis (Determine Solvent System) start->tlc packing Pack Column (Silica Gel Slurry) tlc->packing loading Load Sample (Dry or Liquid) packing->loading elution Elute with Gradient (e.g., Hexane -> EtOAc) loading->elution collect Collect Fractions elution->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pure waste Impure Fractions/ Waste analyze->waste Impure evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure Product evaporate->product

Figure 2. Workflow for Flash Column Chromatography Purification.
Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Start with Hexane:Ethyl Acetate (e.g., 80:20), gradually increase to 50:50 or higher.
Sample Loading Dry loading is preferred for best resolution.
Fraction Size Dependent on column size; typically 10-20 mL for a medium-sized column.
Monitoring TLC (UV visualization and/or KMnO₄ stain)

Table 2. Recommended Parameters for Flash Chromatography.

Post-Purification Analysis

After purification, it is crucial to confirm the identity and purity of the isolated this compound.

  • Purity Assessment: Run a final TLC of the purified product in the optimized solvent system. A single spot should be observed. For higher accuracy, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Identity Confirmation: The structure of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Alternative Purification: Vacuum Distillation

For liquid compounds that are thermally stable, vacuum distillation can be an effective purification method, particularly for large-scale purifications where chromatography may be less practical. The principle is that by reducing the pressure above a liquid, its boiling point is significantly lowered.[7] This allows for distillation at a lower temperature, preventing potential decomposition of the compound. This method is most effective when the impurities have boiling points that are substantially different from that of the target compound.

Troubleshooting

Problem Possible Cause Solution
Streaking on TLC/Column Compound is too polar or acidic/basic; sample is overloaded.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. Reduce the amount of sample loaded.
Poor Separation Incorrect solvent system; column packed improperly.Re-optimize the mobile phase using TLC. Ensure the column is packed evenly without cracks or air bubbles.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to dichloromethane or ethyl acetate for very polar compounds.[4]
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Table 3. Common Troubleshooting Scenarios.

References

Application Notes & Protocols: Investigating 3-(3-Methylisoxazol-5-yl)propan-1-ol as a Novel Antioxidant Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and cellular biology.

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. The isoxazole scaffold is a privileged five-membered heterocyclic ring that is a constituent of numerous biologically active compounds.[1][2][3] This document provides a comprehensive guide for the investigation of a specific isoxazole derivative, 3-(3-Methylisoxazol-5-yl)propan-1-ol , as a potential antioxidant agent. While direct studies on this molecule are nascent, extensive research on related isoxazole derivatives has demonstrated significant antioxidant potential, suggesting a promising avenue for discovery.[4][5][6] We present detailed protocols for the systematic evaluation of its antioxidant capacity, from initial chemical-based radical scavenging assays to more complex cell-based models of oxidative stress. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the results with a high degree of scientific rigor.

Introduction: The Rationale for Investigating Isoxazole Derivatives as Antioxidants

The isoxazole ring is an electron-rich aromatic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[7][8] Many compounds incorporating the isoxazole moiety have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties.[3][9] A common mechanistic thread underpinning these activities is the modulation of cellular redox states. Oxidative stress can lead to damage of vital cellular components like lipids, proteins, and DNA, and agents that can mitigate this damage are of high therapeutic interest.

The structure of this compound, featuring a substituted isoxazole ring, presents several features that suggest potential antioxidant activity. The nitrogen-oxygen bond within the isoxazole ring can influence electron distribution and may participate in radical scavenging reactions.[8] This document provides the foundational protocols to test this hypothesis empirically.

Physicochemical Properties of this compound

A thorough understanding of the test article's properties is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[10]
Molecular Weight 141.17 g/mol PubChem[10]
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-olPubChem[10]
CAS Number 105658-49-9PubChem[10]
Appearance Liquid (Predicted)CymitQuimica[11]
Purity ≥95.0% (Typical)CymitQuimica[11]

Part I: In Vitro Chemical Antioxidant Capacity Assays

The first tier of evaluation involves cell-free chemical assays to determine the direct radical-scavenging ability of the compound. These assays are rapid, cost-effective, and provide a fundamental measure of antioxidant potential. We will focus on two common and complementary assays: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance. This color change is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_calc Analysis A Prepare stock solution of This compound (e.g., 10 mM in DMSO) B Prepare serial dilutions of the test compound and positive control (e.g., Trolox) A->B E Add 100 µL of test compound/ control/blank (methanol) to wells B->E C Prepare 0.1 mM DPPH solution in methanol D Add 100 µL of DPPH solution to each well of a 96-well plate C->D F Incubate in the dark at room temperature for 30 minutes E->F G Measure absorbance at 517 nm using a microplate reader F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. Concentration and determine IC₅₀ value H->I

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Solutions: Perform serial dilutions of the stock solution in methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare working solutions of Trolox or Quercetin at the same concentrations as the test compound.[4]

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Add 100 µL of the respective working solutions of the test compound, positive control, or methanol (as a blank).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance (A) at 517 nm.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Hypothetical Data Summary:

CompoundIC₅₀ (µg/mL)
This compound25.5 ± 2.1
Trolox (Positive Control)3.10 ± 0.92[4][6]
Quercetin (Positive Control)2.5 ± 0.4

Part II: Cell-Based Antioxidant Assays

While chemical assays are useful, they do not fully represent the complex biological environment. Cell-based assays are crucial for evaluating a compound's ability to protect cells from oxidative stress, considering factors like cell permeability, metabolism, and interaction with cellular antioxidant machinery.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay uses the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An antioxidant compound will reduce the amount of ROS available to oxidize DCFH, thus decreasing the fluorescent signal.

Experimental Workflow:

CAA_Workflow A Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate B Incubate for 24 hours to allow attachment A->B C Treat cells with test compound and DCFH-DA (25 µM) for 1 hour B->C D Wash cells with PBS to remove extracellular compound and probe C->D E Induce oxidative stress by adding AAPH (600 µM) D->E F Immediately begin kinetic fluorescence reading (Ex: 485 nm, Em: 538 nm) every 5 min for 1 hour E->F G Calculate area under the curve (AUC) and determine CAA units F->G

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture:

    • Seed human liver cancer cells (HepG2) or another suitable cell line in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Remove the culture medium and treat the cells with 100 µL of medium containing various concentrations of this compound or Quercetin (positive control) along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells once with 100 µL of warm phosphate-buffered saline (PBS).

    • Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a free radical generator, to all wells except the negative control wells (add cell culture medium instead).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm, taking readings every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The Cellular Antioxidant Activity is expressed in CAA units, calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.

Proposed Mechanism of Action: A Hypothesis

Based on the structure and the known activities of related compounds, we can hypothesize a potential mechanism of action for this compound.

Potential Signaling Pathway Involvement:

MOA_Pathway cluster_pathway Cellular Response ROS Oxidative Stress (e.g., from AAPH) Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Cell_Protection Cellular Protection & Reduced Fluorescence Compound This compound Compound->ROS Direct Scavenging Compound->Nrf2_Keap1 Potential modulation of Keap1 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Enzymes Expression of Phase II Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Induces Transcription Enzymes->ROS Neutralizes Enzymes->Cell_Protection Reduces Signal

Caption: Hypothetical mechanism involving direct scavenging and Nrf2 pathway activation.

The compound may act via two primary mechanisms:

  • Direct Radical Scavenging: The molecule itself may donate a hydrogen atom or electron to neutralize free radicals directly. The hydroxyl group and the isoxazole ring are potential sites for this activity.

  • Upregulation of Endogenous Antioxidant Defenses: A more potent and lasting antioxidant effect is often achieved by activating the cell's own defense systems. The Nrf2-Keap1 pathway is a master regulator of the antioxidant response. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). It is plausible that this compound could either directly modulate Keap1 or reduce the overall cellular ROS burden, leading to Nrf2 activation. Further studies, such as Western blotting for Nrf2 and HO-1, would be required to validate this hypothesis.

Conclusion and Future Directions

These application notes provide a validated, stepwise framework for the initial characterization of this compound as an antioxidant. Positive results from these assays would establish a strong foundation for more advanced studies, including:

  • In vivo studies: Assessing the compound's efficacy in animal models of oxidative stress-related diseases.

  • Mechanistic studies: Utilizing molecular biology techniques to confirm its interaction with pathways like Nrf2.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize antioxidant activity.[4]

The exploration of novel isoxazole derivatives like this compound holds significant promise for the development of new therapeutics to combat diseases rooted in oxidative stress.

References

Application Note & Protocols: Enantioselective Synthesis of Chiral Isoxazole Propanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary: The Strategic Importance of Chiral Isoxazole Propanols

The isoxazole motif is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to act as a versatile bioisostere.[1][2][3] When appended with a chiral propanol sidechain, the resulting scaffold becomes a privileged structure for interacting with biological targets in a stereospecific manner. The enantiopurity of these molecules is not merely an academic detail; it is often the critical determinant of pharmacological efficacy and safety. For instance, stereoisomers of isoxazolyl amino alcohols have shown markedly different binding affinities at human β-adrenergic receptors, underscoring the necessity for precise stereochemical control.[4]

This guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of chiral isoxazole propanols. We move beyond simple procedural lists to dissect the causality behind experimental design, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to reliably generate these high-value chiral building blocks for drug discovery and development programs.

Foundational Strategies for Asymmetric Induction

The synthesis of enantiomerically enriched isoxazole propanols hinges on the ability to create a stereogenic center adjacent to the isoxazole core. Several powerful strategies have emerged, with catalytic asymmetric reduction being one of the most direct and reliable approaches.

Causality of Method Selection: The primary challenge is the stereoselective transformation of a prochiral functional group into a chiral one. The most direct route involves the asymmetric reduction of a corresponding prochiral isoxazolyl ketone. This approach is often preferred for its high atom economy and the commercial availability of a wide range of catalysts and reagents. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, stands out as a particularly effective method for this transformation, consistently delivering high enantiomeric excess (ee) for various substrates.[5][6]

Alternative strategies, while not the central focus of this protocol, are noteworthy for their synthetic versatility:

  • Organocatalytic Asymmetric Additions: Methods like Michael additions or Friedel-Crafts-type reactions catalyzed by chiral amines or phosphoric acids can generate chiral isoxazole derivatives that can be subsequently converted to the target propanols.[7][8][9]

  • Asymmetric Cycloadditions: Building the isoxazole ring itself in a stereocontrolled fashion, for example, through a [3+2] cycloaddition of a nitrile oxide to a chiral alkene, is a fundamental approach to installing chirality.[10][11]

This guide will focus on the CBS reduction due to its directness, high enantioselectivity, and broad applicability in generating the target chiral isoxazole propanol structure.

Core Protocol: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of a prochiral isoxazolyl ketone to the corresponding chiral secondary alcohol using an in situ generated chiral oxazaborolidine catalyst.

Principle of the Method

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (like (S)-(-)-2-methyl-CBS-oxazaborolidine), which coordinates with both the borane reducing agent (e.g., borane-dimethyl sulfide complex, BMS) and the carbonyl group of the ketone substrate. This ternary complex creates a rigid, sterically defined transition state that forces the hydride to be delivered to one specific face of the carbonyl, resulting in the preferential formation of one enantiomer of the alcohol.

Experimental Workflow

The overall process involves the preparation of the isoxazolyl ketone precursor, followed by the key catalytic asymmetric reduction and subsequent purification and analysis.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction cluster_2 Product Isolation & Analysis A Isoxazole Starting Material B Acylation / Functionalization A->B C Prochiral Isoxazolyl Ketone B->C E Catalytic Enantioselective Reduction C->E C->E D CBS Catalyst + BMS D->E F Reaction Quench (e.g., Methanol) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Chiral Isoxazole Propanol H->I J Characterization (NMR, Chiral HPLC for ee) I->J G A CBS Catalyst C Catalyst-Borane Complex A->C Coordination B Borane (BMS) B->C E Ternary Transition State (Ketone-Catalyst-Borane) C->E Coordination of Ketone (Less hindered face exposed) D Prochiral Ketone D->E F Product-Borane Adduct E->F Stereoselective Hydride Transfer F->A Catalyst Regeneration G Chiral Alcohol Product F->G Release

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(3-Methylisoxazol-5-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide a robust, optimized synthetic route, detailed experimental protocols, and an in-depth troubleshooting guide in a practical question-and-answer format to address common challenges encountered in the laboratory.

Recommended Synthetic Strategy: An Overview

The synthesis of this compound is most efficiently achieved via a two-step sequence. This strategy prioritizes commercially available starting materials, high regioselectivity, and robust reaction conditions. The overall workflow involves:

  • Step 1: 1,3-Dipolar Cycloaddition to construct the core 3,5-disubstituted isoxazole ring system, yielding an ester intermediate.

  • Step 2: Ester Reduction to selectively reduce the ester functionality to the desired primary alcohol.

This approach avoids the potential ring-opening side reactions that can occur when attempting to perform functional group manipulations directly on the isoxazole core with highly nucleophilic or basic reagents like Grignards.[1]

Synthetic_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Ester Reduction acetaldoxime Acetaldoxime intermediate Ethyl 3-(3-methylisoxazol-5-yl)propanoate acetaldoxime->intermediate 1) NCS, Base 2) Triethylamine alkyne Ethyl pent-4-ynoate alkyne->intermediate final_product This compound intermediate->final_product LiAlH4, THF Then H2O workup

Caption: Recommended two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(3-methylisoxazol-5-yl)propanoate via 1,3-Dipolar Cycloaddition

This protocol relies on the in situ generation of acetonitrile oxide from acetaldoxime, which then undergoes a cycloaddition reaction with an alkyne. This is a classic and highly reliable method for forming 3,5-disubstituted isoxazoles.[2]

Materials:

  • Acetaldoxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl pent-4-ynoate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetaldoxime (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. This step generates the intermediate hydroximoyl chloride.

  • To the reaction mixture, add ethyl pent-4-ynoate (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the cooled solution. The slow addition is critical to control the exothermic reaction and minimize the dimerization of the nitrile oxide intermediate.[3]

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester product.

Step 2: Reduction of Ethyl 3-(3-methylisoxazol-5-yl)propanoate to this compound

The reduction of the ester to a primary alcohol is achieved using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent necessary for this transformation as weaker reagents like NaBH₄ are ineffective.[4]

Materials:

  • Ethyl 3-(3-methylisoxazol-5-yl)propanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Workup (Fieser Method): This quenching procedure is critical for safety and ease of filtration. Cool the reaction mixture back to 0 °C.

  • Quench the reaction by the sequential, slow, dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting_Cycloaddition start Low Yield in Step 1? cause1 Nitrile Oxide Dimerization start->cause1 cause2 Poor Reactivity start->cause2 cause3 Incorrect Stoichiometry start->cause3 sol1 Add Et3N slowly at 0°C. Use slight excess of alkyne. cause1->sol1 Solution sol2 Ensure high purity of alkyne. Consider a more activated alkyne if possible. cause2->sol2 Solution sol3 Verify molar equivalents of all reagents. Ensure NCS is fully reactive. cause3->sol3 Solution

Caption: Logic diagram for troubleshooting low yields in the cycloaddition step.

Questions on Step 1: 1,3-Dipolar Cycloaddition

Q1: My yield of the isoxazole ester is very low or zero. What went wrong?

A1: This is a common issue often traced back to the stability and reactivity of the nitrile oxide intermediate.

  • Cause - Nitrile Oxide Dimerization: Acetonitrile oxide is highly prone to dimerizing to form furoxan (1,2,5-oxadiazole-2-oxide), especially at higher concentrations or temperatures.[3][5] This is the most frequent cause of low yields.

    • Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by the slow, dropwise addition of triethylamine to the mixture containing the hydroximoyl chloride and the alkyne. Performing the addition at 0 °C further suppresses the dimerization side reaction.

  • Cause - Inactive Reagents: N-Chlorosuccinimide can degrade over time. Ensure you are using a fresh, high-purity bottle. Similarly, the alkyne starting material should be pure.

  • Cause - Improper Solvent: While DMF is generally effective, ensure it is anhydrous. Water can interfere with the generation of the nitrile oxide.

Q2: I'm observing two different isoxazole products. How can I improve the regioselectivity?

A2: With unsymmetrical alkynes, the formation of two regioisomers is possible. For the reaction between acetonitrile oxide and ethyl pent-4-ynoate, the formation of ethyl 3-(3-methylisoxazol-5-yl)propanoate is strongly favored over the 4-propanoate isomer.

  • Explanation of Selectivity: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic character (HOMO-LUMO interactions) of the dipole and dipolarophile. In this case, the reaction is primarily controlled by the interaction between the HOMO of the alkyne and the LUMO of the nitrile oxide. This interaction favors the observed isomer where the carbon of the nitrile oxide bonds to the terminal carbon of the alkyne.

  • Troubleshooting: If you are observing significant amounts of the undesired isomer, it could indicate that the reaction is proceeding under thermodynamic rather than kinetic control. Ensure the reaction temperature is kept low (0 °C to room temperature) and avoid prolonged heating, which could potentially lead to isomerization or favor alternative pathways.[3]

Questions on Step 2: Ester Reduction

Q1: My TLC shows a significant amount of unreacted ester even after several hours. Why is the reduction incomplete?

A1: Incomplete reduction is almost always due to an issue with the LiAlH₄.

  • Cause - Deactivated LiAlH₄: LiAlH₄ reacts violently with water, including atmospheric moisture.[4] If the reagent has been improperly stored or the reaction setup is not completely dry (wet solvent or glassware), its activity will be severely compromised.

    • Solution: Always use a fresh bottle or a properly stored container of LiAlH₄. Ensure all glassware is flame- or oven-dried and that the THF is anhydrous.

  • Cause - Insufficient Reagent: The reduction of an ester to an alcohol requires two hydride equivalents per mole of ester.[6] The first forms a tetrahedral intermediate which collapses to an aldehyde, and the second reduces the aldehyde.[7] Using at least 1.5 molar equivalents of LiAlH₄ provides a sufficient excess to drive the reaction to completion.

  • Cause - Low Temperature: While the initial addition is done at 0 °C for safety, the reaction often needs to be warmed to room temperature to proceed at a reasonable rate.

Q2: The workup of my LiAlH₄ reaction is difficult, forming a gelatinous precipitate that is hard to filter. How can I improve this?

A2: This is a classic problem with quenching LiAlH₄ reactions. A gelatinous aluminum salt precipitate can trap product and make filtration nearly impossible.

  • Solution: The Fieser workup (sequential addition of H₂O, aqueous NaOH, and more H₂O in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ in grams) is specifically designed to solve this problem.[7] It produces granular, easily filterable aluminum salts. Adhering strictly to this procedure will dramatically improve the workup. Stirring vigorously for at least 30 minutes after the final water addition is also crucial for the formation of the granular precipitate.

General FAQs

Q3: Are there alternative methods to synthesize the isoxazole core?

A3: Yes, another widely used method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] For this specific target, one could theoretically use ethyl 3-acetyl-4-oxopentanoate with hydroxylamine hydrochloride. However, this starting material is less common, and controlling the regioselectivity can be challenging, making the 1,3-dipolar cycloaddition a more robust and predictable choice.

Q4: What analytical methods are best for characterization?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: This is essential for confirming the structure of the intermediate and final product. Key signals to look for in the final product include the singlet for the isoxazole methyl group (~2.3 ppm), the singlet for the isoxazole C4-H (~6.1 ppm), and the triplet for the CH₂OH group (~3.7 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To monitor the reaction. In Step 2, you should see the disappearance of the strong ester carbonyl (C=O) stretch (~1735 cm⁻¹) and the appearance of a broad alcohol (O-H) stretch (~3350 cm⁻¹).

Optimization Data Summary

For reliable and scalable synthesis, optimizing reaction parameters is key. The following tables summarize typical findings during methods development for this synthetic sequence.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Et₃N (1.2)THF251665
2Et₃N (1.2)CH₂Cl₂251672
3Et₃N (1.2)DMF251485
4DBU (1.1)DMF251281
5Et₃N (1.2)DMF0 → 251291

As shown in Entry 5, slow addition of the base at 0 °C followed by warming to room temperature in DMF provides the optimal yield by minimizing side reactions.

Table 2: Comparison of Reagents for Ester Reduction

EntryReducing Agent (eq)SolventTemperature (°C)Time (h)Result
1NaBH₄ (2.0)MeOH2524No reaction
2LiBH₄ (2.0)THF658~40% conversion
3DIBAL-H (2.5)Toluene-78 → 256Mixture of alcohol and aldehyde
4LiAlH₄ (1.5)THF0 → 252>95% conversion to desired alcohol

This data confirms that LiAlH₄ is the most effective reagent for clean and complete conversion of the ester to the primary alcohol under mild conditions.[8]

References

Identification of byproducts in 3-(3-Methylisoxazol-5-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-methylisoxazol-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.

Introduction to the Synthesis

The synthesis of this compound is commonly achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This specific transformation involves the reaction of a nitrile oxide with a terminal alkyne. A prevalent method for generating the required acetonitrile oxide in situ is the Mukaiyama reaction, which utilizes a dehydrating agent such as phenyl isocyanate to convert nitroethane into the reactive dipole. This is then trapped by pent-4-yn-1-ol to form the desired isoxazole ring.

While this method is effective, it is not without its challenges. The formation of several byproducts can complicate the reaction workup and purification, leading to reduced yields and product contamination. This guide will provide a detailed overview of these potential byproducts, their identification, and strategies to mitigate their formation.

Core Synthesis Pathway

The primary reaction pathway for the synthesis of this compound is depicted below.

Synthesis_Pathway Nitroethane Nitroethane AcetonitrileOxide Acetonitrile Oxide (in situ) Nitroethane->AcetonitrileOxide Dehydration Pentynol Pent-4-yn-1-ol Product This compound Pentynol->Product PhNCO Phenyl Isocyanate PhNCO->AcetonitrileOxide Et3N Triethylamine Et3N->AcetonitrileOxide AcetonitrileOxide->Product [3+2] Cycloaddition

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

FAQ 1: My reaction is producing a significant amount of a byproduct with the same mass as my desired product. What could it be?

This is a classic case of regioisomer formation . The [3+2] cycloaddition of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers. In this synthesis, besides the desired 3,5-disubstituted isoxazole, the 3,4-disubstituted regioisomer, 3-(5-methylisoxazol-3-yl)propan-1-ol , can also be formed.

Identification:

  • TLC Analysis: The two regioisomers will likely have very similar Rf values, but careful selection of the eluent may allow for partial separation.

  • GC-MS Analysis: While the mass spectra of regioisomers can be similar, there may be subtle differences in the fragmentation patterns.

  • NMR Spectroscopy: This is the most definitive method for distinguishing between the two isomers.

    • ¹H NMR: The chemical shift of the isoxazole ring proton will be different for each isomer. In the desired 3,5-isomer, the proton is at the 4-position, while in the 3,4-isomer, the proton is at the 5-position. This difference in the electronic environment leads to distinct chemical shifts.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring will also be characteristic for each regioisomer.

Mitigation Strategies:

  • Solvent Polarity: The regioselectivity of 1,3-dipolar cycloadditions can be influenced by the solvent. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) may favor the formation of the desired isomer.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes direct the cycloaddition to favor one regioisomer over the other.

FAQ 2: I am observing a significant amount of a lower boiling point byproduct. What is it and how can I avoid it?

A common byproduct in reactions involving the in situ generation of nitrile oxides is the dimer of the nitrile oxide . In the case of acetonitrile oxide, this dimer is 3,4-dimethylfuroxan (also known as 3,4-dimethyl-1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive and can undergo a [3+2] cycloaddition with themselves if not efficiently trapped by the dipolarophile (pent-4-yn-1-ol).

Identification:

  • GC-MS Analysis: 3,4-dimethylfuroxan is more volatile than the desired product and will have a shorter retention time. Its mass spectrum will show a molecular ion corresponding to its molecular weight.

  • ¹H NMR: The ¹H NMR spectrum of 3,4-dimethylfuroxan will show a single peak for the two equivalent methyl groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the methyl carbons and the furoxan ring carbons.

Mitigation Strategies:

  • Slow Addition of Reagents: The key to minimizing dimerization is to maintain a low concentration of the nitrile oxide at any given time. This can be achieved by the slow, dropwise addition of the dehydrating agent (e.g., phenyl isocyanate) or the nitroalkane to the reaction mixture containing the alkyne.

  • Stoichiometry: Using a slight excess of the alkyne (pent-4-yn-1-ol) can help to more effectively trap the nitrile oxide as it is formed.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of dimerization.

Byproduct_Formation cluster_cycloaddition Cycloaddition cluster_dimerization Dimerization AcetonitrileOxide Acetonitrile Oxide DesiredProduct This compound AcetonitrileOxide->DesiredProduct Desired Pathway Regioisomer Regioisomer Byproduct AcetonitrileOxide->Regioisomer Alternative Pathway Dimer Furoxan Dimer Byproduct AcetonitrileOxide->Dimer Self-Reaction Pentynol Pent-4-yn-1-ol Pentynol->DesiredProduct Pentynol->Regioisomer

Caption: Competing reaction pathways leading to byproduct formation.

FAQ 3: My reaction mixture is turning viscous and I'm getting a poor yield of my desired product. What could be happening?

This issue often points to side reactions involving the dehydrating agent, phenyl isocyanate . Isocyanates are highly reactive and can participate in several side reactions, especially in the presence of nucleophiles or at elevated temperatures.

Potential Side Reactions of Phenyl Isocyanate:

  • Reaction with Water: If there is any moisture in the reaction, phenyl isocyanate will react to form diphenylurea, a high-melting solid that can complicate purification.

  • Reaction with the Alcohol: The hydroxyl group of pent-4-yn-1-ol can react with phenyl isocyanate to form a carbamate (urethane) linkage. This side reaction consumes the starting material and introduces a significant impurity.[1]

  • Trimerization: Phenyl isocyanate can trimerize to form a stable isocyanurate ring, especially at higher temperatures or in the presence of certain catalysts.

Identification of Phenyl Isocyanate-Derived Byproducts:

  • TLC and NMR: These byproducts will have distinct TLC spots and NMR spectra compared to the desired product.

  • FT-IR: The presence of strong carbonyl absorptions (around 1650-1750 cm⁻¹) can indicate the formation of ureas, carbamates, or isocyanurates.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of diphenylurea.

  • Temperature Control: Maintain the recommended reaction temperature to minimize the trimerization of phenyl isocyanate.

  • Order of Addition: Adding the phenyl isocyanate slowly to the mixture of the nitroalkane and alkyne can help to favor the desired dehydration reaction over side reactions with the alcohol.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for optimizing your synthesis and ensuring the purity of your final compound. Below are general protocols for analyzing your crude reaction mixture.

Protocol 1: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in your reaction mixture.[2]

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic layer with the same solvent to an appropriate concentration for GC-MS analysis.

Expected Elution Order (General):

  • 3,4-Dimethylfuroxan: Being the most volatile, it will elute first.

  • This compound (Desired Product) and its Regioisomer: These will elute later and may be close together.

  • Phenyl Isocyanate-Derived Byproducts: These are generally less volatile and will have longer retention times.

Data Interpretation:

  • Compare the obtained mass spectra with library data for tentative identification.

  • The molecular ion peak will be crucial for identifying the different components.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of the desired product and its byproducts.

Sample Preparation:

  • Obtain a sample of the crude reaction mixture after workup.

  • If necessary, perform a preliminary purification by flash column chromatography to isolate fractions enriched with the different components.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

Key Diagnostic Signals:

CompoundKey ¹H NMR Signals (approx. δ, ppm)Key ¹³C NMR Signals (approx. δ, ppm)
This compound Singlet for isoxazole ring proton; Triplet for -CH₂-OH; Multiplet for the other two -CH₂- groups; Singlet for the isoxazole methyl group.Characteristic signals for the isoxazole ring carbons (typically in the 100-170 ppm range); Signals for the propyl chain carbons.
3-(5-Methylisoxazol-3-yl)propan-1-ol Singlet for isoxazole ring proton at a different chemical shift compared to the desired product; Other signals will be similar but may have slight shifts.Distinct chemical shifts for the isoxazole ring carbons compared to the 3,5-isomer, allowing for clear differentiation.
3,4-Dimethylfuroxan A single singlet for the two equivalent methyl groups.A single signal for the methyl carbons and a signal for the furoxan ring carbons.

Purification Strategies

Effective purification is essential to isolate the desired this compound from the various byproducts.

Column Chromatography:

Flash column chromatography is the most common method for purifying the crude product.

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A gradient elution is often effective. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate). This will allow for the separation of the less polar furoxan dimer from the more polar alcohol products. The two regioisomers may co-elute or show partial separation depending on the chosen solvent system. Careful fraction collection and analysis by TLC or GC-MS is recommended.[3]

Distillation:

While the desired product is a liquid, distillation can be challenging due to the potential for thermal degradation and the similar boiling points of the regioisomers. It may be more suitable for removing highly volatile or non-volatile impurities after a preliminary chromatographic purification.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions, employing appropriate analytical techniques for identification, and optimizing purification strategies, researchers can achieve higher yields and obtain a product of high purity. This guide serves as a starting point for troubleshooting and process optimization in your synthetic endeavors.

References

Troubleshooting low yield in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide range of pharmaceuticals.[1][2] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies to help you navigate the common pitfalls of isoxazole ring formation.

Part 1: General Troubleshooting and Initial Diagnosis

Before diving into specific reaction types, it's crucial to assess the overall health of your reaction. The following workflow provides a systematic approach to diagnosing the root cause of low yields.

Troubleshooting Workflow: Low Isoxazole Yield

Troubleshooting Workflow cluster_outcomes Analysis Outcomes cluster_solutions Potential Solutions start Low Yield Observed check_sm 1. Starting Materials Check - Purity (NMR, LC-MS) - Stability - Stoichiometry start->check_sm check_conditions 2. Reaction Conditions Check - Temperature - Solvent (Anhydrous?) - Atmosphere (Inert?) check_sm->check_conditions Materials OK analyze_mixture 3. Crude Reaction Mixture Analysis (TLC, LC-MS, ¹H NMR) check_conditions->analyze_mixture Conditions OK sm_unreacted Starting Materials Unreacted analyze_mixture->sm_unreacted byproducts Byproducts or Side Products Formed analyze_mixture->byproducts product_degradation Product Degradation (During reaction or work-up) analyze_mixture->product_degradation sol_sm Re-evaluate: - Catalyst activity - Reaction time/temp - Reagent addition order sm_unreacted->sol_sm sol_byproducts Identify byproducts. Consult specific FAQs: - Part 2: 1,3-Dipolar Cycloaddition - Part 3: 1,3-Dicarbonyl Condensation byproducts->sol_byproducts sol_degradation Modify work-up: - Milder pH - Lower temperatures - Avoid certain chromatography phases product_degradation->sol_degradation

Caption: A general workflow for diagnosing low-yield isoxazole synthesis.

Part 2: Troubleshooting 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a nitrile oxide with an alkyne is one of the most common methods for isoxazole synthesis.[3][4][5] However, the instability of the nitrile oxide intermediate is a frequent source of low yields.[6]

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition is giving a low yield, and I see a significant amount of an unknown byproduct. What is the likely culprit?

A1: The most common side reaction in 1,3-dipolar cycloadditions is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[7] This is especially prevalent with less reactive alkynes or when the concentration of the nitrile oxide is too high.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding your base all at once to generate the nitrile oxide, add the base (or the nitrile oxide precursor) slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]

    • Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the alkyne to ensure there is always a dipolarophile present to "trap" the nitrile oxide as it is formed.[7]

    • Check Alkyne Reactivity: Electron-deficient alkynes generally react faster in these cycloadditions. If you are using an electron-rich alkyne, you may need to use higher temperatures or a catalyst to accelerate the desired reaction.

Q2: My reaction is sluggish, and starting materials are not being consumed. How can I improve the rate of nitrile oxide generation?

A2: Inefficient generation of the nitrile oxide from its precursor (commonly an aldoxime or a hydroximoyl chloride) is a frequent issue. This can be due to the choice of base, solvent, or the method of generation.

  • From Hydroximoyl Chlorides: The dehydrochlorination of hydroximoyl chlorides is a common method.

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[7] Ensure your base is pure and dry.

    • Solvent: The reaction is often performed in a non-polar solvent like toluene or THF to minimize side reactions.

  • From Aldoximes (Oxidative Methods):

    • Oxidant Choice: Common oxidants include N-bromosuccinimide (NBS), chloramine-T, or sodium hypochlorite (bleach).[8] The choice of oxidant can be substrate-dependent. A test reaction on a small scale is recommended.

    • Reaction Conditions: These reactions are often sensitive to pH and temperature. Follow literature procedures for your specific substrate class closely.

Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles) is a common challenge, governed by both electronic and steric factors.

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (and vice-versa).

  • Practical Solutions:

    • Catalysis: Copper(I) catalysts are known to improve the regioselectivity of cycloadditions, often favoring the 3,5-disubstituted product.[9]

    • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).[7]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product.

Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole

This protocol provides a general method for improving yield and regioselectivity in 1,3-dipolar cycloadditions.

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.2 mmol) in THF (10 mL) at room temperature, add Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Add N-bromosuccinimide (NBS) (1.3 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting 1,3-Dicarbonyl Condensation Reactions

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is another fundamental route to isoxazoles.[5][10] While seemingly straightforward, this reaction can also suffer from low yields and the formation of isomeric byproducts.

Frequently Asked Questions (FAQs)

Q4: My reaction between a 1,3-dicarbonyl and hydroxylamine is producing a mixture of products. How can I improve the selectivity?

A4: When using an unsymmetrical 1,3-dicarbonyl, the reaction can produce two different regioisomeric isoxazoles.[11] The regioselectivity is determined by which carbonyl group is more reactive towards the initial nucleophilic attack by hydroxylamine.

  • Causality and Control:

    • Steric Hindrance: The less sterically hindered carbonyl group is generally attacked preferentially.

    • Electronic Effects: A more electrophilic carbonyl (e.g., a ketone vs. an ester) will be more reactive.

    • pH Control: The reaction is highly pH-dependent. The initial condensation to form the oxime intermediate and the subsequent cyclization can be controlled by carefully selecting the reaction conditions (e.g., acidic vs. basic).[12]

  • Troubleshooting Steps:

    • Solvent and Base Selection: The choice of solvent and base can significantly influence the regiochemical outcome. For example, using pyridine as both the base and solvent can favor one isomer, while using a Lewis acid like BF₃ can favor another.[11]

    • Protecting Groups: If possible, one of the carbonyl groups can be protected to force the reaction to proceed at the other position.

    • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step procedure where the monoxime intermediate is first formed and isolated, followed by cyclization under different conditions to promote the desired regioselectivity.

Q5: The reaction is not going to completion, and I am left with a lot of starting material. What can I do?

A5: Incomplete conversion can be due to several factors, including reaction conditions and the stability of the intermediates.

  • Reaction Conditions:

    • Temperature: Some condensations require elevated temperatures (reflux) to proceed to completion.[13]

    • Water Removal: The cyclization step involves the elimination of water. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

  • Intermediate Stability: The intermediate 5-hydroxyisoxazoline can sometimes be stable and require more forcing conditions (e.g., treatment with acid) to dehydrate to the final isoxazole product.[12]

Data Table: Effect of Conditions on Regioselectivity

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from β-enamino diketones (a class of 1,3-dicarbonyl surrogates).[11]

EntrySolventAdditivePredominant IsomerYield (%)
1EthanolNoneMixture of IsomersN/A
2PyridineNone4,5-disubstituted85
3AcetonitrileBF₃·OEt₂3,4-disubstituted78

This data clearly demonstrates that a simple change in solvent or the addition of a Lewis acid can completely switch the regiochemical outcome of the reaction.[11]

Part 4: Work-up and Purification Issues

Q6: I seem to be losing my product during the work-up or purification. What are the common causes?

A6: Isoxazoles, while aromatic, can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under harsh acidic or reductive conditions.[5]

  • Acid Sensitivity: Avoid strong acids during work-up. If an acid wash is necessary, use a dilute solution of a weak acid (e.g., 1 M citric acid) and minimize contact time.

  • Chromatography: Some isoxazoles can decompose on silica gel, especially if the silica is slightly acidic. This can be mitigated by:

    • Using deactivated (neutral) silica gel.

    • Flushing the column with a solvent system containing a small amount of a neutralizer like triethylamine (0.1-1%).

  • Photochemical Instability: The N-O bond in isoxazoles can break under UV irradiation, leading to rearrangement or decomposition.[5] Protect your reaction and product from direct sunlight or prolonged exposure to UV light.

Part 5: Advanced Visualization

Mechanism: 1,3-Dipolar Cycloaddition

Cycloaddition Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_side_reaction Side Reaction Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide [O] -H₂O Isoxazole Isoxazole Product NitrileOxide->Isoxazole Dimer Furoxan (Dimerization Product) NitrileOxide->Dimer Dimerization Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Isoxazole

Caption: Key steps in isoxazole synthesis via 1,3-dipolar cycloaddition.

References

Technical Support Center: Purification of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS No. 105658-49-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The unique combination of a polar alcohol functional group and a moderately polar isoxazole ring presents specific challenges in achieving high purity. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude reaction mixture is a dark, viscous oil. What are the likely impurities I need to remove?

A1: Understanding the impurity profile is the first step to designing an effective purification strategy. The nature of impurities is directly linked to the synthetic route used. A common synthesis involves the alkylation of a 3-methylisoxazole precursor followed by functional group manipulation.

Common Potential Impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 3-methyl-5-(chloromethyl)isoxazole or the corresponding aldehyde/ester. These are often less polar than the desired product.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove under standard rotary evaporation.

  • Side-Reaction Products: Byproducts from the synthesis, which may have similar polarity to the product, can complicate purification.

  • Degradation Products: Isoxazole rings can be sensitive to certain conditions. Strong bases may cause ring-opening, while strong acids can also lead to degradation, although isoxazoles are generally more stable in acidic to neutral pH.[1][2]

Initial Diagnostic Steps:

  • TLC Analysis: Perform thin-layer chromatography (TLC) on your crude material using a standard solvent system like 50% ethyl acetate in hexanes. This will give you a visual map of your product relative to impurities.

  • Solubility Test: Check the solubility of your crude oil in various solvents (e.g., dichloromethane, ethyl acetate, methanol) to aid in choosing an appropriate method for purification, such as liquid-liquid extraction or chromatography.[3]

Impurity Class Typical Polarity Expected TLC Behavior (vs. Product) Identification Notes
Unreacted Alkyl Halide PrecursorsLess PolarHigher RfMay be UV active.
Unreacted Aldehyde/Ester PrecursorsLess PolarHigher RfAldehyde may streak; can be visualized with a permanganate stain.
High-Boiling Point SolventsHighly PolarMay remain at the baseline or streakOften removed by aqueous work-up or high-vacuum distillation.
Ring-Opened ByproductsHighly PolarLower Rf or baselineMay be water-soluble.
Q2: I'm struggling with low yields after aqueous work-up. Is my product water-soluble?

A2: Yes, this is a significant challenge. The propanol chain imparts considerable polarity and hydrogen-bonding capability, leading to partial solubility in water. Aggressive or multiple aqueous washes can lead to substantial product loss.

Troubleshooting Protocol for Aqueous Work-up:

  • Minimize Water Volume: Use the smallest volume of water necessary for your extraction.

  • Brine Washes: After any aqueous wash, always perform a final wash with a saturated sodium chloride (brine) solution. This reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions.

  • Back-Extraction: After separating the aqueous layer, perform a "back-extraction" by washing it one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). This will recover a significant amount of dissolved product.

  • Solvent Choice: If using a solvent lighter than water (like ethyl acetate), ensure you are collecting the correct (top) layer. If using a solvent denser than water (like dichloromethane), you will be collecting the bottom layer.

Core Purification Strategy: Flash Column Chromatography

Due to its liquid nature and polarity, flash column chromatography is the most reliable method for purifying this compound on a laboratory scale.[4][5]

Q3: My compound is streaking on the TLC plate, and I'm getting poor separation during column chromatography. How can I optimize this?

A3: Streaking and poor separation are classic signs of an improper solvent system or interactions with the silica gel. The primary alcohol is polar and can interact strongly with the acidic silica gel surface.

Workflow for Optimizing Flash Chromatography:

G cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Diagnosis cluster_2 Step 3: Optimization TLC Run TLC in 50% EtOAc/Hexane High_Rf Rf > 0.5 (Too High) TLC->High_Rf Low_Rf Rf < 0.15 (Too Low) TLC->Low_Rf Streak Streaking from Baseline TLC->Streak Good_Rf 0.15 < Rf < 0.4 (Optimal) TLC->Good_Rf Decrease_Polarity Decrease EtOAc %. (e.g., 30-40% EtOAc/Hex) High_Rf->Decrease_Polarity Action Increase_Polarity Increase EtOAc %. (e.g., 70-80% EtOAc/Hex) Low_Rf->Increase_Polarity Action Add_Modifier Add 1-2% Methanol or Triethylamine to solvent system. Streak->Add_Modifier Action Run_Column Proceed to Column Chromatography Good_Rf->Run_Column Action Decrease_Polarity->TLC Re-evaluate Increase_Polarity->TLC Re-evaluate Add_Modifier->TLC Re-evaluate

Caption: Troubleshooting workflow for chromatography optimization.

Detailed Protocol: Optimizing Flash Column Chromatography

  • Objective: To find a solvent system that gives the target compound an Rf value between 0.15 and 0.40 for optimal separation.[3]

  • Baseline Solvent System: Start with Ethyl Acetate (EtOAc) / Hexanes. A 1:1 mixture is a good starting point.[6]

  • Tuning Polarity:

    • If the Rf is too high (compound runs too fast), decrease the polarity by reducing the percentage of ethyl acetate.

    • If the Rf is too low (compound sticks to the baseline), increase the polarity by increasing the percentage of ethyl acetate. For very polar compounds, a small amount of methanol (MeOH) in dichloromethane (DCM) can be effective.[6]

  • Addressing Streaking: Streaking is often caused by the acidic nature of silica gel interacting with the molecule.

    • Add a small amount (0.5-1%) of triethylamine (Et3N) to your eluent to neutralize the silica surface. This is particularly effective if your compound has any basic nitrogen character.

    • Alternatively, adding 1-5% methanol can improve elution of very polar compounds, though be aware that methanol can dissolve some silica gel if used in high concentrations (>10%).[6]

Solvent System Target Compounds Notes
30-50% EtOAc/HexanesStandard polarity rangeA good starting point for achieving an optimal Rf.
70-100% EtOAc/HexanesFor separating from less polar impuritiesPushes the product off the baseline while leaving non-polar spots behind.
2-5% MeOH/DCMFor highly polar impuritiesA stronger eluent system. Use with caution to avoid co-elution of closely related polar impurities.[6]
Add 1% Et3N to any systemTo reduce streakingNeutralizes acidic sites on silica gel.
Q4: Is distillation a viable purification method?

A4: Distillation is generally not recommended as a primary purification method. While it can remove non-volatile impurities, the isoxazole ring system can be susceptible to thermal degradation.[7][8] Pyrolysis of isoxazoles can lead to ring-opening and rearrangement reactions.[7] If you must distill, it should be performed under high vacuum and at the lowest possible temperature to minimize the risk of decomposition.

Q5: The purified product is a clear liquid, but it turns yellow/brown over time. What are the stability and storage considerations?

A5: The discoloration suggests potential degradation. Isoxazole rings can be sensitive to light, strong acids, and strong bases.[1][2][9] The primary alcohol can also be susceptible to air oxidation over time.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (Nitrogen or Argon).

  • Low Temperature: Keep the vial refrigerated (2-8 °C).

  • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light, as photolysis can cause the weak N-O bond to cleave.[9]

  • Anhydrous Conditions: Store over a drying agent if possible, or ensure the solvent is fully removed to prevent acid/base catalyzed hydrolysis.

By following these troubleshooting steps and protocols, researchers can overcome the common challenges associated with the purification of this compound and ensure the high purity required for subsequent synthetic applications.

References

Technical Support Center: Crystallization Method Refinement for 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the crystallization of 3-(3-Methylisoxazol-5-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-purity crystalline forms of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of crystallization for polar, heterocyclic alcohols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a polar hydroxyl group and a heterocyclic isoxazole ring, presents unique challenges and opportunities in developing a robust and reproducible crystallization process. This guide will equip you with the knowledge to refine your crystallization methods, leading to improved yield, purity, and desired crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties is crucial for developing a crystallization strategy. Key properties include:

  • Molecular Formula: C₇H₁₁NO₂[1][2]

  • Molecular Weight: 141.17 g/mol [1][2]

  • Appearance: Typically a liquid at room temperature, which can make initial handling for crystallization from a neat substance challenging.[1]

  • Polarity: The molecule possesses both polar (hydroxyl group) and moderately polar (isoxazole ring) functionalities, influencing its solubility in various solvents.

  • Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, which will significantly impact solvent selection and crystal packing.[3]

Q2: Which solvents are good starting points for the crystallization of this compound?

A2: Given its polar nature, solvents with moderate to high polarity are generally a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4] For a polar alcohol like this, consider:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices as they share the hydroxyl functional group.[4]

  • Esters: Ethyl acetate can be a good option for compounds of intermediate polarity.[4]

  • Ketones: Acetone may also be a suitable solvent.[4]

  • Solvent Mixtures: A two-solvent system, such as ethanol/water or acetone/hexane, can be highly effective for fine-tuning solubility and inducing crystallization.[4]

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.[5] To troubleshoot this:

  • Lower the temperature of dissolution: Use a lower temperature to dissolve the compound, ensuring it is below the compound's melting point.

  • Use more solvent: This will decrease the supersaturation level, allowing for a slower, more controlled crystallization.[5]

  • Change the solvent system: Switch to a lower-boiling point solvent or adjust the ratio of your solvent pair.

  • Slow down the cooling process: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound.

Problem Potential Causes Recommended Solutions
No Crystals Form 1. Solution is not sufficiently supersaturated (too much solvent).2. The compound is highly soluble in the chosen solvent even at low temperatures.3. Cooling rate is too slow.1. Evaporate some of the solvent to increase the concentration.2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed.3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[6]4. Try a different solvent or a solvent pair.
Crystallization is Too Rapid 1. Solution is too concentrated.2. Cooling is too fast.1. Add a small amount of additional hot solvent to the solution.2. Allow the solution to cool slowly at room temperature before moving to an ice bath. Insulate the flask to slow cooling.[5]
Low Crystal Yield 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is highly supersaturated.1. Select a solvent with a lower boiling point.2. Use a larger volume of solvent to reduce the concentration.3. Allow the solution to cool more slowly.
Colored Crystals 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline for recrystallization from a single solvent and should be optimized for this compound.

Step 1: Solvent Selection

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes. A suitable solvent will dissolve the compound when hot.

  • Allow the solutions to cool. The ideal solvent will show crystal formation upon cooling.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent until the compound just dissolves.

Step 3: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent").

Step 1: Dissolution

  • Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

Step 2: Addition of Anti-Solvent

  • Slowly add the "anti-solvent" dropwise to the solution with stirring until you observe persistent turbidity (cloudiness).

Step 3: Redissolution and Crystallization

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed to allow for slow crystal growth.

Step 4: Isolation and Drying

  • Collect and dry the crystals as described in Protocol 1.

Visualizing the Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_outcome Outcome & Analysis Start Crude this compound SolventScreen Solvent Screening Start->SolventScreen Test solubility Dissolution Dissolve in Minimum Hot Solvent SolventScreen->Dissolution Select optimal solvent HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Drying Dry Crystals Filtration->Drying PureCrystals Pure Crystalline Product Drying->PureCrystals Analysis Purity & Yield Analysis PureCrystals->Analysis

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield Start Experiment Start Problem Crystallization Issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Evaporate Evaporate Solvent NoCrystals->Evaporate AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent ScratchOrSeed Scratch/Seed NoCrystals->ScratchOrSeed ChangeSolvent Change Solvent OilingOut->ChangeSolvent MoreSolvent Use More Solvent OilingOut->MoreSolvent SlowCooling Slower Cooling OilingOut->SlowCooling MinSolvent Minimize Hot Solvent LowYield->MinSolvent ThoroughCool Ensure Thorough Cooling LowYield->ThoroughCool PreheatFunnel Preheat Funnel LowYield->PreheatFunnel Evaporate->Problem Re-evaluate AddAntiSolvent->Problem Re-evaluate ScratchOrSeed->Problem Re-evaluate ChangeSolvent->Problem Re-evaluate MoreSolvent->Problem Re-evaluate SlowCooling->Problem Re-evaluate MinSolvent->Problem Re-evaluate ThoroughCool->Problem Re-evaluate PreheatFunnel->Problem Re-evaluate

Caption: A decision-making diagram for troubleshooting common crystallization issues.

References

Resolving peak overlap in NMR spectrum of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Resolving Peak Overlap in NMR Spectra

Guide For: 3-(3-Methylisoxazol-5-yl)propan-1-ol and Structurally Similar Molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of complex organic molecules. A frequent challenge is severe signal overlap in the ¹H NMR spectra, particularly for molecules with flexible aliphatic chains like this compound. This guide offers a structured, multi-level approach to resolving these issues to obtain high-quality, interpretable data for confident structural elucidation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant peak overlap in the aliphatic region (approx. 1.5-4.0 ppm). What are the first steps to resolve this?

A1: Initial Troubleshooting: Simple Experimental Adjustments

Peak overlap in flexible molecules often occurs because different methylene (-CH₂) groups exist in very similar electronic environments, leading to nearly identical chemical shifts.[1] Before proceeding to more complex and time-consuming 2D NMR experiments, simple modifications to the sample preparation and acquisition parameters can often improve spectral dispersion.

Core Insight: The chemical shift of a proton is highly sensitive to its immediate environment.[2] By altering the conditions, you can induce small changes in the environment that may be sufficient to separate the overlapping signals.

Recommended Actions:

  • Change the NMR Solvent: This is the most effective initial step. Switching from a standard non-polar solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ or pyridine-d₅ can resolve peak overlap.[3][4] Aromatic solvents induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy (the "ring current effect"), which can break the chemical shift equivalence of your aliphatic protons.[5][6] Polar solvents like methanol-d₄ or DMSO-d₆ can also be effective, particularly by altering hydrogen-bonding interactions with the molecule's hydroxyl group.[5]

  • Adjust Sample Concentration: High sample concentrations can lead to intermolecular interactions and peak broadening, which exacerbates overlap. Try acquiring a spectrum on a more dilute sample to see if resolution improves.

  • Check Shimming and Spectrometer Performance: Ensure the spectrometer is properly shimmed. Poor shimming leads to broad, distorted peaks that are more likely to overlap.

Q2: I tried changing the solvent, and it helped slightly, but two of my methylene multiplets are still overlapping. What is the next logical step?

A2: Intermediate Troubleshooting: Variable Temperature (VT) NMR

If solvent changes are insufficient, the next step is to investigate the effect of temperature. Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially when the molecule's conformation affects chemical shifts.[7][8]

Core Insight: For a flexible molecule like this compound, multiple conformations (rotamers) exist in solution and are rapidly interconverting at room temperature. The observed NMR spectrum is an average of all these conformations. Changing the temperature alters the relative populations of these conformers and the rate of their exchange.[7][9] This change in the weighted average can shift proton resonances, often to different extents, thereby improving resolution.[10][11]

Recommended Actions:

  • High-Temperature Acquisition: Increasing the temperature (e.g., to 50-80 °C) can sometimes simplify spectra by causing conformational exchange to become even faster on the NMR timescale, leading to sharper, averaged signals.[8]

  • Low-Temperature Acquisition: Decreasing the temperature (e.g., to 0 °C or lower) slows down conformational exchange. If the exchange is slowed sufficiently, you may be able to "freeze out" individual conformers, each with its own distinct set of peaks, though this can also complicate the spectrum. More commonly, the subtle population shifts at lower temperatures are enough to move overlapping peaks apart.[9]

Practical Consideration: Always ensure your chosen temperature is well within the boiling and freezing points of your solvent to avoid damaging the NMR probe.[8]

Q3: I still can't unambiguously assign my protons. Are there more advanced NMR techniques I can use?

A3: Advanced Analysis: Two-Dimensional (2D) NMR Spectroscopy

When simple methods fail, 2D NMR is the definitive tool for resolving overlap and elucidating complex structures.[12][13] Instead of viewing signals on a single frequency axis, 2D NMR spreads the information across two frequency dimensions, providing a much clearer view of the molecular structure by revealing correlations between nuclei.[12][14]

Core Insight: 2D NMR resolves overlap by correlating signals through chemical bonds (J-coupling). Even if two proton signals overlap in the 1D spectrum, they can often be resolved in the second dimension based on the other nuclei they are coupled to.[15]

Primary 2D NMR Experiments for This Problem:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][16] It is the ideal experiment for tracing the connectivity of the propanol chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[17][18][19] Since ¹³C spectra are much more dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals by spreading them out according to their attached carbon's chemical shift.[15][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates protons and carbons over longer ranges (typically two or three bonds).[17][18][19] It is crucial for connecting different fragments of the molecule, such as linking the propanol chain to the isoxazole ring.[20]

Experimental Protocols & Data Interpretation

Predicted Chemical Shifts

Understanding where to expect signals is the first step. The table below provides predicted ¹H and ¹³C NMR chemical shifts for this compound. The key area of expected overlap is between H-1 and H-2.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
1-CH₂-OH~3.7 - 3.9~59 - 62Triplet (t)
2-CH₂-~2.0 - 2.2~28 - 31Quintet (quin)
3-CH₂-Ar~2.9 - 3.1~22 - 25Triplet (t)
4Isoxazole C-~168 - 171-
5Isoxazole CH~6.1 - 6.3~100 - 103Singlet (s)
6Isoxazole C-~159 - 162-
7-CH₃~2.2 - 2.4~10 - 12Singlet (s)
OH-OHVariable-Broad Singlet

Note: Predictions are based on standard chemical shift increments and may vary based on solvent and concentration.

Protocol 1: Acquiring a 2D COSY Spectrum
  • Sample Prep: Prepare a moderately concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • Spectrometer Setup: Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Acquisition: Acquire the data. A standard COSY experiment is relatively fast and can often be completed in 15-30 minutes with good signal-to-noise.

  • Processing & Interpretation:

    • Process the data using the appropriate commands (e.g., xfb on Bruker systems).

    • The 1D proton spectrum appears along both the horizontal and vertical axes (the diagonal).

    • Off-diagonal peaks, known as "cross-peaks," indicate that the two protons on the diagonal at that coordinate are J-coupled.[14]

    • Action: Start with an unambiguous peak, like the H-1 triplet (~3.8 ppm). Find its cross-peak, which will align with the H-2 multiplet. Then, from the H-2 position on the diagonal, find its other cross-peak, which will identify the H-3 triplet. This allows you to "walk" down the aliphatic chain and assign each proton, even if H-2 and H-3 overlap in the 1D spectrum.

Protocol 2: Acquiring HSQC and HMBC Spectra
  • Sample Prep: The same sample used for the COSY experiment is suitable.

  • Spectrometer Setup: Load standard pulse programs for HSQC (e.g., hsqcedetgpsisp2.3) and HMBC (e.g., hmbcgplpndqf).

  • Acquisition: These experiments are less sensitive than proton-only experiments and may require longer acquisition times (1-4 hours) depending on sample concentration.

  • Processing & Interpretation:

    • HSQC: The spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak indicates a direct, one-bond connection between a proton and a carbon.[20][21] This is the most reliable way to resolve overlapping proton signals, as their corresponding carbons are likely to be well-resolved.[15] For example, the overlapping H-2 and H-7 signals will be clearly separated in the HSQC spectrum because they are attached to carbons with very different chemical shifts (~30 ppm vs. ~11 ppm).

    • HMBC: This spectrum also shows ¹H-¹³C correlations but through two or three bonds.[20][21] This is invaluable for confirming the overall structure. For example, you should see a cross-peak between the H-3 protons (~3.0 ppm) and the isoxazole carbon C-4 (~170 ppm), confirming the attachment of the propanol chain to the ring.

Visual Workflow and Logic Diagrams

To aid in decision-making, the following diagrams illustrate the troubleshooting workflow and the logic behind key 2D NMR experiments.

TroubleshootingWorkflow cluster_start Initial Analysis cluster_basic Basic Troubleshooting cluster_advanced Advanced 2D NMR Start Acquire 1D ¹H NMR Spectrum CheckOverlap Is there significant peak overlap? Start->CheckOverlap Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) CheckOverlap->Solvent Yes End Structure Elucidated CheckOverlap->End No Temp Run Variable Temperature (VT) NMR Solvent->Temp CheckAgain Is overlap resolved? Temp->CheckAgain TwoD Perform 2D NMR (COSY, HSQC, HMBC) CheckAgain->TwoD No CheckAgain->End Yes Assign Assign Structure using Correlation Data TwoD->Assign Assign->End

Caption: Decision workflow for resolving NMR peak overlap.

COSY_Logic cluster_info COSY Experiment H1 H-1 (~3.8 ppm) H2 H-2 (~2.1 ppm) H1->H2 J-coupling (Cross-Peak) H3 H-3 (~3.0 ppm) H2->H3 J-coupling (Cross-Peak) info Reveals ³J(H,H) correlations, allowing you to 'walk' along the spin system.

Caption: Logic of a COSY experiment for tracing proton connectivity.

HSQC_HMBC_Logic cluster_protons ¹H Signals (Overlapping Region) cluster_carbons ¹³C Signals (Resolved) H3 H-3 (~3.0 ppm) C3 C-3 (~24 ppm) H3->C3 HSQC (1-bond) C4 C-4 (~170 ppm) H3->C4 HMBC (2-bond) H7 H-7 (~2.3 ppm) H7->C4 HMBC (3-bond) C7 C-7 (~11 ppm) H7->C7 HSQC (1-bond)

References

Enhancing solubility of 3-(3-Methylisoxazol-5-yl)propan-1-ol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for Biological Assays

Compound Spotlight: 3-(3-Methylisoxazol-5-yl)propan-1-ol

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds that exhibit challenging solubility profiles in aqueous solutions, with a specific focus on This compound . The successful execution of any biological assay, from enzymatic activity screens to cell-based viability studies, is fundamentally dependent on the accurate and reproducible delivery of the test compound to the biological system.[1] Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated potency, high variability, and misleading structure-activity relationship (SAR) data.[2]

This document provides a comprehensive, experience-driven framework for systematically addressing and overcoming solubility issues. We will move beyond simple solvent suggestions to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental context.

Physicochemical Profile: this compound

Understanding the inherent properties of your compound is the first step in developing a robust solubilization strategy.[3]

PropertyValueImplication for Solubility
Molecular Formula C₇H₁₁NO₂[4]Small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 141.17 g/mol [4]Low molecular weight is generally favorable for solubility.
XLogP3 0.7[4]This value suggests moderate lipophilicity. While not extremely hydrophobic, it indicates that aqueous solubility may be limited and may benefit from co-solvents.
Appearance Liquid[5]As a liquid, it avoids the initial energy barrier required to break up a solid crystal lattice, which can be an advantage.
Hydrogen Bond Donors 1[4]The hydroxyl (-OH) group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3[4]The nitrogen and oxygen atoms in the isoxazole ring and the hydroxyl oxygen can accept hydrogen bonds.

The isoxazole ring itself is a common motif in pharmacologically active compounds.[6][7] While the propanol side chain adds some polarity, the overall structure is not highly polar, consistent with its predicted XLogP3 value. This profile suggests that while the compound is not intractable, it will likely require a solubilization strategy beyond simple dissolution in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO to make a stock, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and what can I do?

This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.[8]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: You may be exceeding the compound's solubility limit in the final assay buffer. Try working with a lower final concentration.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute that into your aqueous buffer. This gradual reduction in solvent strength can help keep the compound in solution.[9]

  • Vigorous Mixing: Add the DMSO stock to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This rapid dispersion prevents localized high concentrations of the compound from forming and precipitating.[8]

  • Increase Final DMSO Concentration: While keeping it as low as possible, you might need a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%). Always determine the maximum DMSO tolerance for your specific assay and cell line beforehand.[10]

Q2: What is the best starting solvent for making a stock solution?

For most non-polar to moderately polar compounds like this one, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent due to its excellent solvating power for a wide range of molecules.[10]

  • Recommendation: Prepare a high-concentration stock solution, for example, 10 mM, in 100% anhydrous, cell-culture grade DMSO.[1] Store this stock in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

If DMSO interferes with your assay, other options include Ethanol or N,N-Dimethylformamide (DMF). However, these are often more toxic to cells than DMSO.[11]

Q3: How do I know what the maximum safe concentration of a solvent is for my cell-based assay?

You must determine this empirically for each cell line and assay duration. This is done by running a vehicle control experiment .

  • Protocol: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium, covering a range from high (e.g., 2%) to low (e.g., 0.01%).[1] Culture your cells in these media for the same duration as your planned experiment and measure cell viability (e.g., using an MTT or PrestoBlue™ assay). The highest concentration of solvent that does not significantly impact cell viability is your maximum allowable concentration. Typically, researchers aim for a final DMSO concentration of ≤0.5%, with ≤0.1% being ideal for sensitive cell lines.[11][12]

Q4: I've tried everything and my compound still isn't soluble enough. What are my options?

For highly challenging compounds, more advanced formulation strategies are required. One of the most effective and widely used methods in both research and pharmaceutical development is complexation with cyclodextrins .[13]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[15][16]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and low toxicity.[15]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubilization Workflow

This guide provides a logical flow for tackling solubility issues, from initial stock preparation to final working solution.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Troubleshooting A Weigh Compound B Select Solvent (Start with 100% DMSO) A->B C Dissolve at High Concentration (e.g., 10-50 mM) B->C D Assist Dissolution (Vortex, Sonicate, Gentle Warming 37°C) C->D E Visually Inspect for Clarity D->E F Prepare Final Aqueous Buffer E->F If Clear Stock G Add Stock to Buffer Dropwise with Vigorous Mixing H Visually Inspect for Precipitation I Precipitation Observed? H->I J Success! Proceed with Assay (Include Vehicle Control) I->J No K Optimize Dilution: - Lower Final Concentration - Use Intermediate Dilution Step - Increase Mixing Energy I->K Yes K->G Re-attempt Dilution L Consider Advanced Formulation: - Use Cyclodextrins (HP-β-CD) - Adjust Buffer pH (if compound is ionizable) K->L If Still Precipitates

Caption: A decision-making workflow for compound solubilization.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a reliable stock solution.[3][17][18]

Materials:

  • This compound (MW: 141.17 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 141.17 g/mol * 1000 = 1.41 mg

  • Weighing: Accurately weigh out 1.41 mg of the compound into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.[10]

  • Assisted Dissolution (if necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[1][19] Caution: Ensure your compound is stable to heat before warming.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.[9]

Protocol 2: Utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol is for cases where standard co-solvents are insufficient or interfere with the assay.[13][15]

Objective: To prepare a stock solution of the compound complexed with HP-β-CD in an aqueous buffer.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. This will be your solubilization vehicle.

  • Add Compound: While stirring the HP-β-CD solution, add your compound (either neat if it's a liquid, or as a concentrated DMSO stock) to achieve the desired final concentration.

  • Equilibrate: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight if possible. This allows time for the inclusion complex to form.

  • Clarify (Optional): If any undissolved compound remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and use the clear supernatant. The concentration in the supernatant can be determined analytically (e.g., by HPLC-UV) if a precise value is needed.

  • Use in Assay: This aqueous, complexed stock solution can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References

Technical Support Center: Minimizing Side Reactions in the Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during their experiments. The following question-and-answer format directly addresses specific issues to help you optimize your synthetic protocols.

Section 1: 1,3-Dipolar Cycloaddition Reactions - The Nitrile Oxide Pathway

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for constructing the isoxazole ring.[1] However, the instability of the nitrile oxide intermediate can lead to several side reactions.

FAQ 1: My reaction yield is low, and I've isolated a significant amount of a furoxan byproduct. What is happening and how can I prevent it?

Answer:

The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a classic side reaction in isoxazole synthesis via the nitrile oxide pathway. This occurs due to the dimerization of the highly reactive nitrile oxide intermediate, which can compete with the desired cycloaddition with your alkyne.[2][3][4][5] The rate of this dimerization is often faster for aliphatic nitrile oxides compared to aromatic ones.[6]

Root Cause Analysis:

The core issue is the concentration of free nitrile oxide in the reaction mixture. If the nitrile oxide is generated faster than it can be trapped by the alkyne, it will react with itself.

Troubleshooting & Optimization Protocol:

To minimize furoxan formation, the concentration of the free nitrile oxide must be kept low throughout the reaction. This can be achieved by generating it in situ in the presence of the alkyne.

Recommended Protocol: In Situ Generation of Nitrile Oxides from Aldoximes

This protocol is adapted from methodologies employing hypervalent iodine reagents, which facilitate the rapid and mild conversion of aldoximes to nitrile oxides.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: To this solution, add a solution of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂) or [hydroxy(tosyloxy)iodo]benzene (HTIB), portion-wise or via syringe pump over a period of 1-2 hours at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, the reaction can be quenched, and the product isolated using standard purification techniques like column chromatography.

Visualization: Workflow for Minimizing Nitrile Oxide Dimerization

workflow cluster_prep Reaction Preparation cluster_reaction In Situ Generation & Cycloaddition cluster_monitoring Process Control cluster_workup Product Isolation cluster_side_reaction Side Reaction to Minimize P1 Dissolve Alkyne (1.0 eq) and Aldoxime (1.1 eq) in solvent R1 Slowly add Hypervalent Iodine Reagent (e.g., HTIB) P1->R1 R2 Nitrile Oxide forms and is immediately trapped by the alkyne R1->R2 Rapid Reaction M1 Monitor by TLC/LC-MS R2->M1 S1 Nitrile Oxide Dimerization R2->S1 Competing Pathway (Minimized) W1 Quench Reaction M1->W1 Upon Completion W2 Purify by Column Chromatography W1->W2

Caption: Workflow for minimizing nitrile oxide dimerization.

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures, such as 3,5-disubstituted versus 3,4-disubstituted isoxazoles, is a common challenge.[9][10] Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the alkyne and the nitrile oxide.

Controlling Regioselectivity:

Several factors can be adjusted to favor the formation of one regioisomer over the other:

FactorInfluence on RegioselectivityExample
Catalyst Certain metal catalysts can direct the cycloaddition to a specific regioisomer. Copper(I) catalysts are commonly used to promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[11] Ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[12]
Solvent The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regiochemical outcome.[9]
Temperature & pH In some systems, adjusting the temperature and pH can be key factors in determining regioselectivity.[11]
Mechanochemistry Ball-milling has been reported to enhance both yields and regioselectivity in some cases.[12]

Recommended Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure is highly reliable for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes.[11]

  • Reaction Setup: Combine the terminal alkyne (1.0 eq), an aldoxime (1.1 eq), and a copper(I) source (e.g., CuI, 1-5 mol%) in a suitable solvent mixture such as t-BuOH/H₂O.

  • Base Addition: Add a mild base, such as sodium ascorbate or triethylamine, to facilitate the in situ generation of the nitrile oxide.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification: After completion, the product can be extracted and purified by standard methods.

Section 2: Condensation Reactions - The 1,3-Dicarbonyl and α,β-Unsaturated Carbonyl Pathways

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls provides another major route to isoxazoles.[13][14] However, these methods can also be plagued by side reactions.

FAQ 3: I am trying to synthesize an isoxazole from an α,β-unsaturated ketone, but I am getting a mixture of products, including what appears to be a Michael addition adduct. How can I favor the desired cyclization?

Answer:

When reacting hydroxylamine with α,β-unsaturated ketones (chalcones), there is a competition between two nucleophilic attack pathways: a 1,2-addition to the carbonyl carbon, which leads to the isoxazole, and a 1,4-conjugate (Michael) addition to the β-carbon.[15][16]

Root Cause and Mitigation:

The reaction pathway is highly dependent on the reaction conditions. The formation of the desired isoxazole generally proceeds through the formation of an oxime intermediate followed by intramolecular cyclization.[17][18]

Troubleshooting & Optimization Protocol:

  • Base Selection: The choice of base is critical. A strong base like KOH or NaOH in an alcoholic solvent at reflux generally favors the cyclization to the isoxazole.[19]

  • Solvent System: Using ethanol or a similar protic solvent is common for this transformation.[20][21] Some methods have also found success using aqueous media, which can be environmentally benign and offer high yields.[22]

  • Temperature: Refluxing the reaction mixture is often necessary to drive the cyclization to completion.[19]

Recommended Protocol: Synthesis of Isoxazoles from Chalcones

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[19]

  • Base Addition: Add an aqueous solution of a strong base like KOH (40%) to the mixture.[19]

  • Reaction Conditions: Reflux the reaction mixture for several hours (typically 5-12 hours), monitoring by TLC.[19][20]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with an acid (e.g., acetic acid or dilute HCl). The precipitated product can then be filtered and purified by recrystallization or column chromatography.[20]

FAQ 4: My reaction of a 1,3-diketone with hydroxylamine is giving me a mixture of regioisomers. How can I control the outcome?

Answer:

The condensation of unsymmetrical 1,3-diketones with hydroxylamine is notorious for producing a mixture of regioisomeric isoxazoles.[9] This is because either of the two carbonyl groups can undergo the initial condensation with the amino group of hydroxylamine.

Controlling Regioselectivity in 1,3-Diketone Condensations:

Achieving regiocontrol often requires modifying the substrate or carefully selecting the reaction conditions.

  • Substrate Modification: One effective strategy is to use a β-enamino diketone, which has been shown to allow for better control of regioselectivity due to its modified 1,3-dielectrophilic system.[9][10]

  • Reaction Conditions: The regiochemical outcome can be influenced by the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid such as BF₃.[9]

Visualization: Decision Tree for Troubleshooting Isoxazole Synthesis

troubleshooting Start Low Yield or Side Products in Isoxazole Synthesis Q1 Which synthetic route are you using? Start->Q1 Route1 1,3-Dipolar Cycloaddition (Nitrile Oxide) Q1->Route1 Nitrile Oxide Route2 Condensation (Diketone/Chalcone) Q1->Route2 Condensation Q2 What is the main side product? Route1->Q2 Q3 What is the main issue? Route2->Q3 Furoxan Furoxan (Dimerization) Q2->Furoxan Furoxan Regioisomers1 Regioisomers Q2->Regioisomers1 Regioisomers Sol1 Generate Nitrile Oxide in situ. Use slow addition of oxidant (e.g., HTIB). Furoxan->Sol1 Sol2 Use a catalyst (e.g., Cu(I) for 3,5-isomer). Optimize solvent and temperature. Regioisomers1->Sol2 Michael Michael Addition Side Product Q3->Michael Michael Adduct Regioisomers2 Regioisomers Q3->Regioisomers2 Regioisomers Sol3 Adjust base and temperature. Use strong base (KOH) at reflux to favor cyclization. Michael->Sol3 Sol4 Modify substrate (e.g., use β-enamino diketone). Screen solvents and Lewis acids. Regioisomers2->Sol4

Caption: Decision tree for troubleshooting isoxazole synthesis.

References

Technical Support Center: Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol. This document is intended for researchers, chemists, and drug development professionals who are scaling up this synthesis. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow.

Synthetic Overview

The most reliable and common method for synthesizing the isoxazole core of the target molecule is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4][5][6] The overall synthesis of this compound can be efficiently achieved by reacting pent-4-yn-1-ol with a nitrile oxide generated in situ from acetaldoxime.

This approach offers high regioselectivity, leading predominantly to the desired 3,5-disubstituted isoxazole isomer.[5][7]

Synthetic_Workflow A Acetaldoxime (Nitrile Oxide Precursor) C In situ Nitrile Oxide Generation (e.g., NCS, Base) A->C B Pent-4-yn-1-ol (Alkyne) D [3+2] Cycloaddition B->D C->D Reacts with E This compound (Final Product) D->E Forms

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A: The most critical step is the in situ generation of the nitrile oxide from acetaldoxime and its immediate reaction with pent-4-yn-1-ol. Nitrile oxides are unstable and prone to dimerization to form furoxans, which is the primary competing side reaction.[7] To maximize the yield of the desired isoxazole, the nitrile oxide must be trapped by the alkyne as it is formed. This is typically achieved by the slow addition of an oxidant (like N-Chlorosuccinimide, NCS) to a mixture of the aldoxime and the alkyne.

Q2: Are there any significant safety concerns with the reagents? A: Yes. Hydroxylamine and its salts, which may be used to prepare the starting acetaldoxime, are toxic and can be unstable. N-Chlorosuccinimide (NCS) is a strong oxidant and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Q3: How can I confirm the final product's identity and purity? A: The identity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. Expect to see a characteristic singlet for the isoxazole ring proton, as well as signals corresponding to the methyl and propanol side chains.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (141.17 g/mol ).[8]

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product and can help in optimizing the purification protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem Category Question & Recommended Solution
Low or No Product Formation Q: My reaction shows no conversion to the product on TLC. What went wrong? A: 1. Check Reagent Quality: Ensure your acetaldoxime is pure and your NCS is active. Old or improperly stored NCS can lose its oxidizing power. 2. Base Incompatibility: The choice of base is crucial. A weak base like triethylamine (Et₃N) or sodium bicarbonate is often used. Stronger bases can lead to decomposition of the starting materials or side products. 3. Incorrect Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the alkyne (pent-4-yn-1-ol) can help to efficiently trap the nitrile oxide and prevent its dimerization.[7]
Significant Side Product Formation Q: My TLC plate shows a major byproduct spot in addition to my product. What is it and how can I avoid it? A: The most likely byproduct is a furoxan, resulting from the dimerization of two nitrile oxide molecules.[7] Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. Add the oxidant (e.g., a solution of NCS in DMF) slowly (dropwise) to the reaction mixture containing both the acetaldoxime and the pent-4-yn-1-ol over several hours. This favors the intermolecular cycloaddition over dimerization.
Reaction Stalls Q: The reaction starts well but stops before all the starting material is consumed. Why? A: 1. Insufficient Oxidant: The NCS may have been consumed or degraded. Try adding another portion of NCS to see if the reaction restarts. 2. Temperature Too Low: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, although this can sometimes increase side product formation.[7] Monitor by TLC to find the optimal balance.
Purification Difficulties Q: I'm having trouble purifying the final alcohol by column chromatography. It's streaking badly. A: The hydroxyl group in the product makes it quite polar, which can lead to poor behavior on silica gel.[9] Solutions:Solvent System: Use a more polar eluent system. Start with a mixture like 50% ethyl acetate in hexanes and gradually increase the polarity. Adding a small amount (0.5-1%) of triethylamine to the eluent can help to deactivate the acidic silica gel and reduce tailing. • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or C18 reverse-phase silica, which may provide better separation.[10] • Workup Procedure: Ensure the crude product is thoroughly dry and free of any inorganic salts from the workup, as these can interfere with chromatography.

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Caption: Decision tree for common troubleshooting scenarios.

Detailed Experimental Protocol

This protocol is adapted from established procedures for 1,3-dipolar cycloadditions to form isoxazoles.[4][5][7]

Materials & Reagents

ReagentMW ( g/mol )AmountMoles
Pent-4-yn-1-ol84.121.0 g11.89 mmol
Acetaldoxime59.070.77 g13.08 mmol
N-Chlorosuccinimide (NCS)133.531.75 g13.08 mmol
Triethylamine (Et₃N)101.191.5 mL10.78 mmol
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-100 mL-
Saturated aq. NaCl-50 mL-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-yn-1-ol (1.0 g, 11.89 mmol) and acetaldoxime (0.77 g, 13.08 mmol). Dissolve the mixture in 10 mL of DMF.

  • Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (1.75 g, 13.08 mmol) in 10 mL of DMF.

  • Reaction: To the stirred solution of the alkyne and aldoxime, add triethylamine (1.5 mL). Begin the slow, dropwise addition of the NCS/DMF solution using a syringe pump or dropping funnel over a period of 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).

  • Workup: Once the reaction is complete (disappearance of the limiting reagent), pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated aqueous NaCl (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield this compound as a liquid.[11]

References

Validation & Comparative

A Comparative Guide to Isoxazole Analogues in Bioassays: Evaluating the Landscape in the Absence of Data for 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Senior Application Scientist Commentary: In the realm of drug discovery, the isoxazole scaffold represents a privileged five-membered heterocyclic ring, consistently appearing in a multitude of biologically active compounds.[1][2] Its versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide was initially intended to focus on the bioactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol. However, a comprehensive literature search revealed a conspicuous absence of published bioassay data for this specific molecule. While its chemical properties are documented[1], its biological profile remains unexplored in the public domain.

This reality is not uncommon in early-stage drug discovery, where many synthesized compounds are yet to be biologically characterized. Therefore, this guide has been adapted to provide a broader, yet equally valuable, comparative analysis of structurally related 3,5-disubstituted isoxazole analogues for which robust bioassay data exists. By examining the structure-activity relationships (SAR) of these related compounds, we can infer potential areas of interest and guide future research for molecules like this compound.

The Isoxazole Core: A Foundation for Diverse Bioactivity

The isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework that is conducive to interactions with various biological targets. The substitution pattern on this ring is critical in defining the compound's pharmacological profile. This guide will delve into representative studies that highlight how modifications at the 3- and 5-positions of the isoxazole ring influence bioactivity in different therapeutic areas.

Case Study 1: Trisubstituted Isoxazoles as Allosteric Ligands for RORγt

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a key therapeutic target for autoimmune diseases. A study on trisubstituted isoxazoles provides valuable insights into the SAR of this class of compounds as RORγt ligands.[4]

Structure-Activity Relationship (SAR) Insights

The potency of these isoxazole analogues is significantly influenced by the nature of the substituents at the C-3, C-4, and C-5 positions. Key findings from the study include:

  • C-5 Position: The presence of a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position was found to significantly enhance potency. This is attributed to the formation of an additional polar interaction with the backbone carbonyls of Leu353 and Lys354 residues in the RORγt ligand-binding domain.[4]

  • C-4 Position: An amine linker at the C-4 position was generally preferred for higher potency over more rigid linkers.[4]

  • C-3 Position: A 2,6-disubstituted phenyl ring at the C-3 position was determined to be an optimal feature for activity.[4]

The following diagram illustrates the key pharmacophore features for RORγt inhibition.

SAR_RORgt cluster_isoxazole Isoxazole Core isoxazole Isoxazole Ring C3_sub C-3 Position (2,6-disubstituted phenyl optimal) isoxazole->C3_sub Substitution C4_sub C-4 Position (Amine linker preferred) isoxazole->C4_sub Substitution C5_sub C-5 Position (H-bond donating N-heterocycle enhances potency) isoxazole->C5_sub Substitution RORgt RORγt Ligand Binding Domain C3_sub->RORgt Binding Pocket Interaction C4_sub->RORgt Orientational Anchor C5_sub->RORgt H-bond interaction with Leu353/Lys354

Caption: Key pharmacophore features of trisubstituted isoxazoles for RORγt inhibition.

Comparative Bioassay Data

The following table summarizes the in vitro activity of selected isoxazole analogues from the study, highlighting the impact of substitutions at the C-5 position.

CompoundC-5 SubstituentIC50 (nM) in TR-FRET Assay
Analogue 1 3-pyrrole31 ± 2
Analogue 2 2-pyrrole140 ± 10
Analogue 3 Pyrazole110 ± 10

Data extracted from Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[4]

Case Study 2: 3-Substituted 5-Methylthio-isoxazoles with Anthelmintic Activity

Another area where isoxazole derivatives have shown promise is in the development of anthelmintic agents. A study investigating 3-substituted 5-methylthio-isoxazoles demonstrated activity against various parasitic worms.[5]

SAR Insights

In this series, the nature of the substituent at the C-3 position played a crucial role in determining the anthelmintic efficacy. The study tested a range of substituents, including substituted phenyl and heterocyclic rings.

In Vitro and In Vivo Bioassay Results

Several compounds from this series exhibited notable activity in both in vitro and in vivo assays against parasites like Ancylostoma ceylanicum and Nippostrongylus dubius.[5] The study highlights that even subtle changes to the C-3 substituent can significantly impact biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the types of bioassays discussed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is commonly used to study the interaction of nuclear receptors with their ligands and coactivators.

Principle: The assay measures the proximity of a donor fluorophore (e.g., europium cryptate-labeled antibody) bound to the receptor and an acceptor fluorophore (e.g., XL665-labeled coactivator peptide) bound to the ligand-bound receptor. Ligand binding induces a conformational change in the receptor, promoting coactivator recruitment and bringing the fluorophores into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer with BSA and KF). Dilute the RORγt ligand-binding domain, the biotinylated coactivator peptide, the europium cryptate-labeled anti-tag antibody, and the XL665-labeled streptavidin to their final concentrations in the assay buffer.

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a low-volume 384-well plate.

  • Reagent Addition: Add the prepared RORγt protein, coactivator peptide, and detection reagents to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 values.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (RORγt, Coactivator, Antibodies) D Add Reagent Mix to Wells A->D B Serially Dilute Test Compounds C Add Compounds to 384-well Plate B->C C->D E Incubate at Room Temperature D->E F Read Plate on TR-FRET Reader E->F G Calculate Fluorescence Ratio (Acceptor/Donor) F->G H Generate Dose-Response Curve and Determine IC50/EC50 G->H

Caption: A generalized workflow for a TR-FRET coactivator recruitment assay.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the comparative analysis of its structural analogues provides a valuable framework for future investigations. The presented case studies on RORγt ligands and anthelmintic agents demonstrate that the 3- and 5-positions of the isoxazole ring are critical determinants of bioactivity.

For researchers interested in evaluating this compound, initial screening in a broad range of bioassays, such as those for anticancer, antimicrobial, or anti-inflammatory activity, would be a logical starting point. The propan-1-ol side chain at the C-5 position introduces a flexible, polar functional group that could engage in hydrogen bonding with various biological targets. Future SAR studies could involve modifying the length of the alkyl chain, altering the position of the hydroxyl group, or replacing it with other functional groups to probe its contribution to bioactivity.

This guide underscores the importance of systematic SAR studies in drug discovery and provides a scientifically grounded starting point for the biological evaluation of novel isoxazole derivatives.

References

A Comparative Guide to the Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3-Methylisoxazol-5-yl)propan-1-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in a variety of biologically active compounds. The presence of a propanol side chain offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of more complex molecules. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific application. The routes are evaluated based on their efficiency, scalability, and the availability of starting materials.

Route 1: Post-Functionalization of a Pre-formed Isoxazole Ring

This strategy focuses on first constructing the 3-methylisoxazole core and subsequently introducing the 3-hydroxypropyl side chain at the 5-position. This approach is advantageous when the core isoxazole structure is readily available or can be synthesized in high yield.

Workflow for Route 1

A 3,5-Dimethylisoxazole B 5-Lithio-3-methylisoxazole A->B n-Butyllithium, THF, -78 °C C Intermediate Adduct B->C Propylene Oxide, -78 °C to rt D This compound C->D Aqueous Workup (NH4Cl) E Propylene Oxide E->C

Caption: Post-functionalization of 3,5-dimethylisoxazole.

Experimental Protocol: Route 1

Step 1: Lithiation of 3,5-Dimethylisoxazole

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-3-methylisoxazole intermediate. The lithiation of 3,5-dimethylisoxazole is known to occur at the C5-methyl group[1][2].

Step 2: Alkylation with Propylene Oxide

  • To the solution of 5-lithio-3-methylisoxazole at -78 °C, add propylene oxide (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Extraction and Purification

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: 1,3-Dipolar Cycloaddition

This approach builds the isoxazole ring from acyclic precursors through a [3+2] cycloaddition reaction. A key advantage of this route is the convergent nature of the synthesis, where the desired side chain is incorporated into one of the starting materials prior to ring formation.

Workflow for Route 2

A Acetaldehyde Oxime B Acetonitrile Oxide (in situ) A->B N-Chlorosuccinimide (NCS), Et3N, CH2Cl2 D This compound B->D 1,3-Dipolar Cycloaddition C Pent-4-yn-1-ol C->D

Caption: Synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Route 2

Step 1: In situ Generation of Acetonitrile Oxide

  • Dissolve acetaldehyde oxime (1.5 eq) in dichloromethane (CH2Cl2).

  • To this solution, add N-chlorosuccinimide (NCS) (1.6 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add triethylamine (Et3N) (2.0 eq) dropwise at 0 °C to generate acetonitrile oxide in situ. The in situ generation of nitrile oxides from oximes is a well-established method[3][4].

Step 2: 1,3-Dipolar Cycloaddition

  • To the solution containing the in situ generated acetonitrile oxide, add pent-4-yn-1-ol (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The regioselectivity of the cycloaddition of nitrile oxides with terminal alkynes is influenced by both electronic and steric factors, often favoring the formation of the 3,5-disubstituted isoxazole[5][6].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comparative Analysis

FeatureRoute 1: Post-FunctionalizationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials 3,5-Dimethylisoxazole, n-Butyllithium, Propylene OxideAcetaldehyde Oxime, N-Chlorosuccinimide, Triethylamine, Pent-4-yn-1-ol
Number of Steps 3 (one-pot feasible)3 (one-pot)
Key Transformation C-H activation/lithiation followed by alkylation1,3-Dipolar cycloaddition
Potential Yield Moderate to GoodGood to High
Scalability Good, but requires cryogenic conditionsGood, milder conditions
Key Advantages Utilizes a simple and readily available isoxazole starting material.Convergent synthesis, avoids handling of organometallic reagents.
Potential Challenges Requires strictly anhydrous conditions and low temperatures (-78 °C). Potential for side reactions if lithiation is not regioselective.Regioselectivity of the cycloaddition may not be exclusive, leading to isomeric byproducts. Acetaldehyde oxime can be volatile.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic organometallic approach that is well-suited for laboratories equipped for handling air- and moisture-sensitive reagents at low temperatures. Its success hinges on the efficient and regioselective lithiation of the starting isoxazole.

Route 2 provides a more convergent and potentially milder alternative, building the desired molecule through a powerful cycloaddition reaction. This route may be preferable for its avoidance of cryogenic conditions and highly reactive organometallic intermediates, although careful control of the cycloaddition regioselectivity is crucial for achieving high purity of the target compound.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the importance of factors such as reagent availability and operational simplicity.

References

A Definitive Guide to the Structural Validation of 3-(3-Methylisoxazol-5-yl)propan-1-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR provides a foundational fingerprint, complex isomers often yield spectra that are open to interpretation. This is particularly true for substituted heterocyclic systems where the precise placement of functional groups dictates the molecule's chemical and biological properties.

This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of 3-(3-Methylisoxazol-5-yl)propan-1-ol. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.

The Analytical Challenge: Distinguishing Isomeric Possibilities

The target molecule, this compound, presents a common challenge: confirming the substitution pattern on the isoxazole ring. An incorrect synthesis or ambiguous reaction mechanism could potentially yield isomers, such as 3-(5-methylisoxazol-3-yl)propan-1-ol. Relying solely on ¹H and ¹³C chemical shifts can be misleading, as the electronic environments in these isomers may be frustratingly similar. Therefore, we must establish unequivocal proof of atomic connectivity.

Our Hypothesis: The Proposed Structure

Our goal is to verify the following structure, for which we have assigned a standard numbering scheme for clarity in our analysis.

Numbered structure of this compound

Before acquiring experimental data, we can predict the expected chemical shifts based on standard values for similar chemical fragments. This creates a hypothesis that our 2D NMR data will either confirm or refute.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
C3-Me~2.3~12s
H4~6.1~102s
C1'~2.8~25t
C2'~1.9~30p
C3'~3.7~61t
OHVariable-s (broad)
C3-~160-
C5-~170-

Note: Predicted values are estimates and may vary based on solvent and concentration.

The 2D NMR Strategy: A Multi-Pronged Approach for Unambiguous Correlation

To solve this structure, we will employ a suite of three complementary 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they build a complete and cross-validated picture of the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the connectivity and spatial arrangement of atoms.[1][2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds (²JHH, ³JHH).[3] Its primary role here is to establish the connectivity of the propanol side chain, confirming the contiguous -CH₂-CH₂-CH₂-OH spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[4][5] It allows us to definitively assign each proton signal to its corresponding carbon, building the C-H fragments of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific problem. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[5][6] We will use HMBC to find the long-range correlations that stitch the molecular fragments together—specifically, connecting the propanol chain and the methyl group to the correct positions on the isoxazole ring.

The logical flow of these experiments ensures a systematic and self-verifying approach to the final structure.

G cluster_prep Phase 1: Preparation cluster_2d Phase 2: 2D NMR Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->Acquire1D COSY Acquire ¹H-¹H COSY Acquire1D->COSY HSQC Acquire ¹H-¹³C HSQC Acquire1D->HSQC HMBC Acquire ¹H-¹³C HMBC Acquire1D->HMBC InterpretCOSY Identify Spin Systems (Propanol Chain) COSY->InterpretCOSY InterpretHSQC Assign C-H Pairs HSQC->InterpretHSQC InterpretHMBC Establish Long-Range Connectivity HMBC->InterpretHMBC Structure Assemble Fragments & Confirm Final Structure InterpretCOSY->Structure InterpretHSQC->Structure InterpretHMBC->Structure

References

A Researcher's Guide to the Analytical Cross-Referencing of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, practical framework for the analytical characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS: 105658-49-9), a compound of interest in medicinal chemistry. In the absence of a comprehensive public repository of experimental spectral data for this specific molecule, we will employ a robust, cross-referencing methodology. This involves leveraging predicted analytical data and comparing it with established literature values for structurally analogous compounds. This approach not only validates the identity of the synthesized compound but also deepens our understanding of its chemical properties.

Introduction to this compound

This compound is a heterocyclic compound featuring a 3-methylisoxazole ring linked to a propan-1-ol side chain. Its molecular formula is C₇H₁₁NO₂ with a molecular weight of approximately 141.17 g/mol [1][2]. The isoxazole moiety is a well-regarded pharmacophore present in several approved drugs, imparting a range of biological activities[3]. The propanol chain offers a site for further chemical modification, making this a versatile building block in synthetic chemistry.

Chemical Structure and Numbering

Caption: Chemical structure of this compound.

The Imperative of Analytical Cross-Referencing

In the absence of a dedicated, peer-reviewed spectral database for our target compound, a multi-faceted analytical approach is not just recommended, but essential. We will generate predicted spectral data and critically compare these with experimentally-derived data from two key structural analogues: n-propanol and 3,5-disubstituted isoxazoles . This comparative analysis allows us to dissect the contributions of each structural fragment to the overall spectral fingerprint.

G cluster_0 Target Compound cluster_1 Analytical Techniques cluster_2 Reference Data Target This compound NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR IR Infrared (IR) Spectroscopy Target->IR MS Mass Spectrometry (MS) Target->MS Predicted Predicted Spectra (Computational) NMR->Predicted Literature Literature Data (Analogous Compounds) NMR->Literature IR->Predicted IR->Literature MS->Predicted MS->Literature Predicted->Literature Cross-Reference

Caption: Workflow for analytical cross-referencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is the cornerstone of structural elucidation. We will predict the ¹H and ¹³C NMR spectra for our target compound and compare these with the known spectra of n-propanol and various isoxazole derivatives.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-CH₃ (isoxazole)~2.2Singlet3H
-CH (isoxazole)~6.0Singlet1H
-CH₂- (adjacent to isoxazole)~2.8Triplet2H
-CH₂- (central)~1.9Multiplet2H
-CH₂- (adjacent to -OH)~3.6Triplet2H
-OHVariableSinglet (broad)1H
Comparative ¹H NMR Data
Compound Proton Experimental Chemical Shift (ppm) Reference
n-Propanol-CH₃~0.9[4][5]
-CH₂- (central)~1.6[4][5]
-CH₂- (adjacent to -OH)~3.6[4][5]
-OHVariable[4]
3,5-Disubstituted IsoxazolesIsoxazole-H₄~6.7-7.3[6][7]

Expert Insights: The predicted chemical shifts for the propanol side chain in our target molecule align well with the experimental data for n-propanol, with slight downfield shifts expected due to the electron-withdrawing nature of the isoxazole ring. The singlet for the isoxazole proton is characteristic of a 3,5-disubstituted isoxazole.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (isoxazole)~12
-CH₂- (adjacent to isoxazole)~25
-CH₂- (central)~30
-CH₂- (adjacent to -OH)~62
C₄ (isoxazole)~100
C₃ (isoxazole)~160
C₅ (isoxazole)~170
Comparative ¹³C NMR Data
Compound Carbon Experimental Chemical Shift (ppm) Reference
n-Propanol-CH₃~10[8]
-CH₂- (central)~26[8]
-CH₂- (adjacent to -OH)~64[8]
3,5-Disubstituted IsoxazolesC₄~97-103[6][9]
C₃~162-164[6]
C₅~166-171[6]

Expert Insights: The predicted ¹³C NMR chemical shifts for the propanol moiety are in close agreement with the experimental values for n-propanol. The isoxazole ring carbons show characteristic downfield shifts, consistent with literature data for this heterocyclic system.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium-Strong
C=N stretch (isoxazole)~1610Medium
C=C stretch (isoxazole)~1580Medium
N-O stretch (isoxazole)~1400Medium
C-O stretch (alcohol)1050-1150Strong
Comparative IR Data
Compound Functional Group Experimental Wavenumber (cm⁻¹) Reference
n-PropanolO-H stretch3200-3600 (broad)[1][10]
C-H stretch2850-2960[10]
C-O stretch1050-1150[10]
Isoxazole DerivativesC=N stretch1605-1613[6][11]
N-O stretch1110-1405[11][12][13]

Expert Insights: The predicted IR spectrum is a composite of the characteristic absorptions of an alcohol and an isoxazole ring. The broad O-H stretch is a definitive indicator of the alcohol functional group. The C=N and N-O stretching frequencies are consistent with those reported for other isoxazole-containing molecules.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment Proposed Neutral Loss
141[M]⁺-
124[M - OH]⁺•OH
112[M - C₂H₅]⁺•C₂H₅
98[M - C₃H₅O]⁺•C₃H₅O
82[C₄H₄NO]⁺C₃H₇O•

Expert Insights: The molecular ion peak at m/z 141 would confirm the molecular weight. Key fragmentation pathways are expected to involve the loss of the hydroxyl group, cleavage of the propanol side chain, and fragmentation of the isoxazole ring. The fragmentation of 3,5-diarylisoxazoles is known to proceed via N-O bond cleavage, and similar pathways can be anticipated here[14].

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted and literature values.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms of similar compounds.

Conclusion

The structural elucidation of novel compounds like this compound in the absence of established reference data necessitates a rigorous and logical cross-referencing approach. By combining predicted spectral data with experimental data from structurally related compounds, researchers can build a compelling and self-validating case for the structure of their target molecule. This guide provides a comprehensive framework for this process, empowering scientists to confidently characterize their synthesized compounds and advance their research and development efforts.

References

Navigating the Bioactive Landscape: A Comparative Analysis of 3- and 5-Substituted Isoxazole Propanols

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationship of isoxazole propanol regioisomers, offering experimental insights for researchers in drug discovery and medicinal chemistry.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the isoxazole ring allows for substitutions at various positions, profoundly influencing the compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of 3- and 5-substituted isoxazole propanols, elucidating how the seemingly subtle change in the position of the propanol side chain can lead to significant differences in efficacy and mechanism of action.

The Criticality of Regioisomeric Placement

The substitution pattern on the isoxazole ring is a key determinant of its interaction with biological targets. The arrangement of substituents at the 3- and 5-positions dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These factors, in turn, govern the binding affinity and selectivity of the compound for specific enzymes or receptors, ultimately shaping its biological response.[3][4] While extensive research has been conducted on various substituted isoxazoles, this guide will focus specifically on the impact of the propanol moiety's placement at either the 3- or 5-position, a critical aspect for rational drug design.

Comparative Biological Activities: A Data-Driven Examination

While direct head-to-head comparative studies on a wide range of biological activities for 3- and 5-substituted isoxazole propanols are not abundantly available in the public domain, we can synthesize findings from various studies on related isoxazole derivatives to draw informed comparisons. The following sections will explore key therapeutic areas where isoxazole derivatives have shown promise and analyze how the substitution pattern influences their activity.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[5][6] Studies on 3,5-disubstituted isoxazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8]

For instance, a series of 3,5-disubstituted isoxazoles linked to tyrosol showed potent anticancer activity against human glioblastoma cells (U87).[7] While this study focused on more complex substituents, it highlights the importance of the 3,5-disubstitution pattern for cytotoxic effects. The propanol group, with its hydroxyl functionality, can potentially engage in hydrogen bonding with target proteins, and its placement at either the 3- or 5-position would orient this interaction differently, likely impacting potency and selectivity.

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundSubstitution PositionTarget Cell LineIC50 (µM)Putative Mechanism of Action
3-(Isoxazol-3-yl)propan-1-ol3MCF-7 (Breast Cancer)15.2Induction of Apoptosis
5-(Isoxazol-5-yl)propan-1-ol5MCF-7 (Breast Cancer)28.7Cell Cycle Arrest at G1/S
3-(Isoxazol-3-yl)propan-1-ol3A549 (Lung Cancer)21.5Disruption of Tubulin Polymerization
5-(Isoxazol-5-yl)propan-1-ol5A549 (Lung Cancer)12.8Inhibition of Tyrosine Kinase

Note: The data in this table is illustrative and intended to represent the type of comparative data that would be generated from experimental studies. It is based on general principles of structure-activity relationships for isoxazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and isoxazole derivatives have been investigated as potential anti-inflammatory agents.[9][10] Their mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. The substitution pattern on the isoxazole ring can influence the selectivity for COX-1 versus COX-2, which is a critical factor in determining the therapeutic window and side-effect profile of an anti-inflammatory drug.

Research on isoxazole derivatives has indicated that the nature and position of substituents can significantly modulate their anti-inflammatory effects.[11][12] For isoxazole propanols, the position of the hydroxyl group could be crucial for interacting with the active site of COX enzymes.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14] The structure-activity relationship studies in this area often point to the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets.

The placement of the propanol side chain at the 3- or 5-position would alter the molecule's polarity and spatial arrangement, potentially leading to differences in cell wall penetration and interaction with intracellular targets in microorganisms.[15][16]

Experimental Methodologies: A Guide to Comparative Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 3- and 5-substituted isoxazole propanols.

Synthesis of 3- and 5-Substituted Isoxazole Propanols

The synthesis of these regioisomers can be achieved through established methods of isoxazole ring formation, followed by the introduction or modification of the propanol side chain. A common route involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

Workflow for Synthesis of Isoxazole Propanol Regioisomers

Synthesis_Workflow cluster_3_substituted Synthesis of 3-Substituted Isoxazole Propanol cluster_5_substituted Synthesis of 5-Substituted Isoxazole Propanol A1 Propargyl Alcohol B1 Protection of Hydroxyl Group A1->B1 D1 [3+2] Cycloaddition B1->D1 C1 Formation of Nitrile Oxide C1->D1 E1 Deprotection D1->E1 F1 3-(Isoxazol-3-yl)propan-1-ol E1->F1 A2 But-3-yn-1-ol B2 Protection of Hydroxyl Group A2->B2 D2 [3+2] Cycloaddition B2->D2 C2 Formation of Nitrile Oxide C2->D2 E2 Deprotection D2->E2 F2 3-(Isoxazol-5-yl)propan-1-ol E2->F2

Caption: General synthetic workflow for 3- and 5-substituted isoxazole propanols.

Step-by-Step Protocol for the Synthesis of 3-(Isoxazol-3-yl)propan-1-ol:

  • Protection of Propargyl Alcohol: React propargyl alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in an appropriate solvent (e.g., dichloromethane) to protect the hydroxyl group.

  • Generation of Nitrile Oxide: Prepare the desired nitrile oxide in situ from the corresponding aldoxime using an oxidizing agent (e.g., sodium hypochlorite).

  • [3+2] Cycloaddition: React the protected propargyl alcohol with the in situ generated nitrile oxide in a suitable solvent to form the 3-substituted isoxazole ring.

  • Deprotection: Remove the protecting group from the hydroxyl function using an appropriate deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group) to yield the final product, 3-(isoxazol-3-yl)propan-1-ol.

  • Purification: Purify the final compound using column chromatography.

A similar protocol can be followed for the synthesis of the 5-substituted regioisomer, starting with but-3-yn-1-ol.

In Vitro Biological Activity Assays

Anticancer Activity - MTT Assay:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3- and 5-substituted isoxazole propanols for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity - COX Inhibition Assay:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer containing a heme cofactor.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a known COX inhibitor (positive control) for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity of COX using a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity - Broth Microdilution Assay:

  • Microorganism Culture: Grow the target bacterial or fungal strains in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data obtained from these assays will provide valuable insights into the structure-activity relationship of 3- and 5-substituted isoxazole propanols.

Logical Relationship of SAR

SAR_Logic A Position of Propanol Side Chain (3- vs. 5-) B Molecular Shape and Steric Hindrance A->B C Electronic Distribution (Electron Density on N and O atoms) A->C D Hydrogen Bonding Potential of Hydroxyl Group A->D E Binding Affinity and Selectivity for Target B->E C->E D->E F Biological Activity (Potency and Efficacy) E->F

Caption: Influence of propanol substitution position on biological activity.

A key aspect to investigate is how the position of the propanol substituent affects the molecule's interaction with its biological target. For example, in a receptor binding scenario, the hydroxyl group of a 3-substituted propanol might form a crucial hydrogen bond with an amino acid residue that is not accessible to the hydroxyl group of the 5-substituted isomer, leading to a significant difference in binding affinity.

Furthermore, the electronic properties of the isoxazole ring are influenced by the position of the substituent. A propanol group at the 3-position may have a different electronic effect on the nitrogen and oxygen atoms of the ring compared to when it is at the 5-position, which can alter non-covalent interactions with the target protein.

Conclusion and Future Directions

The comparative analysis of 3- and 5-substituted isoxazole propanols underscores the profound impact of regioisomeric variation on biological activity. While this guide provides a framework for understanding these differences and methodologies for their investigation, further systematic studies are required to build a comprehensive understanding across a wider range of biological targets.

Future research should focus on:

  • Synthesis and screening of a broader library of 3- and 5-substituted isoxazole propanol derivatives with diverse functionalities on the propanol chain.

  • Computational modeling and docking studies to predict binding modes and rationalize observed SAR.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the isoxazole scaffold, the scientific community can continue to unlock its therapeutic potential and develop novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Antioxidant Capacity of 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for benchmarking the antioxidant potential of the novel compound, 3-(3-Methylisoxazol-5-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth, objective comparison with established antioxidant benchmarks. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Scientific Rationale

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Several studies have highlighted the potential of various isoxazole-containing molecules as potent antioxidants, capable of neutralizing harmful free radicals.[3][4][5] The compound of interest, this compound, possesses a unique structural motif, and this guide outlines a systematic approach to characterizing its antioxidant capacity.

To provide a robust evaluation, the performance of this compound is benchmarked against a panel of well-characterized standard antioxidants:

  • Trolox: A water-soluble analog of vitamin E, widely used as a positive control in many antioxidant assays.

  • Ascorbic Acid (Vitamin C): A natural and potent antioxidant vital for physiological processes.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative.

A multi-assay approach is employed to provide a comprehensive assessment of the compound's antioxidant mechanisms. The selected assays, DPPH, ABTS, and FRAP, are widely recognized and validated methods for evaluating antioxidant capacity.[6]

Experimental Design & Protocols

The following section details the step-by-step methodologies for the key antioxidant assays. The causality behind experimental choices is explained to ensure a thorough understanding of the scientific principles.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Samples: Prepare a stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol. A series of dilutions should be prepared to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction Mixture: Add 10 µL of the test sample or standard to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.

Comparative Data Analysis

The following tables summarize hypothetical, yet plausible, quantitative data for the antioxidant capacity of this compound in comparison to the standard antioxidants.

Table 1: DPPH and ABTS Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound45.8 ± 2.132.5 ± 1.8
Trolox8.2 ± 0.55.1 ± 0.3
Ascorbic Acid4.5 ± 0.33.2 ± 0.2
BHT15.6 ± 1.110.9 ± 0.7

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µM Fe(II) Equivalents)
This compound850 ± 42
Trolox1800 ± 95
Ascorbic Acid2200 ± 110
BHT1250 ± 68

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical reactions.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound & Standards DPPH_Assay DPPH Assay (517 nm) Compound->DPPH_Assay ABTS_Assay ABTS Assay (734 nm) Compound->ABTS_Assay FRAP_Assay FRAP Assay (593 nm) Compound->FRAP_Assay DPPH_sol DPPH Solution DPPH_sol->DPPH_Assay ABTS_sol ABTS•+ Solution ABTS_sol->ABTS_Assay FRAP_reagent FRAP Reagent FRAP_reagent->FRAP_Assay IC50 IC50 Calculation DPPH_Assay->IC50 ABTS_Assay->IC50 FRAP_Value FRAP Value Calculation FRAP_Assay->FRAP_Value Comparison Comparative Analysis IC50->Comparison FRAP_Value->Comparison

Caption: Experimental workflow for antioxidant capacity benchmarking.

Antioxidant_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• Antioxidant_H Antioxidant-H Antioxidant_rad Antioxidant• Antioxidant_H->Antioxidant_rad - H• ABTS_rad ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_rad->ABTS + e- Antioxidant_e Antioxidant Antioxidant_ox Oxidized Antioxidant Antioxidant_e->Antioxidant_ox - e- Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + e- Antioxidant_frap Antioxidant Antioxidant_ox_frap Oxidized Antioxidant Antioxidant_frap->Antioxidant_ox_frap - e-

Caption: Chemical principles of the antioxidant assays.

Discussion and Interpretation

The hypothetical data suggest that this compound exhibits moderate antioxidant activity. Its IC50 values in the DPPH and ABTS assays are higher than those of the potent standards Trolox and Ascorbic Acid, indicating a lower radical scavenging capacity. However, it demonstrates a more comparable, albeit still lower, activity to the synthetic antioxidant BHT.

The FRAP assay results corroborate these findings, showing that this compound has a discernible but less potent ferric reducing ability compared to the benchmarks. The antioxidant activity of isoxazole derivatives is often attributed to the electron-donating or hydrogen-donating ability of substituents on the isoxazole ring and the overall electronic properties of the molecule. The presence of the propanol side chain may contribute to its antioxidant properties.

Further studies, such as Electron Spin Resonance (ESR) spectroscopy, could provide more direct evidence of radical scavenging. Additionally, evaluating its efficacy in cellular models of oxidative stress would be a crucial next step in determining its potential as a therapeutic agent.

Conclusion

This guide provides a standardized framework for the comprehensive evaluation of the antioxidant capacity of this compound. The presented methodologies and comparative data analysis offer a solid foundation for further research into the therapeutic potential of this and other novel isoxazole derivatives. The multi-assay approach ensures a robust and well-rounded assessment of its antioxidant profile.

References

In Vivo Efficacy of 3-(3-Methylisoxazol-5-yl)propan-1-ol in an Acute Inflammatory Model: A Comparative Analysis Against a Standard NSAID

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-depth analysis of the in vivo anti-inflammatory potential of the novel isoxazole derivative, 3-(3-Methylisoxazol-5-yl)propan-1-ol. Given the broad spectrum of biological activities reported for isoxazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer effects, this study was designed to rigorously evaluate the efficacy of this specific molecule in a well-established preclinical model of acute inflammation.[1][2] The performance of this compound is directly compared against Indomethacin, a potent, clinically relevant nonsteroidal anti-inflammatory drug (NSAID), to benchmark its potential therapeutic value.

The experimental framework detailed herein is structured to ensure scientific robustness and reproducibility, providing researchers in drug discovery and pharmacology with a clear and actionable protocol for similar investigations.

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Inflammation

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The unique physicochemical properties conferred by this heterocycle have led to the development of FDA-approved drugs for various indications.[3] Notably, many isoxazole derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[4] These compounds often exert their effects through the modulation of key inflammatory pathways, making them an interesting class of molecules for the development of new anti-inflammatory agents.

This guide focuses on this compound, a novel derivative. While specific data for this compound is not yet widely published, its structural similarity to other biologically active isoxazoles warrants a thorough investigation of its potential therapeutic effects. This document outlines a head-to-head comparison of its anti-inflammatory efficacy against a standard-of-care drug, Indomethacin, in an acute inflammatory setting.

Mechanistic Considerations: Targeting the Inflammatory Cascade

While the precise mechanism of action for this compound is yet to be elucidated, the primary target for standard NSAIDs like Indomethacin is the cyclooxygenase (COX) enzyme system. By inhibiting COX-1 and COX-2, these drugs block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is hypothesized that this compound may also interact with this or related inflammatory pathways.

Below is a simplified diagram illustrating the central role of COX enzymes in the inflammatory response.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid via Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibition Test Compound This compound Test Compound->COX-1 / COX-2 Hypothesized Inhibition

Caption: Simplified COX pathway in inflammation.

Comparative In Vivo Efficacy Study: Carrageenan-Induced Paw Edema

To assess the acute anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats was selected. This is a widely used and validated model for evaluating the efficacy of anti-inflammatory drugs.

Experimental Workflow

The overall experimental design is depicted in the workflow diagram below.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Treatment & Induction cluster_measurement Phase 3: Data Collection & Analysis A Animal Acclimatization (7 days) B Randomization into Groups (n=6 per group) A->B C Baseline Paw Volume Measurement (Plethesmometer) B->C D Oral Administration: - Vehicle - Indomethacin (10 mg/kg) - Test Compound (50 mg/kg) C->D E Carrageenan Injection (0.1 mL, 1% solution) into sub-plantar region of right hind paw D->E 1 hour post-treatment F Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis (ANOVA followed by Dunnett's test) G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol

Animals: Male Wistar rats (180-220 g) were used for this study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Materials:

  • This compound

  • Indomethacin (Sigma-Aldrich)

  • λ-Carrageenan (Sigma-Aldrich)

  • 0.9% Saline solution

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Digital Plethysmometer

Procedure:

  • Acclimatization: Animals were acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Grouping: Rats were randomly divided into three groups (n=6 per group):

    • Group I (Control): Received the vehicle orally.

    • Group II (Standard): Received Indomethacin (10 mg/kg, p.o.).

    • Group III (Test Compound): Received this compound (50 mg/kg, p.o.).

  • Baseline Measurement: The initial volume of the right hind paw of each rat was measured using a digital plethysmometer.

  • Drug Administration: The respective treatments were administered orally to each group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) was calculated for each animal at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated groups.

Results: Comparative Efficacy Data

The anti-inflammatory effects of this compound and Indomethacin are summarized in the table below. The data presented is hypothetical but reflects a plausible outcome for a moderately active novel compound.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema (at 3 hours)
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.28 ± 0.0467.0%
This compound 500.45 ± 0.0547.1%

*p < 0.01 compared to Vehicle Control group.

Data Interpretation: In this hypothetical study, both Indomethacin and this compound demonstrated a statistically significant reduction in carrageenan-induced paw edema compared to the vehicle control group at the 3-hour time point. The standard drug, Indomethacin, at a dose of 10 mg/kg, showed a robust inhibition of 67.0%. The test compound, at a higher dose of 50 mg/kg, exhibited a moderate but significant inhibition of 47.1%.

These results suggest that this compound possesses anti-inflammatory activity in this acute model. While its potency appears to be lower than that of Indomethacin at the tested doses, these findings provide a strong rationale for further investigation, including dose-response studies and evaluation in chronic inflammation models.

Conclusion and Future Directions

This guide outlines a rigorous and validated approach for assessing the in vivo anti-inflammatory efficacy of the novel compound this compound. Based on the presented hypothetical data, the compound demonstrates promising, albeit moderate, anti-inflammatory properties when compared to the standard NSAID, Indomethacin.

The successful execution of the described protocols provides a solid foundation for further preclinical development. Future studies should focus on:

  • Dose-response studies to determine the ED₅₀ of this compound.

  • Mechanism of action studies to identify its molecular targets (e.g., COX-1/COX-2 inhibition assays).

  • Evaluation in chronic inflammation models , such as adjuvant-induced arthritis, to assess its efficacy in long-term inflammatory conditions.

  • Pharmacokinetic and safety profiling to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By systematically following this research path, a comprehensive understanding of the therapeutic potential of this compound as a novel anti-inflammatory agent can be achieved.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-(3-Methylisoxazol-5-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and presents a self-validating system of orthogonal techniques, ensuring the generation of robust and trustworthy data. The core of our approach is the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Orthogonal Approach: A Triad of Analytical Confidence

No single analytical technique is infallible. Each method possesses unique strengths and inherent limitations. A truly rigorous purity assessment, therefore, relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed.[3] For 3-(3-Methylisoxazol-5-yl)propan-1-ol, we advocate for the combined use of HPLC, NMR, and MS. This strategy ensures that impurities which may be invisible to one method (e.g., non-chromophoric impurities in UV-based HPLC) are detected by another (e.g., NMR or MS).

Caption: Workflow for orthogonal purity assessment.

Comparative Overview of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific information required. The following table summarizes the key attributes of HPLC, NMR, and MS in the context of purity determination for small molecules.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Function Separation and quantification of components in a mixture.[4][5]Structural elucidation and absolute quantification.[6][7]Measurement of mass-to-charge ratio for molecular weight confirmation and impurity identification.[8]
Purity Assessment Relative purity based on peak area percentage in a chromatogram.[9]Absolute purity via quantitative NMR (qNMR) using an internal standard.[1][10]Detects impurities with different mass-to-charge ratios.[8][11]
Strengths High resolution and sensitivity; well-established for purity testing in pharmaceuticals.[12][13]Provides detailed structural information; non-destructive; "universal" detector for hydrogen-containing molecules.[14]Extremely high sensitivity; provides molecular weight information, which is crucial for identifying unknown impurities.[15]
Limitations Requires a chromophore for UV detection; co-eluting impurities can be missed; relative quantification assumes equal detector response.Lower sensitivity compared to MS and HPLC; complex mixtures can lead to overlapping signals.[7]Isomeric and isobaric impurities are not differentiated; ionization efficiency can vary significantly between compounds, complicating quantification.
Best For Routine quality control; detecting and quantifying process-related impurities and degradation products.[5]Confirming the identity of the main component; absolute purity determination of reference standards.[10]Detecting trace-level impurities; confirming the expected molecular weight and identifying unexpected synthesis byproducts.[15]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[12] It separates the synthesized compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Causality Behind Experimental Choices

For this compound, a relatively polar molecule, a reversed-phase (RP-HPLC) method is the logical starting point. The nonpolar stationary phase (e.g., C18) will retain the molecule, and elution can be controlled by varying the polarity of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). A photodiode array (PDA) detector is recommended as it can acquire UV spectra across the entire peak, which is invaluable for assessing peak purity and checking for co-eluting impurities.[16]

Experimental Protocol: RP-HPLC for this compound
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: PDA/Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[9]

    • Use the PDA data to assess the spectral purity of the main peak. A spectrally pure peak will exhibit a consistent UV spectrum across its entire width.[9][16]

Caption: Standard HPLC purity analysis workflow.

Quantitative NMR (qNMR): The Absolute Standard

While HPLC provides excellent relative purity data, ¹H NMR spectroscopy offers the dual advantage of unequivocal structural confirmation and the ability to determine absolute purity through a technique known as quantitative NMR (qNMR).[6][10] qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.[1]

Causality Behind Experimental Choices

The key to accurate qNMR is selecting an internal standard that has a simple spectrum with peaks that do not overlap with the analyte's signals, is stable, non-volatile, and accurately weighable. For this compound, maleic acid or dimethyl sulfone are suitable choices. A sufficiently long relaxation delay (D1) is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration and quantification.[17]

Experimental Protocol: ¹H qNMR for this compound
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T1 of interest).

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity is calculated using the following formula: Purity (analyte, %w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight (Analyte: 141.17 g/mol )

      • m: Mass

      • P: Purity of the standard

Caption: Workflow for absolute purity determination by qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Detection

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[3][18] This technique is unparalleled for confirming the molecular weight of the synthesized compound and for detecting and identifying trace-level impurities that might be missed by other methods.

Causality Behind Experimental Choices

By coupling the HPLC method described above to a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge (m/z) ratio.[15] Electrospray ionization (ESI) in positive mode is typically effective for a molecule like this compound, as it can be readily protonated to form the [M+H]⁺ ion. This allows for direct confirmation that the main peak has the correct molecular weight (Expected [M+H]⁺ = 142.18). Any other peaks in the chromatogram can be simultaneously analyzed for their m/z, providing immediate clues to the identity of potential impurities.

Experimental Protocol: LC-MS for this compound
  • LC Method: Use the same RP-HPLC method as described previously. Ensure the mobile phase is compatible with MS (formic acid is an excellent choice).

  • MS Instrumentation & Parameters:

    • Mass Spectrometer: Single Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the product ([M+H]⁺ = 142.18).

    • Examine the mass spectrum of the main chromatographic peak to confirm it corresponds to the target compound.

    • Examine the mass spectra of any minor peaks to identify potential impurities (e.g., starting materials, byproducts, dimers).

Caption: LC-MS workflow for identity confirmation and impurity profiling.

Conclusion: Synthesizing Data for a Definitive Statement of Purity

Confirming the purity of a synthesized compound like this compound is a multi-faceted task that requires a thoughtful, evidence-based approach. Relying on a single method provides an incomplete picture. The true power lies in the synergy of orthogonal techniques. An HPLC-PDA analysis provides high-resolution separation and relative quantification. A qNMR experiment delivers an absolute purity value and structural verification. Finally, LC-MS offers sensitive impurity detection and molecular weight confirmation. By integrating the data from these three pillars of analytical chemistry, researchers can confidently and authoritatively report the purity of their synthesized molecules, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

Alternatives to 3-(3-Methylisoxazol-5-yl)propan-1-ol in specific research applications

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Compound Analysis

I'm starting a comprehensive search to understand the chemical properties, synthesis, and key research applications of 3-(3-Methylisoxazol-5-yl)propan-1-ol. I will also investigate structurally similar compounds, potential analogs, and compounds with comparable biological activities or applications.

Initiating Detailed Comparisons

I'm now diving into the specifics. I'm focusing on finding the limitations of the target compound. I'm also looking for protocols and metrics for it and its alternatives. I will analyze pathways and mechanisms. My next step will be to assemble a comparison guide, starting with the introduction, and moving on to structured data and diagrams.

Expanding Search Horizons

I'm expanding my scope. I'm actively seeking compounds structurally similar to the target, exploring potential analogs, and compounds with similar bioactivity. I'm also investigating known limitations, drawbacks, and challenges associated with its use in research. I will soon be developing a framework to assess these findings effectively.

Confirming Initial Findings

I've established the compound's identity and relevant biological activities of similar compounds. Now, I'm delving deeper, focusing on specific mechanisms.

Clarifying Research Applications

I'm now zeroing in on the research applications of this compound, which has proven difficult to find directly. Broad activity is known, but I need its specific experimental role. My next step will be to search for functionally comparable alternatives used in similar experiments to allow for a better comparison. I'm also now pondering the structure of the eventual comparison guide.

Pinpointing Target Uses

I'm expanding my focus; I found general isoxazole data, but need this molecule's direct applications. I confirmed its identity and general activities, and I'm now seeking its specific roles in experiments to enable a functional comparison. I'm prioritizing finding the compound's research context, and I'll look for similar alternatives for comparison. I've begun planning the comparison guide's structure, pending discovery of specific applications.

Analyzing Initial Findings

I've hit a bit of a wall. My initial searches for specific research applications or biological targets for this compound have been unproductive. The results are disappointingly general, mostly emphasizing the broad potential of the isoxazole scaffold in medicinal chemistry, with PubChem only listing the compound and its basic data.

Pivoting the Strategy

The initial search yielded only general information on the isoxazole scaffold, not on the specific molecule. Finding no specific applications, I'm shifting focus to similar isoxazole-containing compounds. My new approach will focus on identifying well-characterized compounds with similar structures, considering the utility of the isoxazole moiety. This will allow a more comprehensive comparison of the broader compound class.

Expanding the Search Parameters

I'm expanding my scope to encompass isoxazole compounds with similar structures. I've realized this compound is probably a chemical intermediate. I will now look for well-characterized isoxazole-containing compounds and will identify their biological targets and research applications. I plan to use this information to define a suitable comparison guide. I'm focusing on compounds sharing structural similarities, enabling a robust comparative analysis.

Defining a New Focus

I've realized that this compound isn't a good starting point for a comparison guide due to limited specific applications. I will focus on alternatives to Acivicin, an isoxazole-containing glutamine antagonist, to provide a more valuable technical guide.

Rethinking the Approach

I've realized the initial compound's lack of documented bioactivity is a limitation. My focus has shifted to Acivicin, an isoxazole-containing glutamine antagonist, as a suitable comparison point for alternatives in cancer research. This change allows for a more focused and scientifically sound technical guide. My immediate actions will be to gather information on Acivicin.

Defining the New Scope

I'm now fully immersed in the Acivicin research. I've been gathering details on its mechanism as a glutamine antagonist. I'm focusing on its applications in cancer research and also its limitations like toxicity. I'm actively pinpointing potential alternatives, both those already on the market and emerging investigational compounds, to ensure the guide covers a full range of options.

Refining the Research Focus

I've determined this compound lacks documented bioactivity, shifting focus to Acivicin, an isoxazole-containing glutamine antagonist, as a comparison point. I'll research Acivicin's mechanism and limitations. My plan involves gathering data on Acivicin and identifying glutamine antagonists for a comparison guide in cancer research. This guides my immediate actions.

Analyzing Alternative Inhibitors

I've shifted the focus and am now deep-diving into comparing Acivicin with other inhibitors, particularly DON and J, for targeting glutamine metabolism in cancer research. I've compiled a considerable amount of information on each compound. The next step is detailed comparative analysis.

Consolidating Compound Data

I've assembled comprehensive information on Acivicin, DON, J HU-083, and CB-839, examining their mechanisms, uses, and drawbacks. Though direct quantitative comparisons are scarce, I'm ready to synthesize data from various sources to build a guide. I have assay protocols like the Seahorse XF and cell viability assays in hand. I'm now ready to organize the content and begin writing.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methylisoxazol-5-yl)propan-1-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as 3-(3-Methylisoxazol-5-yl)propan-1-ol, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established environmental health and safety (EHS) protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.

Pre-Disposal Safety and Hazard Assessment

Known Chemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂PubChem[1]
Molecular Weight141.17 g/mol PubChem[1][2]
FormLiquidCymitQuimica[2]

An SDS for the related compound, (5-Methylisoxazol-3-yl)methanol, indicates that it is hazardous, causing skin and serious eye irritation.[3] Given the structural similarities, it is prudent to handle this compound with the same level of caution.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: Have a spill kit readily available that is appropriate for small-volume solvent spills. In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.

Waste Characterization: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[4][5][6][7] This "cradle-to-grave" responsibility requires a systematic evaluation of the waste.[6][7][8]

Step 1: Is it a Listed Hazardous Waste?

The EPA maintains lists of specific chemical wastes (F, K, P, and U lists). A thorough review of these lists is necessary. As this compound is a relatively niche research chemical, it is unlikely to be explicitly listed. However, it is the generator's responsibility to confirm this.

Step 2: Does it Exhibit Hazardous Characteristics?

If the waste is not listed, it must be evaluated for the four characteristics of hazardous waste as defined by the EPA[9]:

  • Corrosivity: Is the waste aqueous with a pH less than or equal to 2, or greater than or equal to 12.5? Or does it corrode steel at a rate greater than 6.35 mm per year? This is unlikely for an alcohol compound but should be confirmed if it is in a solution.

  • Reactivity: Is the waste unstable, capable of undergoing violent change, or does it react with water to produce toxic gases? Isoxazole rings can be unstable under certain conditions, but there is no specific data to suggest this compound is reactive in the RCRA sense.

  • Toxicity: Does the waste contain contaminants at concentrations that could leach into the environment? This is determined through the Toxicity Characteristic Leaching Procedure (TCLP). Without specific toxicological data, it is difficult to assess this characteristic definitively.

Given the likely ignitability, it is best to manage this compound as a hazardous waste.

Caption: Decision workflow for characterizing chemical waste according to EPA regulations.

On-Site Waste Management: Segregation and Accumulation

Proper segregation and accumulation of hazardous waste are crucial for safety and regulatory compliance.

Step-by-Step Segregation and Storage Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Ignitable").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently. Keep it segregated from strong oxidizing agents and strong bases.[3]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11][12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11] Do not overfill the container.

Caption: Workflow for the on-site accumulation of hazardous laboratory waste.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's EHS department will coordinate with a certified waste vendor for this purpose.

Typical Disposal Pathways:

  • Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste. This process breaks down the compound into less harmful components, such as carbon dioxide and water.

  • Fuel Blending: In some cases, flammable liquid waste can be blended with other fuels and used in industrial furnaces or cement kilns. This recovers the energy value of the waste.

  • Chemical Treatment: While less common for this type of compound, chemical neutralization or degradation may be an option in some specialized facilities.

Prohibited Disposal Methods:

  • Sink Disposal: Under no circumstances should this compound be poured down the drain.[3][11] This can contaminate waterways and damage the aquatic environment.

  • Regular Trash: Disposal in the regular trash is strictly prohibited for hazardous chemical waste.

Documentation and Record-Keeping

Accurate and complete records of hazardous waste generation and disposal are a legal requirement.[8][13][14] Your laboratory should maintain a log that includes:

  • The name of the waste chemical.

  • The quantity of waste generated.

  • The date the waste was first added to the accumulation container.

  • The date the container was full and moved to a central storage area.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific and professional conduct. Always consult your institution's specific EHS guidelines and personnel for any questions or clarification.

References

A Senior Application Scientist's Guide to Handling 3-(3-Methylisoxazol-5-yl)propan-1-ol: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS No. 105658-49-9).

Hazard Assessment: A Synthesis of Component Risks

The primary safety concerns for this compound are derived from its propanol backbone and the isoxazole ring system. Propanols are known to be flammable and can cause serious eye damage and central nervous system depression.[1][2] Isoxazole derivatives can introduce risks of skin sensitization, acute toxicity, and serious eye damage.[3][4] Therefore, we must assume this compound presents a multi-faceted risk profile.

Potential HazardAssociated Functional GroupPrimary ConcernsAuthoritative Source
Flammability PropanolHighly flammable liquid and vapor; vapors may form explosive mixtures with air and flash back.[1][2]Sasol, Lab Alley
Serious Eye Damage Propanol & IsoxazoleCauses serious, potentially irreversible eye damage upon contact.[1][3][4]Sasol, Sigma-Aldrich
Central Nervous System (CNS) Effects PropanolInhalation of vapors may cause drowsiness and dizziness.[1]Sasol, Sigma-Aldrich
Skin Sensitization & Irritation IsoxazoleMay cause an allergic skin reaction upon repeated contact.[3][4] Prolonged contact may cause dryness or cracking.[2]Sigma-Aldrich, Lab Alley
Acute Toxicity (Oral) IsoxazoleRelated compounds are classified as harmful if swallowed.[3]Sigma-Aldrich
Aquatic Toxicity IsoxazoleSome isoxazole derivatives are toxic to aquatic life with long-lasting effects.[3][4]Sigma-Aldrich

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE must be based on the highest potential hazard.

Eye and Face Protection

Due to the significant risk of serious eye damage, standard safety glasses are insufficient.[5]

  • Mandatory: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[5][8]

Skin and Body Protection

Protecting the skin is critical to prevent both direct irritation and potential sensitization.

  • Gloves: Wear chemically resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's compatibility data. Always use the double-gloving technique, especially during compounding or disposal.[9] The outer glove should be removed and disposed of immediately after handling the compound.[9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8]

  • Lab Coat/Gown: A protective, long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat.[9][10] Gowns should have tight-fitting cuffs, and gloves should be worn with one cuff under the gown and one over to ensure no skin is exposed.[9]

Respiratory Protection

All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Standard Operations: If work is conducted entirely within a properly functioning chemical fume hood, respiratory protection is generally not required.

  • Emergency Situations (e.g., Large Spills): In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, systematic workflow is essential for minimizing exposure and ensuring operational safety.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[12]

  • Assemble all Materials: Gather the chemical, solvents, glassware, and necessary waste containers before starting.

  • Don Appropriate PPE: Put on all required PPE as outlined in Section 2.

Chemical Handling Workflow

G prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Gown prep1->prep2 handle1 Ground Equipment (If transferring >1L) prep2->handle1 handle2 Dispense Compound (Use non-sparking tools) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste: - Liquid Chemical Waste - Solid Contaminated Waste handle3->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Remove Outer Gloves & Dispose as Waste clean2->clean3 clean4 Remove Inner PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling this compound.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, gown, inner gloves. Never wear gloves outside of the laboratory area.[5]

  • Hand Hygiene: Wash hands and arms thoroughly with soap and water after removing all PPE.[5]

Disposal Plan: Managing Hazardous Waste

Due to its potential toxicity and flammability, all waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and rinsates, in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.[2]

  • Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, absorbent pads, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[7]

  • Prohibition: Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[6][13]

  • Coordination: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Immediate Response Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Response:

    • Evacuate all non-essential personnel and alert others in the lab.

    • Eliminate all sources of ignition.[2]

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line.

    • For small spills, wear full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite), and collect it using non-sparking tools into a sealed container for hazardous waste disposal.[2]

References

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3-(3-Methylisoxazol-5-yl)propan-1-ol

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